molecular formula C6H10BNO4 B1509798 Methylboronic acid MIDA ester CAS No. 1104637-40-2

Methylboronic acid MIDA ester

Cat. No.: B1509798
CAS No.: 1104637-40-2
M. Wt: 170.96 g/mol
InChI Key: VXMLSGMSTPGVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylboronic acid MIDA ester is a useful research compound. Its molecular formula is C6H10BNO4 and its molecular weight is 170.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dimethyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BNO4/c1-7-11-5(9)3-8(2)4-6(10)12-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMLSGMSTPGVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737409
Record name 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104637-40-2
Record name 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is the structure of methylboronic acid MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure and Utility of Methylboronic Acid MIDA Ester

Foreword: A Paradigm Shift in Boronic Acid Chemistry

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of modern organic synthesis, yet it has been persistently hampered by the inherent instability of its key organoboron nucleophile: the boronic acid. Many boronic acids are prone to decomposition, challenging to purify, and incompatible with a wide array of synthetic reagents, often forcing their introduction late in a synthetic sequence. The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group represented a transformative solution to this long-standing challenge. By reversibly attenuating the reactivity of the boronic acid, MIDA esters have unlocked new strategies for complex molecule construction, most notably the powerful concept of iterative cross-coupling (ICC). This guide provides a detailed exploration of the structure of this compound, the mechanistic underpinnings of its unique stability, and its practical application in modern synthesis.

The Core Structure: From Lewis Acid to Stable Adduct

At the heart of a MIDA boronate's utility is its unique three-dimensional structure, which fundamentally alters the electronic properties of the boron center. The IUPAC name for this compound is 2-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and it has the chemical formula C₆H₁₀BNO₄.[1]

The structure is formed by the condensation of methylboronic acid with N-methyliminodiacetic acid (MIDA). The MIDA ligand engages the boron atom in a tridentate fashion, with dative bonds from the nitrogen atom and covalent bonds to the two carboxylate oxygen atoms.[2] This coordination forms a rigid bicyclic structure that forces a critical change in the boron atom's geometry.

The sp² to sp³ Rehybridization: The Key to Stability

The reactivity of a typical boronic acid in Suzuki-Miyaura coupling is predicated on its vacant, Lewis acidic p-orbital, which is characteristic of its sp² hybridization.[3] This orbital is essential for the transmetalation step with the palladium catalyst. However, this same feature is a primary source of instability.

The MIDA ligand's trivalent coordination rehybridizes the boron center from a trigonal planar sp² geometry to a tetrahedral sp³ geometry.[4] This structural change effectively shields the boron's Lewis acidity by engaging its formerly vacant orbital in bonding within the bicyclic cage.[5] This eliminates the pathway for unwanted decomposition and renders the boronate unreactive under standard anhydrous cross-coupling conditions, even at elevated temperatures (up to 80 °C).

Figure 1. Boron center rehybridization.

Synthesis and Deprotection: A Reversible Transformation

The utility of MIDA boronates hinges on the efficient and reversible nature of their formation and cleavage. The protection is robust enough to withstand numerous reaction conditions, yet the deprotection is mild enough to be compatible with sensitive functional groups.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of MIDA boronates.[6] The reaction proceeds via dehydration of the boronic acid and MIDA.

Materials:

  • Methylboronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Solvent (e.g., Toluene or a suitable aprotic solvent)

  • Dean-Stark apparatus or molecular sieves

  • Stir plate and magnetic stir bar

  • Reaction vessel

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and Dean-Stark trap, add equimolar amounts of methylboronic acid and N-methyliminodiacetic acid.

  • Add a sufficient volume of toluene to suspend the reagents.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Continue refluxing until no more water is collected, indicating the reaction is complete (typically several hours).

  • Cool the reaction mixture to room temperature. The MIDA boronate product, being a crystalline solid, will often precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual starting materials.

  • Dry the product under vacuum. This compound is obtained as a free-flowing, bench-stable crystalline solid.[7]

Experimental Protocol: Deprotection to Liberate Boronic Acid

The deprotection is a simple hydrolysis reaction that readily proceeds under mild aqueous basic conditions.[8] The choice of base can be tuned to control the rate of release.

Materials:

  • This compound

  • Solvent system (e.g., Tetrahydrofuran (THF) and water)

  • Aqueous base (e.g., 1 M NaOH for fast deprotection, or aqueous NaHCO₃ / K₃PO₄ for slower release)

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolve the MIDA boronate in a suitable organic solvent such as THF in a flask.

  • Add an aqueous solution of the chosen base (e.g., 1 M NaOH).

  • Stir the biphasic mixture vigorously at room temperature. The hydrolysis is typically complete within 10-30 minutes with a strong base.[8]

  • Upon completion, the resulting boronic acid is in the aqueous layer as its boronate salt. Acidification (e.g., with 1 M HCl) followed by extraction with an organic solvent (e.g., ethyl acetate) will yield the free boronic acid.

This controlled release is particularly powerful for notoriously unstable boronic acids, which can be generated in situ at a low concentration for immediate use in a subsequent reaction, thereby minimizing decomposition.[5]

G BA R-B(OH)₂ (Boronic Acid) MIDA_Ester R-B(MIDA) (Stable MIDA Ester) BA->MIDA_Ester + MIDA - H₂O MIDA_Ester->BA + aq. Base (e.g., NaOH) - MIDA caption The MIDA Boronate Protection/Deprotection Cycle.

Figure 2. Reversible formation of MIDA ester.

Chemical Stability and Orthogonality

A key advantage of the MIDA boronate platform is its remarkable compatibility with a wide range of common synthetic reagents. This stability allows for complex, multi-step transformations to be performed on a molecule containing the MIDA boronate, with the boronic acid functionality remaining safely masked until its desired point of use.[8]

Reagent / ConditionCompatibilityCitation
Oxidizing Agents
Pyridinium chlorochromate (PCC)Yes[8]
Dess-Martin periodinane (DMP)Yes[8]
Ozone (O₃)Yes[8]
Reducing Agents
Hydrogen (H₂), Pd/CYes[8]
Sodium borohydride (NaBH₄)Yes[8]
Lithium aluminum hydride (LiAlH₄)No[8]
Bases
Pyridine, Triethylamine (Et₃N)Yes[8]
n-Butyllithium (n-BuLi)Yes[8]
Lithium diisopropylamide (LDA)Yes[8]
Acids
Trifluoroacetic acid (TFA)Yes[8]
p-Toluenesulfonic acid (TsOH)Yes[8]
Other Conditions
Silica Gel ChromatographyYes[7]
Anhydrous Cross-Coupling (Pd-cat.)Yes
Grignard Reagents (RMgX)Yes[8]

Table 1: Summary of MIDA Boronate Compatibility with Common Synthetic Reagents.

This broad compatibility makes it possible to reliably transform simple MIDA boronate starting materials into structurally complex boronic acid building blocks through multi-step synthetic pathways.[8]

Application in Iterative Cross-Coupling (ICC)

The most profound application of MIDA boronate technology is in enabling iterative cross-coupling (ICC). This strategy utilizes bifunctional building blocks, typically containing a halide on one end and a MIDA boronate on the other, to assemble complex molecules in a stepwise and controlled fashion, analogous to solid-phase peptide synthesis.

The process involves a simple three-step cycle:

  • Couple: A Suzuki-Miyaura reaction is performed between the halide of the MIDA-protected building block and a free boronic acid. The MIDA boronate end remains unreactive.

  • Deprotect: The MIDA group on the newly formed product is hydrolyzed under mild aqueous basic conditions to reveal a new free boronic acid.

  • Repeat: The cycle is repeated, coupling the newly unmasked boronic acid with the next bifunctional MIDA-protected building block.

This revolutionary approach allows for the systematic and programmable construction of complex organic molecules from a collection of standardized building blocks.[3][7]

start Building Block 1 (X-R1-B(MIDA)) couple1 Suzuki Coupling with R2-B(OH)₂ start->couple1 product1 Intermediate Product (R2-R1-B(MIDA)) couple1->product1 deprotect1 MIDA Deprotection (aq. Base) product1->deprotect1 product2 Activated Intermediate (R2-R1-B(OH)₂) deprotect1->product2 couple2 Suzuki Coupling with X-R3-B(MIDA) product2->couple2 final_product Final Product (R2-R1-R3-B(MIDA)) couple2->final_product

Figure 3. Conceptual workflow for Iterative Cross-Coupling (ICC).

Conclusion and Future Outlook

The development of this compound and its derivatives has fundamentally changed the landscape of organoboron chemistry. The elegant structural solution of sp³ rehybridization provides unprecedented stability, transforming traditionally volatile boronic acids into robust, crystalline, and chromatographically-stable solids. This innovation has not only simplified the handling and purification of organoboron reagents but has also paved the way for powerful synthetic strategies like iterative cross-coupling. For researchers, scientists, and drug development professionals, the MIDA boronate platform offers a reliable and versatile tool for the efficient and programmable synthesis of complex small molecules, from natural products to novel pharmaceutical candidates.[2][9] The continued exploration of this technology promises to further expand the horizons of chemical synthesis.

References

  • Burke, M. D., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • Kaur, N., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Oshita, M., et al. (2020). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. National Institutes of Health. [Link]

  • Struble, J. R., Lee, S. J., & Burke, M. D. (2010). A Mild and Simple Method for Making MIDA Boronates. Crestavesta. [Link]

  • Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. [Link]

  • Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. [Link]

  • PubChem. Boronic acid methyl ester. PubChem Database. [Link]

  • Williams, A. T., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science. [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]

Sources

The Synthetic Chemist's Guide to N-Methyliminodiacetic Acid (MIDA) Boronates: A Versatile Platform for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents in contemporary organic synthesis. Their remarkable stability, ease of handling, and predictable reactivity have established them as the gold standard for the protection and controlled release of often-unstable boronic acids. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, purification, and strategic application of MIDA boronates. We will delve into the core synthetic methodologies, from classical dehydrative condensations to milder, more versatile approaches, while providing field-proven insights into experimental design and causality. This document is structured to serve as both a comprehensive introduction and a practical laboratory resource for harnessing the full potential of MIDA boronate chemistry.

The MIDA Boronate Advantage: Taming the Boronic Acid

Boronic acids are cornerstones of modern organic chemistry, most notably for their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their utility is often hampered by inherent instability. Many boronic acids are susceptible to decomposition, particularly protodeboronation and trimerization to form boroxines, which can complicate storage, purification, and reaction stoichiometry.[2]

The advent of the N-methyliminodiacetic acid (MIDA) protecting group, pioneered by the Burke group, has revolutionized this landscape.[2][3] By chelating the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from a reactive sp² state to a more stable, tetracoordinate sp³ state.[2][4] This coordinative saturation effectively "masks" the Lewis acidic character of the boron, rendering the resulting MIDA boronate inert to a wide array of reaction conditions under which free boronic acids would decompose.[3][4][5]

Key Advantages of MIDA Boronates:

  • Benchtop Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air and moisture, allowing for long-term storage without degradation.[6][7]

  • Chromatographic Compatibility: Unlike many boronic acids and their trifluoroborate salts, MIDA boronates are universally compatible with silica gel chromatography, enabling facile purification of complex intermediates.[8][9][10]

  • Orthogonal Reactivity: The MIDA group provides robust protection under a vast range of anhydrous synthetic conditions, including cross-coupling, oxidation, reduction, and olefination reactions.[4][8][11]

  • Controlled Deprotection: The boronic acid can be readily unmasked ("released") under mild aqueous basic conditions, often in situ, for subsequent reactions. This "slow-release" mechanism is particularly advantageous for cross-coupling reactions involving unstable boronic acids.[3][12]

This unique combination of stability and controlled reactivity forms the foundation for the powerful strategy of Iterative Cross-Coupling (ICC) , which enables the modular, step-wise assembly of complex small molecules in a manner analogous to peptide synthesis.[8][10][13]

Core Synthetic Methodologies

The preparation of MIDA boronates can be broadly categorized into three primary strategies, each with its own set of advantages and substrate scope considerations. The choice of method is dictated by the stability and functional group tolerance of the starting boronic acid.

Method A: Dehydrative Condensation (Dean-Stark Protocol)

This is the most established and widely used method for synthesizing simple aryl, heteroaryl, alkenyl, and alkyl MIDA boronates.[8] The reaction involves the direct condensation of a boronic acid with N-methyliminodiacetic acid, with the concomitant azeotropic removal of two equivalents of water.

Causality Behind the Method: The reaction is an equilibrium process. The use of a Dean-Stark apparatus with a high-boiling solvent like toluene or a toluene/DMSO mixture is critical to drive the reaction to completion by physically removing the water byproduct, thereby shifting the equilibrium towards the MIDA boronate product according to Le Châtelier's principle. DMSO is often used as a co-solvent to solubilize the MIDA ligand.[14]

Workflow Diagram: Dean-Stark Synthesis

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A Boronic Acid + MIDA C Flask with Dean-Stark Trap A->C B Toluene/DMSO B->C D Reflux (e.g., 110-120 °C) C->D E Azeotropic Removal of H2O D->E F Cool & Concentrate E->F G Purification (Chromatography or Recrystallization) F->G H Pure MIDA Boronate G->H

Caption: General workflow for MIDA boronate synthesis via Dean-Stark condensation.

Limitations: The high temperatures and potentially acidic conditions required for this method make it unsuitable for thermally labile or acid-sensitive boronic acids, which may decompose or undergo side reactions.[5][9]

Method B: The MIDA Anhydride Protocol

To address the limitations of the Dean-Stark method, a milder protocol utilizing MIDA anhydride was developed.[9][15] This reagent cleverly serves as both the MIDA source and an in situ desiccant, enabling the reaction to proceed under significantly gentler conditions.

Causality Behind the Method: MIDA anhydride pre-incorporates one of the dehydration steps required for MIDA boronate formation.[5][9] When it reacts with the boronic acid, the second equivalent of water is consumed by excess MIDA anhydride, which converts to the insoluble MIDA diacid, effectively acting as an internal drying agent and driving the reaction forward without the need for high-temperature azeotropic removal.[5][9]

Workflow Diagram: MIDA Anhydride Synthesis

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A Boronic Acid + MIDA Anhydride C Reaction Flask A->C B Anhydrous Dioxane B->C D Heat (e.g., 70 °C) C->D E MIDA Precipitates D->E F Filter & Concentrate E->F G Simplified Purification (Catch-Release or Precipitation) F->G H Pure MIDA Boronate G->H

Caption: Workflow for the milder MIDA anhydride synthesis protocol.

This method provides higher isolated yields for sensitive boronic acids compared to the Dean-Stark protocol and expands the scope of accessible MIDA boronates.[5][9][15]

Method C: Transmetalation for Heterocyclic Systems

The synthesis of certain MIDA boronates, particularly 2-pyridyl and other electron-deficient 2-heterocyclic derivatives, is notoriously challenging via direct condensation due to the instability of the corresponding boronic acids.[16][17] A specialized method involving a lithium-halogen exchange followed by transmetalation has been developed to overcome this hurdle.

Causality Behind the Method: The strategy circumvents the unstable boronic acid intermediate. A heterocyclic bromide is first treated with an organolithium reagent (e.g., n-BuLi) and a borate ester (e.g., triisopropyl borate) to form a stable lithium trialkoxyborate salt. This salt is then directly condensed with MIDA at elevated temperatures in a process called transligation to furnish the desired MIDA boronate.[16][17] The surprising discovery that 2-pyridyl MIDA boronates are stable at high temperatures in anhydrous DMSO was key to the success of this approach.[16][17]

Purification Strategies: Exploiting Unique Physical Properties

The robust and crystalline nature of MIDA boronates allows for several efficient purification strategies, a significant advantage over their free boronic acid counterparts.

Purification MethodPrincipleBest ForReference(s)
Column Chromatography MIDA boronates are generally stable to silica gel. Standard chromatographic techniques can be used to separate them from reaction impurities.General-purpose purification of most MIDA boronates from complex reaction mixtures.[8],[5]
Recrystallization The high crystallinity of many MIDA boronates allows for purification by recrystallization from appropriate solvent systems (e.g., acetonitrile/diethyl ether).Obtaining highly pure, crystalline material, especially for scalable syntheses.[10],[14]
"Catch-and-Release" MIDA boronates exhibit a unique binary affinity for silica gel; they are immobile in non-polar solvents (e.g., Et₂O) but are readily eluted by more polar solvents (e.g., THF). This allows for a simple filtration-based purification.Rapid purification, especially in the context of automated iterative cross-coupling.[9],[10]
Precipitation MIDA boronates are generally insoluble in non-polar solvents like hexanes. Adding a crude reaction mixture in a solvent like THF to hexanes causes the product to precipitate.A non-chromatographic method for rapid isolation, particularly useful for automated synthesis platforms.[18],[19]

Experimental Protocols

Protocol: Synthesis of 4-Bromophenyl MIDA Boronate via Dean-Stark

This protocol is adapted from a procedure reported in Organic Syntheses.[14]

  • Setup: To a 500-mL single-necked, round-bottomed flask equipped with a magnetic stir bar, add 4-bromophenylboronic acid (24.99 g, 124.4 mmol, 1.0 equiv) and N-methyliminodiacetic acid (18.31 g, 124.4 mmol, 1.0 equiv).[14]

  • Solvent Addition: Add a freshly prepared 5% (v/v) solution of dimethyl sulfoxide in toluene (125 mL).[14]

  • Reaction: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux in an oil bath. Continue refluxing until water collection ceases (typically 4-6 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent via rotary evaporation.

  • Purification: The crude solid can be purified by recrystallization from acetone/Et₂O or by silica gel chromatography to yield the product as a white, crystalline solid.[14]

Protocol: Synthesis of a Sensitive MIDA Boronate via MIDA Anhydride

This generalized protocol is based on the method developed by the Burke group.[5][9]

  • Setup: In a nitrogen-flushed, oven-dried round-bottomed flask equipped with a magnetic stir bar, charge the sensitive boronic acid (1.0 equiv) and MIDA anhydride (2.0-3.0 equiv).[5]

  • Solvent Addition: Add anhydrous 1,4-dioxane (to a concentration of ~0.2 M with respect to the boronic acid) via syringe.[5]

  • Reaction: Heat the resulting suspension in an oil bath at 70 °C for 24 hours. A white precipitate of MIDA diacid will form.[5]

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the precipitated MIDA diacid, washing the solid with additional dioxane or THF. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified using the "Catch-and-Release" protocol. Dissolve the crude material in a minimal amount of THF and load it onto a silica gel plug. "Catch" the MIDA boronate by washing the plug with diethyl ether to elute impurities. "Release" the desired product by eluting with THF.[9]

Deprotection and In Situ Use: The Key to Iterative Synthesis

The synthetic utility of MIDA boronates is critically dependent on the ability to cleave the MIDA ligand under mild conditions to regenerate the reactive boronic acid. This is typically achieved with an aqueous base.

Mechanism of Deprotection: Mechanistic studies have revealed two distinct pathways for MIDA boronate hydrolysis.[12]

  • Base-Mediated Hydrolysis: A rapid process, occurring within minutes at room temperature with bases like aqueous NaOH. This pathway involves the rate-limiting attack of hydroxide at one of the MIDA carbonyl carbons.[12]

  • Neutral Hydrolysis: A much slower process that does not require an exogenous base and involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules. This is the operative mechanism in "slow-release" cross-coupling using milder bases like K₃PO₄.[12]

The ability to control the rate of hydrolysis by choosing the appropriate base is fundamental to the slow-release strategy, which maintains a very low concentration of the (often unstable) free boronic acid during a cross-coupling reaction, thus minimizing decomposition pathways.[12][13]

Deprotection & Coupling Logic

G MIDA_Protected R-B(MIDA) (Stable, Unreactive) Deprotection Aqueous Base (e.g., NaOH, K3PO4) MIDA_Protected->Deprotection Boronic_Acid R-B(OH)2 (Reactive Intermediate) Deprotection->Boronic_Acid Coupling Pd Catalyst Ar-X Boronic_Acid->Coupling Product R-Ar (Coupled Product) Coupling->Product

Caption: Controlled deprotection of MIDA boronate for in situ cross-coupling.

Conclusion

N-methyliminodiacetic acid boronates represent a robust and highly enabling platform for modern small molecule synthesis. Their exceptional stability solves the long-standing challenge of handling sensitive boronic acids, while their controlled, predictable deprotection provides the key to powerful iterative bond-forming strategies. By understanding the causality behind the various synthetic and purification methodologies, researchers can confidently incorporate these versatile building blocks into their synthetic campaigns, accelerating the discovery and development of novel chemical entities. The commercial availability of a wide range of MIDA boronate building blocks further lowers the barrier to entry, making this powerful chemistry accessible to the entire scientific community.[8][10]

References

  • Li, Z., & Burke, M. D. (2012). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 89, 303-315. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Organic Letters, 12(11), 2586-2589. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 51(9), 2093-2104. [Link]

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications, 58(93), 12932-12951. [Link]

  • Ahn, S. J., Lee, C. Y., & Cheon, C. H. (2014). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. Advanced Synthesis & Catalysis, 356(8), 1767-1772. [Link]

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A Mild Method for Making MIDA Boronates. Organic Letters, 14(1), 202-205. [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]

  • Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. [Link]

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Coombs, J. R., et al. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 7(10), 823-829. [Link]

  • Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules.
  • Ahn, S. J., Lee, C. Y., & Cheon, C. H. (2014). General methods for synthesis of N-methyliminodiacetic acid boronates from unstable ortho-phenolboronic acids. Korea University Pure. [Link]

  • Dick, G. R., et al. (2012). PREPARATION OF 5-ACETYLTHIOPHENE-2-BORONIC ACID MIDA ESTER. Organic Syntheses, 89, 92. [Link]

  • Grillo, A. S., & Burke, M. D. (2016). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 49(8), 1529-1540. [Link]

  • Ballmer, S. G., Gillis, E. P., & Burke, M. D. (2009). N-METHYLIMINODIACETIC ACID-MEDIATED SUZUKI-MIYAURA CROSS-COUPLING OF (p-BROMOPHENYL)BORONIC ACID WITH 4-n-BUTYLPHENYLBORONIC ACID. Organic Syntheses, 86, 344. [Link]

  • Coombs, J. R., et al. (2015). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. Organic Letters. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Burke, M. D., et al. (2017). Methods for forming protected organoboronic acids.
  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(44), 14704-14705. [Link]

  • Gillis, E. P. (2009). A general strategy for small molecule synthesis: iterative cross-coupling with MIDA boronates. CORE. [Link]

  • ResearchGate. (2019). Spectroscopic evidence for the loss of diastereotopicity of the MIDA ligand. ResearchGate. [Link]

  • ResearchGate. (2022). General synthesis of the MIDA boronates developed in this study. ResearchGate. [Link]

  • Smith, J., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5170. [Link]

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Coombs, J. R., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 939-945. [Link]

  • Nanalysis. (2016). Boron NMR Spectroscopy. Nanalysis Blog. [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of Methylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Practical Significance of Physical Properties in Modern Synthesis

In the landscape of contemporary organic synthesis, the utility of a reagent is defined not only by its reactivity but also by its practicality. Stability, ease of handling, and predictable behavior under various conditions are paramount for reproducibility and scalability. Methylboronic acid N-methyliminodiacetic acid (MIDA) ester stands as an exemplar of rational reagent design, where inherent instability in the parent boronic acid is overcome through elegant chemical principles. This guide provides an in-depth exploration of the physical properties of methylboronic acid MIDA ester, offering researchers and drug development professionals the foundational knowledge required for its effective application. The discussion that follows is rooted in the causality behind its unique characteristics, providing not just data, but insight.

Part 1: Molecular Architecture and Solid-State Characteristics

The remarkable properties of this compound stem directly from its unique three-dimensional structure. The N-methyliminodiacetic acid (MIDA) ligand engages the boron center in a dative bond, causing a fundamental rehybridization of the boron atom from sp² in the parent boronic acid to a more stable sp³ state in the MIDA ester.[1][2][3] This tetrahedral geometry eliminates the vacant p-orbital that is the primary site of reactivity and decomposition in free boronic acids.[2][4]

The resulting bicyclic structure is conformationally rigid, a feature confirmed by X-ray crystallography and NMR studies on analogous MIDA boronates.[5][6] This structural rigidity contributes to its high melting point and crystalline nature.

Characterization_Workflow cluster_0 Initial Verification cluster_1 Structural Confirmation cluster_2 Final Assessment start Sample Received mp Melting Point Analysis start->mp ftir ATR-FTIR Spectroscopy mp->ftir nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) ftir->nmr hrms High-Resolution Mass Spectrometry nmr->hrms data Data Analysis & Comparison hrms->data report Certificate of Analysis data->report

Sources

The Stability of MIDA Boronates: A Technical Guide to Handling Air and Moisture Sensitivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of MIDA Boronates in Synthesis

N-Methyliminodiacetic acid (MIDA) boronates have emerged as indispensable tools in modern organic synthesis, particularly in the realm of iterative cross-coupling for the construction of complex small molecules.[1][2] Their popularity stems from their unique ability to act as stable, crystalline, and easily handled surrogates for often unstable boronic acids.[3][4] This guide provides a comprehensive overview of the stability of MIDA boronates in the presence of air and moisture, offering insights into their degradation pathways, best practices for handling and storage, and protocols for assessing their stability. This understanding is critical for ensuring the reliability and reproducibility of synthetic routes that employ these versatile reagents. MIDA boronates are generally benchtop stable as free-flowing crystalline solids and exhibit excellent tolerance to air, moisture, and silica gel, which facilitates their purification by column chromatography or recrystallization.[4][5]

The Dual Nature of MIDA Boronate Hydrolysis: A Mechanistic Overview

The stability of MIDA boronates is intrinsically linked to their behavior in the presence of water. While often described as "stable," it is more accurate to say that their hydrolysis is exceptionally well-controlled. Groundbreaking mechanistic studies have revealed that MIDA boronates undergo hydrolysis through two distinct and competing pathways: a rapid, base-mediated pathway and a significantly slower, neutral pathway.[1][6][7][8][9] The interplay between these two mechanisms dictates the compound's fate under various experimental conditions.

The "Fast" Lane: Base-Mediated Hydrolysis

Under basic conditions (pH > 7), MIDA boronates undergo rapid deprotection to release the corresponding boronic acid. This process is initiated by the rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons, not at the boron atom.[1][6][8] This ester hydrolysis is followed by a rapid intramolecular rearrangement that leads to the cleavage of the B-N bond and subsequent release of the boronic acid. This base-mediated hydrolysis can be more than three orders of magnitude faster than the neutral pathway.[1][6][8] The rate of this "fast" hydrolysis is primarily dependent on the pH of the aqueous medium.[1][6]

The "Slow" Lane: Neutral Hydrolysis

In the absence of a strong base, MIDA boronates exhibit remarkable stability towards hydrolysis. The neutral hydrolysis pathway involves a rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[1][6][7] This mechanism does not require an external acid or base catalyst. The rate of neutral hydrolysis is significantly influenced by the water activity (aw) in the solvent system.[1][6] In anhydrous organic solvents, this pathway is extremely slow, contributing to the excellent stability of MIDA boronates during reactions and purification under anhydrous conditions.[1]

The following diagram illustrates the two competing hydrolysis pathways for MIDA boronates.

G cluster_main MIDA Boronate Hydrolysis Pathways cluster_neutral Neutral Pathway (Slow) cluster_basic Base-Mediated Pathway (Fast) MIDA MIDA Boronate Neutral_Intermediate Rate-limiting B-N cleavage by (H₂O)n cluster MIDA->Neutral_Intermediate Neutral pH High water activity Basic_Intermediate Rate-limiting OH⁻ attack on MIDA carbonyl MIDA->Basic_Intermediate Basic pH (e.g., NaOH) H2O Water (H₂O) OH Hydroxide (OH⁻) BoronicAcid Boronic Acid + MIDA Neutral_Intermediate->BoronicAcid Basic_Intermediate->BoronicAcid

Caption: Dual hydrolysis pathways of MIDA boronates.

Quantitative Assessment of MIDA Boronate Stability

While qualitatively described as stable, quantitative data underscores the remarkable shelf-life of MIDA boronates compared to their free boronic acid counterparts. Studies have shown that many boronic acids, particularly heterocyclic derivatives, decompose significantly within days when stored on the benchtop under air.[10] In contrast, the corresponding MIDA boronates remain largely intact for extended periods under the same conditions.[10]

Boronic Acid Derivative% Decomposition of Boronic Acid (15 days, benchtop, air)% Decomposition of MIDA Boronate (60 days, benchtop, air)
2-Furyl>85%<5%
2-Thienyl~60%<5%
2-Benzofuranyl~50%<5%
2-Indolyl>85%<5%
Vinyl>90%<5%
Cyclopropyl>90%<5%

Data sourced from: Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.2009 , 131 (10), 3575–3581.[10]

This enhanced stability is attributed to the tetrahedral coordination at the boron center, which protects the vacant p-orbital from decomposition pathways such as oxidation and protodeboronation.[11]

Experimental Protocols for Stability Assessment

For researchers wishing to validate the stability of their MIDA boronates, particularly for long-term storage or use in sensitive applications, the following protocols are recommended.

Protocol 1: 1H NMR Spectroscopy for Monitoring Solid-State Stability

This protocol allows for the quantitative assessment of MIDA boronate stability when stored as a solid under ambient conditions.

Methodology:

  • Initial Analysis: Obtain a high-quality 1H NMR spectrum of the freshly prepared and purified MIDA boronate in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Integrate a characteristic peak of the MIDA boronate against an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Storage: Store a accurately weighed sample of the MIDA boronate in a vial with a loose cap on the benchtop, exposed to the ambient atmosphere.

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 weeks), withdraw a small, accurately weighed sample from the vial.

  • NMR Analysis: Prepare an NMR sample of the aged material with the same internal standard and acquire a 1H NMR spectrum under identical conditions to the initial analysis.

  • Quantification: Compare the integration of the characteristic MIDA boronate peak relative to the internal standard at each time point to determine the percentage of decomposition.

Protocol 2: In-situ 19F NMR for Monitoring Hydrolysis Kinetics

For MIDA boronates bearing a fluorine atom, 19F NMR spectroscopy provides a sensitive method for monitoring hydrolysis rates in solution.

Methodology:

  • Sample Preparation: Prepare a solution of the fluorine-containing MIDA boronate in a suitable solvent system (e.g., THF/H2O).

  • Initiation of Hydrolysis: Initiate the hydrolysis by adding a specific amount of aqueous base (for the fast pathway) or by simply observing the solution over time (for the slow, neutral pathway).

  • NMR Acquisition: Immediately begin acquiring 19F NMR spectra at regular time intervals.

  • Data Analysis: Monitor the disappearance of the 19F signal corresponding to the MIDA boronate and the appearance of a new signal for the resulting boronic acid or its degradation products. The rate of hydrolysis can be determined by plotting the concentration of the MIDA boronate versus time.[1]

The following diagram outlines the workflow for assessing MIDA boronate stability.

G cluster_workflow MIDA Boronate Stability Assessment Workflow Start Freshly Prepared MIDA Boronate SolidState Solid-State Stability (Benchtop Storage) Start->SolidState SolutionState Solution-State Stability (Hydrolysis Kinetics) Start->SolutionState NMR1H 1H NMR with Internal Standard SolidState->NMR1H NMR19F In-situ 19F NMR SolutionState->NMR19F TimePoints Analysis at Time Intervals NMR1H->TimePoints KineticMonitoring Real-time Monitoring NMR19F->KineticMonitoring DataAnalysis Quantify Decomposition TimePoints->DataAnalysis KineticMonitoring->DataAnalysis Report Stability Report DataAnalysis->Report

Caption: Workflow for MIDA boronate stability assessment.

Best Practices for Handling and Storage

To maximize the shelf-life and ensure the integrity of MIDA boronates, the following handling and storage guidelines are recommended:

  • Storage Conditions: Store MIDA boronates as crystalline solids in well-sealed containers at room temperature. While they are relatively insensitive to atmospheric moisture for extended periods, storage in a desiccator can provide additional protection, especially in humid environments.

  • Solvent Selection: For reactions and purification, use anhydrous solvents whenever possible to minimize premature hydrolysis via the neutral pathway. While MIDA boronates are compatible with silica gel chromatography, prolonged exposure to protic solvents like methanol should be avoided.[12]

  • pH Control: Avoid strongly basic aqueous conditions during workup unless deprotection is intended. The use of buffered aqueous solutions can help maintain a neutral to slightly acidic pH and prevent unwanted hydrolysis.[1]

  • Temperature: While MIDA boronates are thermally stable, prolonged heating in the presence of moisture can accelerate hydrolysis. For slow-release cross-coupling reactions, the temperature can be adjusted to control the rate of boronic acid release.[10]

Conclusion

MIDA boronates represent a significant advancement in synthetic chemistry, largely due to their remarkable stability and controlled reactivity. Their robustness to air and moisture as solids, coupled with a well-understood and predictable hydrolysis mechanism, allows for their use in a wide array of synthetic transformations where free boronic acids would fail. By understanding the dual hydrolysis pathways and adhering to proper handling and storage protocols, researchers can confidently employ MIDA boronates to construct complex molecular architectures with high fidelity and reproducibility.

References

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D.; Lloyd-Jones, G. C. MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nat. Chem.2016 , 8 (11), 1067–1075. [Link]

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D.; Lloyd-Jones, G. C. MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC2016 . [Link]

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D.; Lloyd-Jones, G. C. MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed2016 . [Link]

  • Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2009 , 131 (10), 3575–3581. [Link]

  • Chen, Y.-H.; Lin, Y.-A.; Chen, Y.-C.; Chang, Y.-C. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules2022 , 27 (15), 4987. [Link]

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D.; Lloyd-Jones, G. C. MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Illinois Urbana-Champaign2016 . [Link]

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D.; Lloyd-Jones, G. C. MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry2016 , 8, 1067-1075. [Link]

  • Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2009 , 131 (10), 3575–3581. [Link]

  • Gillis, E. P.; Burke, M. D. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta2009 , 42 (1), 17-27. [Link]

  • Request PDF. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]

  • Chem-Station. MIDA boronate. Chem-Station. [Link]

  • LaPorte, A. J.; Feldner, J. E.; Spies, J. C.; Trusty, S. J.; Schmidt, M. A.; Burke, M. D. MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. Angew. Chem. Int. Ed.2023 , 62 (40), e202309566. [Link]

  • Coombs, J. R.; Zhang, L.; Maly, J. M.; Lanni, E. L.; Z-B. F. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Organometallics2013 , 32 (15), 4271–4279. [Link]

  • Blair, D. J.; Kelly, A. M.; Chen, P.-J. R.; Klubnick, J.; Burke, M. D. Preparation of MIDA Anhydride and Reaction with Boronic Acids. Org. Synth.2021 , 98, 92-111. [Link]

  • Coombs, J. R.; Zhang, L.; Maly, J. M.; Lanni, E. L.; Z-B. F. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. ResearchGate. [Link]

  • O'Neill, J.; Horsley, J. R.; Turner, R.; Jones, C. D.; Clarke, M. L. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules2022 , 27 (16), 5052. [Link]

Sources

solubility of methylboronic acid MIDA ester in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methylboronic Acid MIDA Ester in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Foreword: The Practical Importance of a Seemingly Simple Parameter

In modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The development of N-methyliminodiacetic acid (MIDA) boronate esters by the Burke group revolutionized this field by providing air-stable, crystalline, and chromatography-compatible surrogates for often unstable boronic acids.[1][2][3] this compound, as a fundamental building block, is central to this platform.

However, the successful application of this reagent—from reaction setup and optimization to workup and purification—hinges on a critical, yet often overlooked, physicochemical property: its solubility. An understanding of its solubility profile is not merely academic; it is a predictive tool that directly impacts reaction kinetics, scalability, and purification efficiency. This guide provides a comprehensive overview of the solubility characteristics of this compound, the underlying principles governing its behavior, and a robust protocol for its empirical determination.

Physicochemical Properties and Structural Rationale for Solubility

This compound is a white, free-flowing, crystalline solid that is generally stable on the benchtop.[4][5] Its unique stability and solubility profile are a direct consequence of its molecular architecture.

Unlike the planar, sp²-hybridized boron center of a typical boronic acid, the boron in a MIDA ester is sp³-hybridized due to the formation of a dative bond with the nitrogen atom of the MIDA ligand.[2][3] This creates a caged, tetrahedral structure that shields the boron's empty p-orbital.

This structural change has two profound effects relevant to solubility:

  • Increased Stability: The sp³ hybridization deactivates the Lewis acidic character of the boron, preventing the oligomerization (e.g., formation of boroxines) that plagues many free boronic acids and complicates their solubility measurements.[2][6] This makes MIDA boronates monomeric and well-behaved in solution.[1]

  • Defined Polarity: The molecule possesses polar carbonyl groups and the B-N dative bond, yet the overall structure is relatively non-polar and compact. This dual character dictates its preference for moderately polar aprotic organic solvents over highly polar or non-polar extremes.

Qualitative Solubility Profile

While precise, quantitative solubility data (e.g., in mg/mL) for this compound is not widely consolidated in public literature, extensive application notes and research articles provide a strong qualitative and semi-quantitative understanding.[7] MIDA boronates are described as being soluble in many common organic solvents used for synthesis and purification.[4]

The following table summarizes the known solvent compatibility for reactions and purification, which serves as a reliable proxy for at least moderate solubility.

SolventSolvent ClassSolubility & Application NotesReference(s)
Tetrahydrofuran (THF)Polar Aprotic EtherCommonly used for cross-coupling reactions. Good solubility.[4]
DioxanePolar Aprotic EtherA common solvent for Suzuki-Miyaura reactions involving MIDA boronates.[4]
Dichloromethane (DCM)HalogenatedGood solubility, often used in reaction setups and chromatography.[4]
N,N-Dimethylformamide (DMF)Polar Aprotic AmideHigh solubility, used for reactions with less soluble partners.[4][8]
TolueneNon-polar AromaticModerate solubility, often used in heated reactions.[4]
Acetonitrile (MeCN)Polar Aprotic NitrileGood solubility, especially when heated.[4][8]
AcetonePolar Aprotic KetoneGood solubility, can be used in solvent mixtures for chromatography.[4]
Dimethyl Sulfoxide (DMSO)Polar Aprotic SulfoxideHigh solubility, suitable for challenging reactions.[4]
Ethyl Acetate (EtOAc)Moderately Polar EsterGood solubility. Commonly used as an eluent in silica gel chromatography.[4]
Hexanes / HeptaneNon-polar AlkaneVery low to negligible solubility. Often used as an anti-solvent for precipitation or as the weak component in chromatography eluents.[4]
Ethers (e.g., Diethyl Ether)Polar Aprotic EtherModerate solubility. Can be used in solvent mixtures for chromatography.[4]
Alcohols (e.g., MeOH, EtOH)Polar ProticUse with caution. While some reactions may tolerate alcohols as co-solvents, prolonged exposure, especially with heat or base, can lead to hydrolysis of the MIDA ester.[4]
WaterPolar ProticInsoluble in neutral water. MIDA boronates are designed to hydrolyze under specific aqueous basic conditions (e.g., with NaOH, K₃PO₄, or NaHCO₃) to slowly release the active boronic acid for cross-coupling.[1][9]

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data for process modeling, reaction optimization, or formulation, direct measurement is essential. The dynamic (synthetic) method is a reliable technique for determining the solubility of crystalline solids like MIDA boronates.[10][11] It involves visually or instrumentally identifying the temperature at which a known composition of solute and solvent becomes a single, clear phase upon controlled heating.

Workflow for Dynamic Solubility Measurement

G cluster_prep Sample Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis prep1 Accurately weigh This compound prep2 Accurately weigh chosen organic solvent prep3 Combine in a sealed, jacketed glass vessel with a stir bar meas1 Begin vigorous stirring prep3->meas1 Known Composition (x₁, T₀) meas2 Heat sample at a slow, constant rate (e.g., 0.2 K/min) meas1->meas2 meas3 Monitor solution turbidity (visually or with a probe) meas2->meas3 meas4 Record temperature (T_eq) at which the last solid crystal dissolves (clear point) meas3->meas4 ana1 Calculate mole fraction (x) from initial masses meas4->ana1 Equilibrium Point (x₁, T_eq) ana2 Plot T_eq vs. mole fraction (x) ana1->ana2 ana3 Repeat for multiple compositions to build solubility curve ana2->ana3 ana3->prep1 Next Composition

Caption: Experimental workflow for determining solubility via the dynamic method.

Step-by-Step Methodology

Equipment:

  • Jacketed glass vessel with temperature control (circulating bath).

  • Calibrated temperature probe.

  • Magnetic stirrer and stir bar.

  • Analytical balance (±0.1 mg).

  • Optional: Turbidity probe or laser light source and detector for automated detection.

Procedure:

  • Preparation : Accurately weigh a specific mass of this compound (m_solute) and the desired organic solvent (m_solvent) into the jacketed glass vessel. Seal the vessel to prevent solvent evaporation.

  • Initial State : The mixture should be a two-phase slurry. Begin vigorous stirring to ensure good suspension.

  • Heating : Set the circulator to heat the vessel at a slow, linear rate (e.g., 0.1–0.3 K/minute).[10] Slow heating is critical to maintain thermal equilibrium between the solid and liquid phases.

  • Observation : Continuously monitor the solution. The "clear point" is the temperature at which the very last solid particle dissolves, resulting in a perfectly clear, homogenous solution. This is the equilibrium temperature (T_eq) for that specific composition.

  • Data Recording : Record the T_eq. The composition is known from the initial masses and can be expressed as a mole fraction (x).

  • Constructing the Curve : Repeat steps 1-5 with different solute/solvent mass ratios to obtain a series of data points (T_eq vs. x). Plotting these points generates the solubility curve for the MIDA ester in that specific solvent.

This protocol is self-validating because it directly measures a physical equilibrium point. The reproducibility of the T_eq for a given composition confirms the robustness of the measurement.

Practical Implications and Field Insights

For Reaction Design:
  • Solvent Choice: For Suzuki-Miyaura reactions, THF and Dioxane are excellent starting points due to their ability to dissolve the MIDA ester and most coupling partners, while also being compatible with common palladium catalysts and bases.[4] For less soluble substrates, a stronger solvent like DMF or DMSO may be necessary, though this can complicate downstream processing.

  • Concentration: Knowing the solubility limit at a given reaction temperature allows for running reactions at the highest possible concentration, improving reaction kinetics and throughput without risking precipitation of the starting material.

For Purification:
  • Chromatography: The universal compatibility of MIDA boronates with silica gel is a major advantage.[4] Their moderate polarity means that eluent systems like Hexanes/Ethyl Acetate are typically effective. For more polar MIDA boronates, solvent mixtures like EtOAc/acetone can be used.[4]

  • Recrystallization/Precipitation: The low solubility in non-polar solvents like hexanes is highly advantageous.[4] After a reaction in a solvent like THF, the product can often be precipitated or crystallized by adding hexanes as an anti-solvent, providing a simple and efficient method for purification that avoids chromatography.

Visualizing Solvent-Solute Interactions

The solubility behavior can be rationalized by considering the principle of "like dissolves like."

G MIDA This compound Caged, Tetrahedral Structure Polar Carbonyls (C=O) Non-polar Methyl Group (CH₃) THF THF (Polar Aprotic) MIDA:f1->THF Favorable Dipole-Dipole Interactions (Good Solubility) Hexane Hexane (Non-polar) MIDA:f2->Hexane Unfavorable Polarity Mismatch (Poor Solubility) Water Water + Base (Polar Protic) MIDA:f0->Water Hydrolysis Reaction (Deprotection)

Caption: Interactions between MIDA boronate and representative solvents.

Conclusion

This compound is a robust and versatile synthetic building block whose practical utility is deeply intertwined with its solubility profile. It exhibits excellent solubility in a range of common polar aprotic solvents such as THF, DCM, and DMF, facilitating its use in a wide array of chemical transformations.[4] Conversely, its poor solubility in non-polar alkanes provides convenient avenues for purification. While comprehensive quantitative data remains sparse in the literature, the detailed experimental protocol provided herein empowers researchers to generate this critical data with high fidelity. A thorough understanding and empirical validation of solubility are key to unlocking the full potential of this important reagent platform, enabling more efficient, scalable, and reproducible synthetic outcomes.

References

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. (n.d.).
  • Synthesis and properties of MIDA boronate containing aromatic amino acids: New peptide building blocks. (n.d.). OUCI.
  • An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents. (n.d.). Benchchem.
  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020).
  • MIDA Boronate: A New Organo-boron Reagent. (2021). BLDpharm.
  • MIDA Boronate: A New Organo-boron Reagent. (n.d.). BLDpharm.
  • MIDA Boron
  • MIDA-protected Boron
  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. (n.d.).
  • (2-Methylpropyl)boronic acid mida ester. (2024). Smolecule.
  • Iterative cross-coupling with mida boron
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry.
  • MIDA boronate. (2014).
  • Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters. (2015).
  • MIDA (N-‐methyliminodiace^c acid) solubility. (n.d.). [No Source Found].
  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. (n.d.).
  • Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. (2015).
  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). [No Source Found].

Sources

MIDA Boronates: A Paradigm Shift in Stability, Purification, and Synthetic Strategy for Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Boronic Acid Conundrum

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this transformation is the organoboron reagent, most commonly the boronic acid. While indispensable, free boronic acids present significant, often frustrating, challenges for the practicing chemist. Many are inherently unstable, susceptible to degradation via processes like protodeboronation, oxidation, and polymerization, which complicates their storage, handling, and use in reactions.[1][2][3] This instability is particularly pronounced for some of the most synthetically desirable classes, including 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[1][4]

Furthermore, their purification can be notoriously difficult. Many boronic acids are amorphous, highly polar, and prone to forming trimeric boroxine anhydrides, making standard techniques like silica gel chromatography problematic. These challenges can lead to inconsistent reaction outcomes and impede the development of complex molecular architectures, a critical bottleneck in pharmaceutical and materials science research. This guide explores a transformative solution: the use of N-methyliminodiacetic acid (MIDA) boronates, which elegantly circumvent the traditional limitations of free boronic acids.

The MIDA Boronate Solution: Structure and Principle

MIDA boronates are air-stable, crystalline derivatives of boronic acids. They are formed by the condensation of a boronic acid with N-methyliminodiacetic acid (MIDA), a trivalent ligand that complexes with the boron center.[2][5] This complexation rehybridizes the boron atom from a Lewis-acidic sp² state to a more stable, tetracoordinate sp³ state.[2] This structural change effectively "protects" the boronic acid functionality, rendering it inert to many common reaction conditions while bestowing a suite of highly advantageous physical and chemical properties.

MIDA_Structure cluster_MIDA MIDA Boronate Structure B B R R B->R N N B->N O1 O B->O1 O3 O B->O3 Me CH₃ N->Me CH2_1 CH₂ N->CH2_1 CH2_2 CH₂ N->CH2_2 C1 C C1->O1 O2 O C1->O2 =O C2 C C2->O3 O4 O C2->O4 =O CH2_1->C1 CH2_2->C2

Caption: General structure of a MIDA boronate ester.

Core Advantages of MIDA Esters over Free Boronic Acids

Unprecedented Bench-Top Stability

The most immediate and impactful advantage of MIDA boronates is their exceptional stability. By protecting the vacant p-orbital of the boron atom, the MIDA ligand shields it from degradation pathways.[6][7] This translates to remarkable shelf-life. While many free boronic acids, particularly heteroaromatic derivatives, decompose significantly within days on the benchtop, their MIDA-protected counterparts show no detectable decomposition even after months of storage under ambient air.[1][2][6]

This stability is not merely a matter of convenience; it is a critical enabler of reproducibility and reliability in synthesis. Researchers can be confident in the integrity of their building blocks, eliminating a significant source of experimental variability.

Compound ClassFree Boronic Acid (% Remaining after 15 days)[1]MIDA Boronate (% Remaining after >60 days)[1]
2-Furanboronic acid<5%>98%
2-Pyrroleboronic acid<5%>98%
Vinylboronic acid~10%>98%
Cyclopropylboronic acid~25%>98%
2-Pyridylboronic acidDecomposesStable Solid
Facile Purification and Handling

Unlike the often-amorphous and problematic free boronic acids, MIDA boronates are typically free-flowing, crystalline solids.[5][8][9] This physical property is a significant practical benefit, simplifying weighing and handling. Crucially, MIDA boronates are uniformly stable to silica gel chromatography.[6][8][10][11] This allows for straightforward purification to high levels of purity, a task that is frequently challenging or impossible for the corresponding free boronic acids.[12] The ability to easily purify these reagents ensures that cross-coupling reactions begin with well-defined, pure starting materials, leading to cleaner reactions and higher yields.

Controlled, "Slow-Release" of the Active Species

A key feature of MIDA boronates is their ability to remain intact under standard anhydrous Suzuki-Miyaura conditions but to deprotect under mild aqueous basic conditions to release the free boronic acid in situ.[2][13] This deprotection can be modulated. For example, strong bases like 1M NaOH promote rapid hydrolysis (less than 10 minutes), which is useful for a quick deprotection before a coupling reaction.[1][13]

More powerfully, milder conditions, such as using K₃PO₄ in a dioxane/water mixture, lead to a slow, continuous release of the boronic acid over several hours.[1][2] This "slow-release" mechanism is a general solution for the problem of unstable boronic acids.[4] By keeping the instantaneous concentration of the sensitive free boronic acid low, its decomposition in the reaction mixture is minimized, allowing it to be efficiently captured by the palladium catalyst. This transforms previously low-yielding or failed reactions with unstable boronic acids into highly efficient and reliable processes.[1][4]

Deprotection_Equilibrium MIDA_Boronate Stable MIDA Boronate (Unreactive in Coupling) Free_BA Free Boronic Acid (Active Species) MIDA_Boronate->Free_BA Mild aq. Base (e.g., K₃PO₄, H₂O) Deprotection / Slow Release Coupling_Product Cross-Coupling Product Free_BA->Coupling_Product Pd Catalyst Ar-X

Caption: Controlled deprotection and slow release workflow.

Enabling Iterative Cross-Coupling (ICC)

Perhaps the most profound advantage of MIDA boronates is their role in enabling iterative cross-coupling (ICC).[6][14][15] Because the MIDA boronate group is stable under the anhydrous conditions used for Suzuki-Miyaura coupling, it is possible to design bifunctional building blocks containing both a halide (e.g., Br, I) and a MIDA boronate. The halide can participate in a cross-coupling reaction while the MIDA boronate remains untouched. Following the reaction, the MIDA group can be deprotected to reveal a new free boronic acid, ready for a subsequent coupling reaction.

This powerful strategy allows for the sequential, controlled assembly of complex molecules from simple, modular building blocks, analogous to the automated synthesis of peptides and oligonucleotides.[14][15] This has revolutionized the synthesis of natural products, pharmaceuticals, and other complex organic molecules, making their construction more systematic, efficient, and even automatable.[10][15]

ICC_Workflow cluster_cycle1 Coupling Cycle 1 cluster_cycle2 Coupling Cycle 2 start Building Block 1 (Br-R1-MIDA) couple1 Suzuki Coupling with Ar-B(OH)₂ start->couple1 intermediate1 Intermediate (Ar-R1-MIDA) couple1->intermediate1 deprotect Deprotection (aq. Base) intermediate1->deprotect Purify & Proceed couple2 Suzuki Coupling with Br-R2-Y deprotect->couple2 product Final Product (Ar-R1-R2-Y) couple2->product

Caption: Workflow for Iterative Cross-Coupling (ICC).

Experimental Protocols

Protocol 1: Synthesis of a Phenyl MIDA Boronate

This protocol is a general method for the synthesis of MIDA boronates via dehydrative condensation.

Materials:

  • Phenylboronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (1.1 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Standard glassware including a round-bottom flask and Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add phenylboronic acid and N-methyliminodiacetic acid.

  • Add a 1:1 mixture of DMSO and toluene to the flask (e.g., 10 mL of each for a 5 mmol scale reaction).

  • Heat the reaction mixture to reflux (approximately 120-140 °C). Water will begin to collect in the Dean-Stark trap.

  • Continue heating at reflux until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvents under reduced pressure.

  • The crude MIDA boronate can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The product is typically a white, crystalline solid.

Note: For more sensitive boronic acids, milder methods using MIDA anhydride in solvents like dioxane may provide higher yields.[11][12][16]

Protocol 2: Suzuki-Miyaura Coupling Using a MIDA Boronate with Slow Release

This protocol demonstrates the use of a MIDA boronate as a stable surrogate for an unstable boronic acid.

Materials:

  • Aryl or Heteroaryl Chloride (1.0 equiv)

  • MIDA Boronate (e.g., 2-Furan MIDA boronate) (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol %)

  • SPhos (10 mol %)

  • Potassium Phosphate (K₃PO₄) (7.5 equiv)

  • Dioxane and Water (5:1 mixture)

Procedure:

  • In an oven-dried reaction tube, combine the aryl chloride, MIDA boronate, Pd(OAc)₂, and SPhos.

  • Add K₃PO₄ to the tube.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed 5:1 dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.07 M with respect to the aryl chloride.[4]

  • Seal the tube and place the reaction mixture in a pre-heated oil bath at 60-100 °C. The optimal temperature may vary depending on the substrates.[1][4]

  • Stir the reaction for the specified time (e.g., 6-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired cross-coupled product.

Conclusion

MIDA boronates represent a robust and versatile platform that overcomes the most significant limitations of free boronic acids. Their superior stability, ease of purification, and capacity for controlled release and iterative cross-coupling have fundamentally changed the landscape of complex molecule synthesis. For researchers in drug discovery and materials science, embracing MIDA boronates translates to more reliable, efficient, and ambitious synthetic campaigns, enabling the construction of novel molecular entities that were previously inaccessible. The commercial availability of a wide range of MIDA boronate building blocks further lowers the barrier to entry, making this powerful technology a readily accessible tool for the modern chemist.[6]

References

  • Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Knapp, D. M., et al. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Institutes of Health. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois Urbana-Champaign IDEALS Repository. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

  • Lee, J. C. H., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(51), 17666–17668. [Link]

  • Kaur, H., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(68), 8456-8471. [Link]

  • Nykaza, T. V., et al. (2018). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 95, 319-333. [Link]

  • Nykaza, T. V., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(17), 6913–6917. [Link]

  • Nykaza, T. V., et al. (2020). Mild and simple method for making MIDA boronates. Morressier. [Link]

  • Nykaza, T. V., et al. (2020). A Mild Method for Making MIDA Boronates. Semantic Scholar. [Link]

  • Al-Dulayymi, J. R., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 14(7), 1215-1246. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17707–17710. [Link]

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

  • Synfacts. (2009). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Synfacts, 2009(08), 0904. [Link]

  • Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(10), 956-961. [Link]

  • Nykaza, T. V., et al. (2018). Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Institutes of Health. [Link]

  • Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]

  • Bull, J. A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8464-8478. [Link]

  • Noonan, G. M., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]

  • Candish, L., et al. (2017). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 8(1), 472-476. [Link]

  • Nykaza, T. V., et al. (2020). A Mild Method for Making MIDA Boronates. ResearchGate. [Link]

Sources

The Ascendancy of MIDA Boronates: A Technical Guide to Commercially Available Methylboronic Acid MIDA Ester Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Boronic Acid Chemistry

In the landscape of modern organic synthesis, particularly in the realm of cross-coupling reactions that form the bedrock of pharmaceutical and materials science discovery, boronic acids have long been celebrated as versatile and indispensable building blocks. However, their inherent instability, particularly for sensitive subclasses such as 2-heterocyclic, vinyl, and cyclopropyl boronic acids, has often presented a significant bottleneck, limiting their benchtop storage and compromising the efficiency of cross-coupling reactions.[1][2] The advent of N-methyliminodiacetic acid (MIDA) boronates has heralded a paradigm shift, offering a robust and general solution to these long-standing challenges.[1][2]

Methylboronic acid MIDA ester, a foundational member of this class, exemplifies the transformative power of the MIDA ligand. By chelating to the boron center, the trivalent MIDA ligand rehybridizes it from a reactive sp² state to a stable sp³ state, effectively "protecting" the boronic acid functionality. This protection imparts remarkable stability to air, moisture, and even silica gel chromatography, rendering these compounds as free-flowing, crystalline solids that are indefinitely stable on the benchtop.[3] This guide provides an in-depth technical overview of the commercial availability, synthesis, and strategic applications of this compound, tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Commercial Availability: Sourcing the Building Blocks of Innovation

The widespread adoption of MIDA boronate chemistry has been significantly propelled by the commercial availability of a diverse array of these building blocks.[4] For researchers seeking to incorporate this compound and its derivatives into their synthetic workflows, a number of reputable chemical suppliers offer these reagents in various quantities and purities.

SupplierProduct NameCAS NumberRepresentative PurityAvailable Quantities
Sigma-Aldrich (Merck)This compound1104637-40-297%1g, 5g
CymitQuimicaThis compound1104637-40-295%100mg, 250mg, 1g, 5g, 25g
Boron MolecularBoronic Acids and EstersVariesHigh PurityGram to metric tonne quantities
EnamineBoronic acids and their derivativesVaries>95%Stock quantities
Apollo ScientificBoronic acidsVariesHigh PurityStock quantities
AA BlocksBoronic AcidsVariesHigh PurityStock quantities
ChemBridgeChemical Building BlocksVaries>95%1g, 5g, and larger

This table is representative and not exhaustive. Researchers are encouraged to consult the suppliers' online catalogs for the most current product information and availability.

The commercialization of over 200 MIDA boronate building blocks has significantly lowered the barrier to entry for utilizing this powerful technology, enabling broader access for both academic and industrial laboratories.[4]

Synthesis and Purification: Crafting the MIDA Boronate

While commercially available, an in-house synthesis of this compound can be a cost-effective option, particularly for large-scale applications. The most common and robust method involves the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid (MIDA).[5] A more recent and milder approach utilizes MIDA anhydride, which circumvents the need for high-temperature, acidic conditions that can be detrimental to sensitive substrates.[5][6]

Detailed Experimental Protocol: Synthesis of this compound via MIDA Anhydride

This protocol is adapted from established literature procedures and offers a reliable method for the preparation of this compound.[5][6]

Materials:

  • Methylboronic acid

  • N-methyliminodiacetic acid (MIDA) anhydride

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methylboronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to form a suspension. The typical concentration is 0.1-0.5 M with respect to the boronic acid.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • The product, this compound, often precipitates from the reaction mixture as a white solid.

    • Collect the solid by filtration and wash with a small amount of cold dioxane or diethyl ether.

    • For further purification, MIDA boronates are uniquely stable to silica gel chromatography.[3][5][6] A column can be run using a gradient of ethyl acetate in hexanes. MIDA boronates exhibit a strong affinity for silica, allowing for effective separation from less polar impurities.[5][6]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product & Purification MBA Methylboronic Acid Reaction_Vessel Reaction MBA->Reaction_Vessel MIDA_anhydride MIDA Anhydride MIDA_anhydride->Reaction_Vessel Dioxane Anhydrous Dioxane Dioxane->Reaction_Vessel Heat 80-100 °C, N2 Heat->Reaction_Vessel Crude_Product Crude MIDA Ester Filtration Filtration Crude_Product->Filtration Filtration Purified_Product Purified this compound Reaction_Vessel->Crude_Product Filtration->Purified_Product Optional Chromatography Slow_Release_Mechanism cluster_MIDA Stable Precursor cluster_Reaction Cross-Coupling Reaction cluster_Deprotection Slow Release MIDA_Boronate Methylboronic Acid MIDA Ester Boronic_Acid Methylboronic Acid (transient) MIDA_Boronate->Boronic_Acid Hydrolysis Aryl_Halide Ar-X Pd_Catalyst Pd(0) Catalyst Aryl_Halide->Pd_Catalyst Oxidative Addition Coupled_Product Ar-Me Pd_Catalyst->Coupled_Product Reductive Elimination Aqueous_Base Aqueous Base (e.g., K3PO4) Aqueous_Base->MIDA_Boronate Boronic_Acid->Pd_Catalyst Transmetalation

Caption: The slow-release mechanism in Suzuki-Miyaura coupling.

Applications in Iterative Cross-Coupling: Building Complexity Step-by-Step

The stability of MIDA boronates to anhydrous cross-coupling conditions, coupled with their facile deprotection, makes them ideal for iterative cross-coupling (ICC) strategies. [4][7]This powerful approach allows for the sequential, controlled assembly of complex molecules from simple, bifunctional building blocks, akin to the automated processes of peptide or oligonucleotide synthesis. [4][7] In a typical ICC cycle, a halo-aryl MIDA boronate is coupled with a boronic acid. The resulting product, still bearing the MIDA-protected boronate, can be purified and then subjected to a deprotection step, unmasking a new boronic acid ready for the next coupling reaction. This iterative process enables the construction of intricate molecular architectures with high precision and efficiency. [3]

Conclusion: A Versatile and Enabling Technology

This compound and the broader class of MIDA boronates represent a significant advancement in synthetic chemistry. Their exceptional stability, ease of handling, and unique reactivity profile have overcome many of the limitations associated with traditional boronic acids. [1][3]The commercial availability of a wide range of these building blocks, coupled with robust synthetic protocols, has made this powerful technology accessible to the entire chemical research community. For scientists and researchers in drug development and materials science, mastering the use of MIDA boronates is no longer just an option, but a necessity for staying at the forefront of molecular innovation.

References

  • Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. Available from: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available from: [Link]

  • Knapp, D. M., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. Available from: [Link]

  • Woerly, E. M., et al. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Institutes of Health. Available from: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available from: [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. Available from: [Link]

  • Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-111. Available from: [Link]

  • Lee, S. J., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters. Available from: [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Available from: [Link]

  • Ie, Y., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. Available from: [Link]

  • Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules. Google Patents.
  • Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions. Google Patents.
  • Burke, M. D., et al. (2020). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. ResearchGate. Available from: [Link]

  • Bull, J. A., et al. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. Available from: [Link]

  • Gillis, E. P., et al. (2010). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. National Institutes of Health. Available from: [Link]

Sources

The Advent of MIDA Boronates: A Technical Guide to Revolutionizing Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the inherent instability and often idiosyncratic behavior of boronic acids, the key nucleophilic partners in this transformation, have historically presented significant challenges, particularly in complex, multi-step syntheses. This guide delves into the discovery, development, and application of N-methyliminodiacetic acid (MIDA) boronates, a groundbreaking class of air-stable, crystalline surrogates for boronic acids. Pioneered by the laboratory of Professor Martin D. Burke, MIDA boronates have not only overcome the limitations of traditional boronic acids but have also unlocked powerful new strategies for molecular construction, most notably iterative cross-coupling (ICC), paving the way for the automated synthesis of complex small molecules. This document provides a comprehensive overview of the core principles of MIDA boronate chemistry, detailed experimental protocols, and an exploration of their transformative impact on the landscape of organic synthesis and drug discovery.

The Challenge with Boronic Acids: A Need for Stability and Control

Boronic acids are widely employed in organic synthesis due to their versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.[1][2] However, their utility is often hampered by a number of practical drawbacks:

  • Instability: Many boronic acids are prone to decomposition via pathways such as protodeboronation and oxidation, making their long-term storage and handling problematic.[1][3]

  • Purification Difficulties: The polar nature of boronic acids can complicate their purification by standard chromatographic techniques.[4][5]

  • Incompatibility with Reaction Conditions: The Lewis acidic nature of the boron center can lead to undesired side reactions and incompatibilities with a range of common synthetic reagents.[4][5]

These limitations have traditionally necessitated the late-stage introduction of the boronic acid moiety in a synthetic sequence, a strategy that curtails synthetic flexibility and efficiency.

The MIDA Boronate Solution: A Paradigm Shift in Boron Chemistry

To address the challenges associated with boronic acids, the Burke group introduced the concept of reversibly attenuating the reactivity of the boron center through chelation with a trivalent ligand.[1][6] This led to the development of N-methyliminodiacetic acid (MIDA) boronates.

The Genius of the MIDA Ligand: Structure and Stability

The MIDA ligand forms a stable, bicyclic structure with the boronic acid, effectively rehybridizing the boron center from a reactive sp² state to a more stable, tetracoordinate sp³ state.[1] This coordinative saturation of the boron p-orbital shields it from unwanted reactions, rendering the MIDA boronate exceptionally stable.[3][5]

Key Properties of MIDA Boronates:

  • Benchtop Stability: MIDA boronates are typically crystalline solids that are stable to air and moisture, allowing for indefinite storage at room temperature.[1][7][8]

  • Chromatographic Stability: Unlike many boronic acids, MIDA boronates are compatible with silica gel chromatography, enabling straightforward purification.[4][5][7]

  • Broad Reagent Compatibility: The protected nature of the boron center allows MIDA boronates to be subjected to a wide array of chemical transformations that would be incompatible with free boronic acids.[2][4][5]

MIDA_Boronate_Formation cluster_reactants Reactants cluster_product Product Boronic_Acid R-B(OH)₂ (Boronic Acid) MIDA_Boronate MIDA Boronate (Stable, Crystalline Solid) Boronic_Acid->MIDA_Boronate + MIDA - 2H₂O MIDA MIDA (N-methyliminodiacetic acid) MIDA->MIDA_Boronate

Caption: Formation of a stable MIDA boronate from a boronic acid and MIDA.

Controlled Deprotection: Releasing the Reactive Species on Demand

A crucial feature of MIDA boronates is the ability to easily deprotect them to release the corresponding boronic acid under mild conditions.[4] This is typically achieved using a mild aqueous base, such as 1M NaOH or even sodium bicarbonate, at room temperature.[1][9] This controlled release of the reactive boronic acid is fundamental to their utility in iterative cross-coupling.

There are two distinct mechanisms for the hydrolysis of MIDA boronates: a fast, base-mediated pathway and a slower, neutral hydrolysis pathway.[10] Understanding these mechanisms allows for fine-tuning of reaction conditions to control the rate of boronic acid release.[10]

Synthesis of MIDA Boronates: Methods and Protocols

Several methods have been developed for the synthesis of MIDA boronates, with the choice of method often depending on the nature and sensitivity of the boronic acid.

Dehydrative Condensation with MIDA

The original method for preparing MIDA boronates involves the dehydrative condensation of a boronic acid with MIDA, often under Dean-Stark conditions at elevated temperatures.[4] While effective for many simple boronic acids, the high temperatures and acidic conditions can be detrimental to more sensitive substrates.[4]

A Milder Approach: The MIDA Anhydride Method

To overcome the limitations of the high-temperature condensation, a milder and more general method utilizing MIDA anhydride has been developed.[4][11] MIDA anhydride serves as both the MIDA source and an in situ desiccant, enabling the conversion of a wide range of sensitive boronic acids to their MIDA boronate counterparts under significantly milder conditions.[11]

Experimental Protocol: Synthesis of a Phenyl MIDA Boronate using MIDA Anhydride [4]

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv).

  • Add anhydrous dioxane to the flask to achieve a concentration of approximately 0.2 M with respect to the boronic acid.

  • Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure phenyl MIDA boronate.

Synthesis of Sensitive MIDA Boronates

For particularly unstable boronic acids, such as vinyl and some heteroaryl boronic acids, specialized protocols have been developed. For instance, trans-(2-bromovinyl) MIDA boronate can be prepared via transmetalation of 1-bromo-2-trimethylsilylethylene with BBr₃, followed by trapping with the disodium salt of MIDA.[1]

Data Presentation: Comparison of MIDA Boronate Synthesis Methods

MethodConditionsSubstrate ScopeAdvantagesDisadvantages
Dehydrative CondensationHigh temperature, acidicSimple, robust boronic acidsCost-effectiveHarsh conditions, limited scope
MIDA AnhydrideMild heating (e.g., 80°C)Broad, including sensitive substratesMild, general, high-yieldingRequires pre-formed anhydride
Transmetalation/TrappingLow temperatureFor highly unstable boronic acidsAccess to challenging building blocksRequires stoichiometric organometallics

The Power of Iterative Cross-Coupling (ICC): A Building Block Approach to Synthesis

The development of MIDA boronates has enabled a revolutionary approach to small molecule synthesis known as iterative cross-coupling (ICC).[6][7] This strategy is analogous to solid-phase peptide synthesis, where a molecule is constructed through the sequential addition of bifunctional building blocks.[6][8]

In the context of MIDA boronates, bifunctional building blocks, typically containing a halide (e.g., bromide or iodide) and a MIDA boronate, are used. The halide serves as the reactive handle for the Suzuki-Miyaura cross-coupling, while the MIDA boronate remains protected. Following the coupling reaction, the MIDA group is cleaved to reveal a new boronic acid, which can then participate in the next coupling cycle.

Iterative_Cross_Coupling cluster_cycle Iterative Cross-Coupling Cycle Start Starting Material (Ar-X) Coupling1 Suzuki-Miyaura Coupling + Building Block 1 (X'-Ar'-MIDA) Start->Coupling1 Intermediate1 Intermediate 1 (Ar-Ar'-MIDA) Coupling1->Intermediate1 Deprotection1 MIDA Deprotection (mild base) Intermediate1->Deprotection1 Boronic_Acid1 Boronic Acid 1 (Ar-Ar'-B(OH)₂) Deprotection1->Boronic_Acid1 Coupling2 Suzuki-Miyaura Coupling + Building Block 2 (X''-Ar''-MIDA) Boronic_Acid1->Coupling2 Intermediate2 Intermediate 2 (Ar-Ar'-Ar''-MIDA) Coupling2->Intermediate2 Deprotection2 MIDA Deprotection Intermediate2->Deprotection2 Final_Product Elongated Product Deprotection2->Final_Product

Caption: A simplified workflow of iterative cross-coupling using MIDA boronates.

Case Study: Total Synthesis of Ratanhine

A compelling demonstration of the power of ICC is the total synthesis of the natural product ratanhine.[1][6] This synthesis was achieved by the iterative coupling of three distinct MIDA boronate building blocks, showcasing the ability to rapidly assemble complex molecular architectures from simple, stable precursors.[6] The MIDA boronate moiety remained intact even under the forcing conditions required for some of the coupling steps, highlighting its remarkable stability.[6]

Automation of Small Molecule Synthesis

The robust and predictable nature of MIDA boronate chemistry has paved the way for the automation of small molecule synthesis.[4][8] By integrating the deprotection, coupling, and purification steps, automated synthesizers can now assemble complex molecules in a programmable and efficient manner, a development with profound implications for drug discovery and materials science.[4][8]

Beyond Iterative Cross-Coupling: Expanding the Synthetic Utility of MIDA Boronates

While ICC is a flagship application, the unique properties of MIDA boronates have led to their use in a variety of other synthetic contexts.

Slow-Release Cross-Coupling

For challenging Suzuki-Miyaura couplings involving unstable boronic acids, MIDA boronates can be used in a "slow-release" protocol.[3] By carefully controlling the deprotection conditions, a low, steady-state concentration of the reactive boronic acid is maintained in the reaction mixture, minimizing decomposition and side reactions.[3]

Synthesis of Complex Building Blocks

The stability of the MIDA boronate group allows for the multi-step synthesis of complex boronic acid building blocks from simpler MIDA boronate starting materials.[5][12] This enables the introduction of sensitive functional groups and stereocenters into the building blocks prior to their use in cross-coupling reactions, a feat that would be difficult or impossible with free boronic acids.[5] The total synthesis of (+)-crocacin C exemplifies this powerful strategy.[5]

Future Outlook: The Continuing Evolution of MIDA Boronate Chemistry

The discovery and development of MIDA boronates have fundamentally changed the way chemists approach the synthesis of complex molecules. The ongoing research in this area is focused on expanding the scope of MIDA boronate chemistry to include new classes of building blocks, developing more efficient and sustainable coupling protocols, and further advancing the capabilities of automated synthesis. The principles of stability and controlled reactivity embodied by MIDA boronates will undoubtedly continue to inspire the design of new and powerful reagents for organic synthesis for years to come.

References

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. Available at: [Link]

  • Lee, S. J., Gray, E. E., & Burke, M. D. (2011). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 133(48), 19570–19573. Available at: [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC. Available at: [Link]

  • MIDA boronate. Chem-Station Int. Ed. (2014). Available at: [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. Available at: [Link]

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(95), 13298–13316. Available at: [Link]

  • Cooke, J. H., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(17), 6868–6872. Available at: [Link]

  • Kim, D., & Lee, P. H. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters. Available at: [Link]

  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., & Watson, A. J. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17290–17293. Available at: [Link]

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Available at: [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., & Watson, A. J. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. Available at: [Link]

Sources

An In-depth Technical Guide to Iterative Cross-Coupling with MIDA Boronates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Reimagining Synthesis

For decades, the synthesis of complex small molecules has been the domain of specialists, a bespoke craft requiring deep expertise and often years of effort for a single target. This stands in stark contrast to the automated, iterative assembly of biopolymers like peptides and oligonucleotides. Inspired by the modularity inherent in biosynthesis, a paradigm-shifting approach has emerged that brings the principles of iterative assembly to small molecule synthesis.[1][2] At the heart of this revolution lies a uniquely powerful building block: the N-methyliminodiacetic acid (MIDA) boronate.

This guide provides a comprehensive exploration of the fundamental principles governing iterative cross-coupling (ICC) with MIDA boronates. We will move beyond simple procedural descriptions to uncover the mechanistic underpinnings and causal logic that make this technology a robust and transformative tool for researchers, scientists, and drug development professionals.

The MIDA Boronate: A Bench-Stable Surrogate for a Reactive Intermediate

The Suzuki-Miyaura cross-coupling is a cornerstone of modern chemistry, yet its reliance on boronic acids is often hampered by their inherent instability.[3] Many boronic acids are prone to decomposition via protodeboronation or trimerization into boroxines, complicating their purification, storage, and use in multi-step sequences.[4][5]

MIDA boronates elegantly solve these challenges. Formed by the condensation of a boronic acid with N-methyliminodiacetic acid, the resulting structure features a trivalent MIDA ligand that forms a dative bond between its nitrogen atom and the boron's vacant p-orbital.[6][7] This coordination effectively "protects" the boron, rendering the entire molecule remarkably stable.

Core Advantages of MIDA Boronates:

  • Exceptional Stability: MIDA boronates are typically crystalline, free-flowing solids that are indefinitely stable on the benchtop, open to air and moisture.[6][8][9]

  • Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are fully compatible with silica gel chromatography, enabling straightforward purification.[10][11]

  • Controlled Reactivity: The MIDA group acts as a protecting group that is inert to anhydrous cross-coupling conditions but can be readily cleaved under specific aqueous basic conditions to liberate the free boronic acid on demand.[1][10]

Synthesis and Purification of MIDA Boronate Building Blocks

The accessibility of MIDA boronates is key to their widespread adoption. Several reliable methods exist for their preparation.

MethodReagents & ConditionsKey AdvantagesConsiderations
Dehydrative Condensation Boronic acid, MIDA, DMSO/Toluene, Dean-Stark trap, Heat (≥40 °C)[1][11]Standard, widely used method.High temperatures and acidic conditions can degrade sensitive substrates.[11]
MIDA Anhydride Method Boronic acid, MIDA anhydride, Anhydrous dioxane, Heat[11][12]Milder conditions, broader substrate scope.Requires preparation or purchase of MIDA anhydride.
Olefin Cross-Metathesis Olefin, Vinyl MIDA boronate, Grubbs catalyst[1]Direct access to alkenyl MIDA boronates.Specific to the synthesis of alkenyl derivatives.

Field Insight: The Power of "Catch-and-Release" Purification A critical innovation for the automation of ICC is the "catch-and-release" purification protocol. MIDA boronates exhibit a unique binary affinity for silica gel; they are immobile ("caught") in solvents like diethyl ether but are readily eluted ("released") with tetrahydrofuran (THF).[11] This allows for a simple and general purification strategy where a crude reaction mixture is passed through a silica plug. Impurities are washed away with ether, and the pure MIDA boronate product is then eluted with THF, ready for the next cycle.[11] This process is central to the development of automated synthesis platforms.[6][13]

The Iterative Cycle: A Logic-Based Approach to Assembly

The power of the MIDA boronate platform lies in a simple, repeatable four-step cycle that mimics the logic of solid-phase peptide synthesis.[14] A bifunctional building block, typically a halo-MIDA boronate, serves as the cornerstone of the process.

ICC_Workflow cluster_start Starting Materials cluster_next Next Iteration Start_MIDA Halo-Aryl MIDA Boronate (Building Block 1) Coupling1 Step 1: Suzuki-Miyaura Cross-Coupling Start_MIDA->Coupling1 Start_BA Boronic Acid (Initiator) Start_BA->Coupling1 Purify1 Step 2: 'Catch-and-Release' Purification Coupling1->Purify1 Crude Product Deprotect Step 3: MIDA Deprotection Purify1->Deprotect Purified MIDA Intermediate Coupling2 Step 4: Couple with Next Building Block Deprotect->Coupling2 New Boronic Acid Coupling2->Purify1 Repeat Cycle Next_MIDA Halo-Aryl MIDA Boronate (Building Block 2) Next_MIDA->Coupling2

  • Cross-Coupling: A halo-MIDA boronate is coupled with a free boronic acid under Suzuki-Miyaura conditions. The MIDA group on the building block remains intact.

  • Purification: The newly formed, larger MIDA boronate is purified, often using the catch-and-release method.

  • Deprotection: The MIDA group is selectively removed with an aqueous base to unveil a new boronic acid.

  • Iteration: This new boronic acid is then coupled with the next halo-MIDA boronate building block in the sequence, re-entering the cycle.

This process enables the programmed, sequential assembly of complex molecules from a collection of standardized building blocks.[1][13]

The Mechanistic Dichotomy of MIDA Boronate Hydrolysis

The entire ICC strategy hinges on the ability to control the MIDA deprotection. This control is possible because MIDA boronates can be hydrolyzed by two distinct, experimentally separable mechanisms: a "fast," base-mediated pathway and a "slow," neutral pathway.[15][16][17] Understanding which mechanism operates under a given set of conditions is paramount for achieving high-yielding, reliable reactions.

Mechanism 1: Fast Release (Base-Mediated Hydrolysis)

This pathway is used for the deliberate deprotection step between iterative cycles. It is achieved by treating the MIDA boronate with a strong aqueous base, such as 1 M NaOH, at room temperature.[10][15]

  • Mechanism: The rate-limiting step is the attack of a hydroxide ion at one of the MIDA carbonyl carbons.[15][16][18] This is an efficient, rapid process that leads to complete hydrolysis within minutes.[15]

  • Causality: The choice of a strong base like NaOH ensures a high concentration of hydroxide ions, driving the reaction to completion quickly and cleanly. This is ideal when the goal is to generate the free boronic acid for the subsequent coupling step.

Mechanism 2: Slow Release (Neutral Hydrolysis)

This pathway is a cornerstone of the in situ generation of boronic acids, especially those that are unstable. It is typically achieved using a weaker base, such as K₃PO₄, in a biphasic solvent system (e.g., THF/water) at elevated temperatures.[15]

  • Mechanism: In the absence of a high concentration of hydroxide, a different mechanism takes over. This "neutral" hydrolysis involves the rate-limiting cleavage of the B–N dative bond by a small cluster of water molecules.[15][16][18][19]

  • Causality: Under these conditions, the MIDA boronate is in an organic phase, while the inorganic base remains primarily in the aqueous phase.[15] The slow, controlled hydrolysis releases the boronic acid into the reaction mixture at a rate that matches its consumption in the catalytic cross-coupling cycle. This avoids the accumulation and subsequent decomposition of the sensitive boronic acid intermediate, dramatically improving reaction yields for challenging substrates.[15]

Hydrolysis_Mechanisms MIDA Boronate Hydrolysis Mechanisms

Field-Proven Experimental Protocols

The following protocols represent validated, self-consistent systems for executing the key steps of the iterative cross-coupling cycle.

Protocol 1: Slow-Release Suzuki-Miyaura Cross-Coupling

This protocol is designed for coupling a MIDA boronate with an aryl halide, utilizing the slow-release of the boronic acid to maximize yield.

  • Reagent Preparation: To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), Palladium(II) acetate (0.05 equiv), and Sphos (0.10 equiv).

  • Solvent Addition: Cap the vial and purge with argon. Add anhydrous toluene (to 0.2 M) and an aqueous solution of K₃PO₄ (3.0 equiv, 1.0 M).

  • Reaction: Place the vial in a preheated block at 80 °C and stir vigorously for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is ready for catch-and-release purification.

Protocol 2: Fast-Release MIDA Deprotection

This protocol is used to prepare a boronic acid for the subsequent coupling step.

  • Dissolution: Dissolve the purified MIDA boronate (1.0 equiv) in THF (to 0.2 M) in a vial.

  • Hydrolysis: Add an equal volume of 1 M aqueous NaOH and stir vigorously at room temperature for 30 minutes.

  • Extraction: Acidify the mixture to pH ~2 with 1 M HCl. Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid, which is typically used immediately without further purification.[1]

Conclusion: From Synthesis to Function

The principles of iterative cross-coupling with MIDA boronates represent a fundamental shift in how we approach the construction of complex small molecules. By leveraging a stable, easily handled building block with precisely controllable reactivity, this platform transforms synthesis from a series of unique challenges into a streamlined, logical, and automatable process.[6] The ability to rationally select deprotection conditions based on a deep mechanistic understanding provides the reliability needed for multi-step syntheses. This methodology has already enabled the synthesis of numerous natural products, the creation of novel pharmaceutical leads, and the development of fully automated small molecule synthesizers.[6][8][13] As the library of available MIDA boronate building blocks continues to grow, this platform will further empower non-specialists to access complex molecules, shifting the rate-limiting step in many fields from synthesis to function.

References

  • Title: MIDA boronates are hydrolysed fast and slow by two different mechanisms.[15][16][17][18][19] Source: Nature Chemistry URL: [Link]

  • Title: Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.[1][2] Source: Aldrichimica Acta (via NIH) URL: [Link]

  • Title: From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks.[6] Source: Accounts of Chemical Research (via NIH) URL: [Link]

  • Title: Mild and simple method for making MIDA boronates.[12] Source: Morressier URL: [Link]

  • Title: Synthesis of (4-(Hydroxymethyl)phenyl)boronic Acid MIDA Ester.[11] Source: Organic Syntheses URL: [Link]

  • Title: Recent advances in the synthesis and reactivity of MIDA boronates.[4][5] Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks.[13][14] Source: Accounts of Chemical Research URL: [Link]

  • Title: Protecting Groups for Boronic Acids.[7] Source: Chem-Station International Edition URL: [Link]

  • Title: An iterative cross-coupling approach to small molecule synthesis. Source: CORE URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with Methylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] However, the utility of many boronic acids, the key nucleophilic partners in this reaction, is often compromised by their inherent instability. Issues such as protodeboronation, oxidation, and polymerization can lead to low and inconsistent yields, and make long-term storage and handling problematic.[2]

To overcome these significant challenges, the Burke group developed N-methyliminodiacetic acid (MIDA) boronates as exceptionally stable and versatile surrogates for boronic acids. Methylboronic acid MIDA ester, like other MIDA boronates, is a crystalline, bench-stable solid that is compatible with chromatography and unreactive under standard anhydrous cross-coupling conditions.[3] This stability stems from the trivalent MIDA ligand, which rehybridizes the boron center from a reactive sp² state to a more stable sp³ state, effectively "turning off" its ability to transmetalate.

The genius of the MIDA boronate platform lies in its capacity for controlled, in situ release of the active sp² boronic acid under specific, mild aqueous basic conditions.[2][4] This "slow-release" mechanism maintains a very low concentration of the often-unstable free boronic acid in the reaction mixture, kinetically favoring the desired cross-coupling pathway over decomposition pathways.[2][4][5] This application note provides a detailed guide to the principles and a robust protocol for employing this compound in Suzuki-Miyaura coupling reactions.

The Principle of Slow-Release Cross-Coupling

The success of using MIDA boronates, particularly for substrates that are otherwise unstable, hinges on the concept of slow-release. Many boronic acids, especially those containing heterocyclic, vinyl, or cyclopropyl motifs, are prone to rapid decomposition in the presence of heat and base—conditions typical for Suzuki-Miyaura couplings.[2] This decomposition competes directly with the desired cross-coupling reaction, leading to diminished yields.[2]

MIDA boronates solve this problem by acting as a protective reservoir for the boronic acid. The hydrolysis of the MIDA ester to the free boronic acid can be finely tuned. While strong bases like aqueous NaOH cause rapid deprotection (less than 10 minutes), milder bases such as potassium phosphate (K₃PO₄) in an aqueous/organic solvent mixture promote a slow, continuous release over several hours.[2][4] This ensures that the concentration of the unstable boronic acid remains low at any given moment, thereby minimizing side reactions like protodeboronation and homocoupling and maximizing the efficiency of the cross-coupling.[2][5]

The Catalytic Cycle and MIDA Boronate Activation

The overall process involves two key stages occurring in concert: the slow hydrolysis of the MIDA boronate to liberate the active boronic acid, and the subsequent entry of this boronic acid into the standard Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle with MIDA Boronate Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim R¹-R² RedElim->Pd0 MIDA_Boronate Methyl-B(MIDA) (Stable sp³) Hydrolysis Slow Hydrolysis (Base, H₂O) MIDA_Boronate->Hydrolysis Boronic_Acid Methyl-B(OH)₂ (Active sp²) Hydrolysis->Boronic_Acid Boronic_Acid->Transmetal Base (e.g., K₃PO₄)

Caption: The Suzuki-Miyaura catalytic cycle coupled with MIDA boronate activation.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with this compound

This protocol describes a general method for the slow-release Suzuki-Miyaura coupling of an aryl or heteroaryl chloride with this compound. Aryl chlorides are often more challenging coupling partners than the corresponding bromides or iodides, making this a robust test of the methodology.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Aryl/Heteroaryl ChlorideReagentPlus®, ≥99%Standard SupplierSubstrate (1.0 equiv)
This compound≥98%Sigma-Aldrich, etc.Coupling partner (1.5 equiv)
Pd₂(dba)₃97%Strem, Sigma-AldrichPalladium pre-catalyst (2 mol%)
SPhos97%Strem, Sigma-AldrichLigand (8 mol%)
Potassium Phosphate (K₃PO₄)Anhydrous powder, ≥98%Standard SupplierBase (3.0 equiv)
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard SupplierReaction Solvent
Deionized WaterHigh PurityIn-houseCo-solvent
Diethyl ether / Ethyl acetateAnhydrousStandard SupplierFor workup
Celite®---Standard SupplierFor filtration
Anhydrous Na₂SO₄ or MgSO₄---Standard SupplierFor drying
Reaction Setup and Execution Workflow

Caption: Step-by-step workflow for the Suzuki-Miyaura MIDA boronate coupling.

Step-by-Step Procedure
  • Reaction Vessel Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl chloride (1.0 equiv), this compound (1.5 equiv), and finely powdered anhydrous K₃PO₄ (3.0 equiv).

    • Rationale: Using powdered base increases its surface area, facilitating the biphasic hydrolysis of the MIDA ester. An excess of the MIDA boronate is often used to drive the reaction to completion.

  • Catalyst and Ligand Addition: To the vial containing the solids, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 8 mol%).

    • Rationale: SPhos is a highly effective Buchwald-type biaryl phosphine ligand known to promote challenging Suzuki-Miyaura couplings, especially with aryl chlorides. The Pd(0) active species is generated in situ from the Pd₂(dba)₃ precursor.

  • Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

    • Rationale: The Pd(0) catalytic species is sensitive to oxidation, which would deactivate the catalyst. Removing oxygen is critical for reproducible results and high yields.

  • Solvent Addition: Through the septum, add the degassed solvent system. A common and effective system is a 5:1 mixture of THF and water.[2] The final concentration of the limiting aryl chloride should be approximately 0.1 M.

    • Rationale: The solvent system is biphasic. The MIDA boronate hydrolysis occurs in the aqueous phase, while the cross-coupling takes place in the organic phase.[4] Degassing the solvent removes dissolved oxygen.

  • Reaction Execution: Place the sealed vial in a preheated aluminum block or oil bath set to 80-100 °C. Stir the biphasic mixture vigorously for 12-24 hours.

    • Rationale: Heating accelerates both the slow release of the boronic acid and the rate of the catalytic cycle. Vigorous stirring is essential to ensure efficient mass transfer between the aqueous and organic phases.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate and pass it through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the plug with additional solvent.

    • Rationale: This filtration step provides a simple and effective preliminary purification, removing most of the non-organic components.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure methylated product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient hydrolysis of MIDA ester. 3. Deactivated substrate.1. Ensure an inert atmosphere was maintained. Use fresh catalyst/ligand. 2. Increase temperature or reaction time. Ensure the base is finely powdered. 3. For highly deactivated chlorides, consider a more active catalyst system (e.g., different ligand) or higher temperature.
Protodeboronation of MIDA Ester The rate of hydrolysis is too fast relative to the rate of cross-coupling, or the base is too strong.Switch to a milder base or lower the reaction temperature to slow down the release of the boronic acid.[5]
Homocoupling of MIDA Ester An oxygen leak may be promoting oxidative homocoupling.Ensure the reaction setup is scrupulously degassed and maintained under a positive pressure of inert gas.
Inconsistent Yields Variable quality or hydration level of the K₃PO₄ base.Use a fresh bottle of anhydrous, powdered K₃PO₄ and store it in a desiccator. Consistency in the base is key for reproducible hydrolysis rates.[5]
Difficulty with 2-Pyridyl Substrates 2-Pyridyl boronic acids are notoriously unstable.[2][6]For 2-pyridyl MIDA boronates, a modified protocol using isopropanol instead of water as a co-solvent and a sub-stoichiometric amount of Cu(OAc)₂ as a co-catalyst can be highly effective.

Conclusion

This compound, and MIDA boronates in general, represent a transformative solution to the long-standing problem of boronic acid instability in Suzuki-Miyaura cross-coupling.[2][6] By leveraging a controlled, slow release of the active boronic acid, this methodology enables the efficient coupling of even the most challenging and unstable building blocks. The protocol provided herein offers a robust and reliable starting point for researchers seeking to incorporate this powerful tool into their synthetic strategies, paving the way for more efficient and predictable construction of complex molecules in academic and industrial settings.

References

  • Gillis, E. P., et al. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

  • Knapp, D. M. (2012). A general method for iterative cross-coupling with MIDA boronates. CORE. [Link]

  • Levin, M. D., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Center for Biotechnology Information. [Link]

  • Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions.
  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Bridges, C. R., et al. (2016). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • N-METHYLIMINODIACETIC ACID (MIDA) ANHYDRIDE. Organic Syntheses. [Link]

  • Douglas, J., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1309-1316. [Link]

  • Chiechi, R. C., et al. (2017). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry, 55(17), 2913-2920. [Link]

Sources

Strategic Deprotection of N-Methyliminodiacetic Acid (MIDA) Boronates: Conditions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

This guide provides a comprehensive overview of the deprotection of N-methyliminodiacetic acid (MIDA) boronates, a cornerstone of modern synthetic chemistry, particularly in the realm of iterative cross-coupling reactions for the synthesis of complex molecules. We will delve into the mechanistic underpinnings of this transformation and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Strategic Value of MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally versatile and robust organoboron reagents. Their utility stems from their remarkable stability compared to traditional boronic acids. This stability profile allows them to be inert to a wide range of reaction conditions, including chromatography, yet they can be readily deprotected under mild basic conditions to release the corresponding boronic acid in situ for subsequent reactions like the Suzuki-Miyaura cross-coupling. This "on-demand" reactivity is the cornerstone of iterative cross-coupling strategies, enabling the synthesis of complex small molecules with high efficiency and precision.

The MIDA ligand is a tridentate ligand that coordinates to the boron atom, forming a stable bicyclic structure. This coordination effectively masks the Lewis acidic nature of the boron center, rendering it unreactive towards nucleophiles and stable to air and moisture.

Deprotection_Mechanism MIDA_Boronate MIDA Boronate R-B(MIDA) Intermediate Tetrahedral Intermediate [R-B(MIDA)(OH)]⁻ MIDA_Boronate->Intermediate + OH⁻ Hydroxide {Hydroxide | OH⁻} Boronic_Acid Boronic Acid R-B(OH)₂ Intermediate->Boronic_Acid + 2H₂O - MIDA²⁻ MIDA_Salt {MIDA Salt | MIDA²⁻ + 2H⁺}

Figure 2: Simplified Mechanism of MIDA Boronate Deprotection.

Standard Deprotection Protocols

The choice of deprotection conditions can be tailored to the specific substrate and the subsequent reaction. Below are two robust and widely applicable protocols.

Protocol 1: Standard Aqueous Base Deprotection

This is the most common and straightforward method for MIDA boronate deprotection, typically used for generating the boronic acid for a subsequent Suzuki-Miyaura coupling.

Materials:

  • MIDA boronate

  • Tetrahydrofuran (THF)

  • 1 M Aqueous Sodium Hydroxide (NaOH)

  • 1 M Aqueous Potassium Phosphate, tribasic (K₃PO₄)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Aryl halide or triflate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the MIDA boronate (1.0 equiv).

  • Add the aryl halide or triflate (1.2 equiv) and the palladium catalyst (0.05 equiv).

  • Add THF to dissolve the solids.

  • To this solution, add 1 M aqueous NaOH (3.0 equiv) or 1 M aqueous K₃PO₄ (3.0 equiv).

  • Stir the reaction mixture vigorously at room temperature or heat as required (typically 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and the boronic acid.

  • Aqueous Base: Essential for the hydrolytic cleavage of the MIDA group. K₃PO₄ is often preferred as it is a strong enough base for deprotection while being less harsh than NaOH, which can be crucial for sensitive substrates.

  • THF: A common solvent that is generally compatible with Suzuki-Miyaura reactions and can dissolve a wide range of organic substrates.

Protocol 2: Mild Deprotection with Sodium Bicarbonate

For substrates that are sensitive to strong bases, a milder deprotection can be achieved using sodium bicarbonate. This is particularly useful when the released boronic acid is to be isolated.

Materials:

  • MIDA boronate

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the MIDA boronate (1.0 equiv) in a mixture of THF and saturated aqueous NaHCO₃ (1:1 v/v).

  • Stir the mixture vigorously at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC, observing the disappearance of the starting material.

  • Once complete, transfer the mixture to a separatory funnel.

  • Wash the aqueous layer with diethyl ether to remove any non-polar impurities.

  • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the boronic acid.

Causality Behind Experimental Choices:

  • Sodium Bicarbonate: Provides a sufficiently basic environment to effect deprotection without causing degradation of sensitive functional groups.

  • Acidification: Protonates the boronic acid, making it more soluble in organic solvents for extraction.

  • Aqueous Workup: Allows for the separation of the desired boronic acid from the water-soluble MIDA ligand.

Comparative Table of Deprotection Conditions

Base Solvent System Temperature (°C) Typical Reaction Time Notes Reference
1 M NaOHTHF/H₂ORoom Temp - 801 - 12 hStandard conditions for in situ use in cross-coupling.
1 M K₃PO₄THF/H₂O or Dioxane/H₂ORoom Temp - 1001 - 12 hA milder alternative to NaOH, often preferred.
Sat. NaHCO₃THF/H₂ORoom Temp1 - 4 hIdeal for isolating boronic acids from base-sensitive substrates.
Cs₂CO₃Dioxane/H₂O80 - 1002 - 8 hEffective for challenging deprotections or sluggish couplings.
TBAFTHFRoom Temp1 - 3 hAnhydrous conditions, useful for specific applications.

Troubleshooting and Key Considerations

  • Incomplete Deprotection: If deprotection is sluggish, consider increasing the temperature, using a stronger base (e.g., switching from NaHCO₃ to K₃PO₄), or increasing the proportion of water in the solvent system.

  • Boronic Acid Decomposition: Boronic acids can be unstable, particularly under harsh conditions. If decomposition is observed, use milder conditions (lower temperature, weaker base) and shorter reaction times. It is often preferable to generate and use the boronic acid in situ.

  • Substrate Solubility: Ensure that the MIDA boronate is sufficiently soluble in the chosen solvent system. A co-solvent may be necessary.

Conclusion

The deprotection of MIDA boronates is a reliable and versatile transformation that is central to their utility in modern organic synthesis. By understanding the underlying mechanism and the impact of reaction conditions, researchers can effectively tailor deprotection protocols to suit a wide variety of substrates and synthetic goals. The protocols and data presented in this guide provide a solid foundation for the successful application of MIDA boronates in complex molecule synthesis.

References

  • Gillis, E. P., & Burke, M. D. (2009). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Lee, S. J., Gray, E. E., & Miller, S. J. (2014). Mild, Aqueous, and Scalable Conditions for the Deprotection of N-Methyliminodiacetic Acid (MIDA) Boronates. Organic Letters, 16(5), 1474–1477. [Link]

Application Note: Harnessing Methylboronic Acid MIDA Ester for Controlled Slow-Release Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, yet its efficiency is often compromised by the inherent instability of many boronic acid building blocks. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the use of N-methyliminodiacetic acid (MIDA) boronates as a superior solution for handling unstable organoboron reagents. We detail the mechanism of action, practical advantages, and step-by-step protocols for employing MIDA boronates in a slow-release strategy. This approach not only preserves the integrity of sensitive boronic acids but also enables complex molecular constructions, such as iterative cross-coupling, with high fidelity and yield.

Introduction: Overcoming the Achilles' Heel of Boronic Acids

Boronic acids are indispensable nucleophilic partners in palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with exceptional functional group tolerance.[1] However, their utility is frequently undermined by their limited stability. Many of the most valuable boronic acids—particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives—are prone to decomposition via pathways like protodeboronation, oxidation, or polymerization, especially under the thermal and basic conditions of cross-coupling.[2][3][4] This instability leads to poor yields, difficult purification, and an inability to store reagents long-term.

N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution to this long-standing problem.[2][4] By chelating the boron atom, the MIDA ligand rehybridizes it from a reactive sp² state to a stable, tetrahedral sp³ state.[5] This structural change renders the boron atom unreactive to anhydrous cross-coupling conditions while imparting remarkable benchtop stability, compatibility with silica gel chromatography, and tolerance to a wide array of synthetic reagents.[6][7]

The key to their application lies in a controlled, in situ hydrolysis that "slowly releases" the reactive boronic acid at a rate commensurate with its consumption by the catalytic cycle. This prevents the accumulation of the unstable free boronic acid, thereby minimizing decomposition and maximizing cross-coupling efficiency.[2][3] This application note will elucidate the principles and practice of this powerful technique.

The Mechanism of Slow-Release

The utility of MIDA boronates hinges on the tunable rate of their hydrolysis to the parent boronic acid. This deprotection can be modulated from very fast to very slow, depending on the reaction conditions.

  • Fast Release (Strong Base): Under strongly basic aqueous conditions, such as with sodium hydroxide (NaOH), the hydrolysis of MIDA boronates is rapid, typically completing in under 10 minutes at room temperature.[2][8] This is suitable for coupling partners that are themselves robust.

  • Slow Release (Mild Base): The true innovation for unstable substrates is the "slow-release" protocol. This is achieved using a milder inorganic base, most commonly potassium phosphate (K₃PO₄), in a biphasic solvent system like dioxane/water.[2][9]

Under slow-release conditions, two hydrolysis mechanisms are at play: a neutral hydrolysis pathway and a base-mediated pathway. The rate is carefully controlled so that the boronic acid is generated gradually over several hours, ensuring its concentration remains low throughout the reaction.[2][9] This prevents decomposition from outcompeting the desired cross-coupling.

The diagram below illustrates the fundamental principle of the slow-release strategy. The stable MIDA boronate acts as a protected reservoir, releasing the unstable boronic acid "on-demand" into the palladium catalytic cycle.

Slow_Release_Mechanism cluster_protection Stable Reservoir cluster_reaction Reaction Phase MIDA_Boronate Stable MIDA Boronate (R-B(MIDA)) Boronic_Acid Unstable Boronic Acid (R-B(OH)₂) MIDA_Boronate->Boronic_Acid Slow Hydrolysis (e.g., K₃PO₄, H₂O) Pd_Cycle Pd Catalytic Cycle Boronic_Acid->Pd_Cycle Transmetalation Boronic_Acid->Decomp Decomposition (Minimized) Product Cross-Coupled Product (R-Ar') Pd_Cycle->Product Reductive Elimination Experimental_Workflow Start 1. Assemble Reagents Reaction_Setup 2. Reaction Setup - Add MIDA Boronate, Aryl Halide,   Catalyst, Ligand, and Base to Flask - Evacuate and backfill with N₂/Ar Start->Reaction_Setup Solvent_Addition 3. Solvent Addition - Add Dioxane/Water mixture via syringe Reaction_Setup->Solvent_Addition Heating 4. Reaction - Heat mixture (e.g., 60-100 °C) - Stir for specified time (e.g., 2-24 h) Solvent_Addition->Heating Workup 5. Work-Up - Cool to RT - Dilute with organic solvent - Wash with water/brine Heating->Workup Purification 6. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purification End 7. Characterize Product Purification->End

Sources

Application Note: High-Purity Isolation of Methylboronic Acid MIDA Ester via Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of crude methylboronic acid N-methyliminodiacetic acid (MIDA) ester using silica gel flash chromatography. MIDA boronates are indispensable building blocks in modern organic synthesis, particularly in iterative cross-coupling reactions for the construction of complex small molecules.[1][2] Their benchtop stability and compatibility with a wide range of reaction conditions are significant advantages over free boronic acids.[3][4] A critical aspect of their utility is their stability towards silica gel chromatography, enabling straightforward purification.[1][5][6] This document outlines a scientifically grounded, step-by-step "catch-and-release" chromatographic method, discusses the underlying chemical principles, and offers a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.

Introduction: The Significance of MIDA Boronate Purity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in academic and industrial research. However, the inherent instability of many boronic acids can limit their application and storage.[3] The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group revolutionized this field by providing air- and moisture-stable, crystalline solids that are compatible with a broad array of synthetic transformations.[1][4] The MIDA ligand forms a dative bond with the boron atom, rehybridizing it from sp² to sp³, which coordinatively shields the empty p-orbital, thus deactivating its Lewis acidity and preventing unwanted side reactions.[3][4]

The purity of methylboronic acid MIDA ester is paramount for its successful application in subsequent synthetic steps, such as automated iterative cross-coupling, where stoichiometric precision is crucial.[2] Impurities from the synthesis, including unreacted starting materials or byproducts, can interfere with downstream reactions, leading to reduced yields and complex product mixtures. Fortunately, MIDA boronates exhibit unique chromatographic behavior on silica gel, allowing for a highly effective purification strategy.[5][6]

The Principle of "Catch-and-Release" Chromatography

The purification of MIDA boronates leverages a "catch-and-release" mechanism on silica gel.[5][6][7] This strategy is based on the differential mobility of the MIDA boronate and impurities in response to changes in solvent polarity.

  • Catch Phase: In a non-polar eluent, such as diethyl ether or a hexanes/ethyl acetate mixture, the MIDA boronate exhibits minimal mobility and is effectively "caught" at the top of the silica gel column.[5][6] Many less polar organic impurities, however, will pass through the column and can be washed away.

  • Release Phase: By switching to a more polar solvent, such as tetrahydrofuran (THF), the MIDA boronate is "released" and elutes from the column as a sharp band, leaving more polar impurities adsorbed on the silica gel.[5][6]

This binary affinity for silica gel based on eluent polarity provides a robust and general method for the purification of MIDA boronates, irrespective of the organic substituent on the boron atom.[5][6]

Detailed Purification Protocol

This protocol is designed for the purification of crude this compound on a scale of 1-5 grams using a manual flash chromatography setup. Adjustments may be necessary for different scales or automated systems.

Materials and Reagents
Material/ReagentGradeRecommended Supplier
Crude this compoundSynthesis GradeN/A
Silica GelFlash Chromatography Grade (40-63 µm)Standard laboratory suppliers
Diethyl Ether (Et₂O)ACS Grade, AnhydrousStandard laboratory suppliers
Tetrahydrofuran (THF)ACS Grade, AnhydrousStandard laboratory suppliers
Ethyl Acetate (EtOAc)ACS GradeStandard laboratory suppliers
HexanesACS GradeStandard laboratory suppliers
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Standard laboratory suppliers
Potassium Permanganate StainLaboratory PreparedN/A
Workflow Diagram

G cluster_prep Preparation cluster_purification Chromatography cluster_analysis Analysis & Isolation prep_crude 1. Prepare Crude Sample prep_column 2. Pack Silica Gel Column load_sample 3. Load Sample onto Column prep_column->load_sample wash_impurities 4. Wash with Non-Polar Eluent (Catch Phase) load_sample->wash_impurities elute_product 5. Elute MIDA Ester with Polar Eluent (Release Phase) wash_impurities->elute_product collect_fractions 6. Collect Fractions elute_product->collect_fractions analyze_tlc 7. Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure 8. Combine Pure Fractions analyze_tlc->combine_pure remove_solvent 9. Remove Solvent in vacuo combine_pure->remove_solvent

Caption: Workflow for MIDA Ester Purification.

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or a 1:1 mixture of THF and the initial wash solvent.

    • Adsorb the dissolved sample onto a small amount of silica gel (approximately 2-3 times the mass of the crude product) by concentrating the slurry in vacuo until a free-flowing powder is obtained. This dry-loading technique generally results in better separation than wet-loading.

  • Column Packing:

    • Prepare a slurry of silica gel in hexanes or diethyl ether.

    • Pack a glass chromatography column with the silica gel slurry, ensuring an even and compact bed. The amount of silica gel should be approximately 50-100 times the mass of the crude material.

    • Equilibrate the packed column by passing 2-3 column volumes of the initial wash solvent (e.g., 100% diethyl ether or a hexanes/EtOAc mixture) through the silica gel.

  • Loading and "Catch" Phase:

    • Carefully add the silica-adsorbed crude product to the top of the packed column.

    • Begin elution with a non-polar solvent system. A typical starting point is 100% diethyl ether or a gradient of 0-20% ethyl acetate in hexanes.[5][6]

    • Monitor the eluent by TLC. Most non-polar impurities will elute during this phase. Continue washing until no more impurities are observed eluting from the column. The this compound should remain at the baseline (Rf ≈ 0) on the TLC plate in this solvent system.

  • "Release" Phase and Elution:

    • Once the non-polar impurities have been washed away, switch the eluent to 100% tetrahydrofuran (THF).[5][6]

    • This solvent change will "release" the MIDA ester from the silica gel, and it will begin to elute.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product by TLC.

    • For visualization, use a potassium permanganate stain, as MIDA esters are often not UV-active.[8] The product will appear as a yellow-brown spot on a purple background.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the THF from the combined pure fractions using a rotary evaporator to yield the purified this compound as a white, crystalline solid. The high crystallinity of MIDA boronates often facilitates their isolation.[5][6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product elutes during the "catch" phase. The "catch" solvent is too polar.Decrease the polarity of the wash solvent. Use pure hexanes or a lower percentage of ethyl acetate.
Product does not elute with THF. Insufficient THF has been passed through the column. The product may be interacting strongly with residual acidic sites on the silica.Continue eluting with THF. If the issue persists, consider using a more polar solvent mixture, such as 5% methanol in THF, although this is generally not required. Neutralizing the silica gel with triethylamine before packing can also be an option for particularly stubborn cases.[9]
Broad peaks or tailing of the product. Column was poorly packed. The column was overloaded with crude material. Hydrolysis of the MIDA ester on the silica gel.Repack the column, ensuring a homogenous bed. Use a larger column or less crude material. While MIDA esters are generally stable, ensure the use of anhydrous solvents to minimize the risk of hydrolysis.[10][11][12] Using buffered HPLC eluents can maximize stability, though this is less common in flash chromatography.[10][11]
Co-elution of impurities with the product. Impurities have similar polarity to the MIDA ester in THF.Optimize the "catch" phase by using a very shallow gradient of a slightly more polar solvent (e.g., 0-10% EtOAc in hexanes) to wash away impurities that are very close in polarity before the THF release.

Conclusion

The "catch-and-release" flash chromatography protocol described provides a reliable and efficient method for obtaining high-purity this compound. The exceptional stability of MIDA boronates on silica gel, coupled with their unique elution behavior, simplifies their purification, making them readily accessible for use in demanding synthetic applications such as automated iterative synthesis. By understanding the principles behind this technique and following the detailed protocol, researchers can consistently achieve excellent purity, ensuring the success of subsequent chemical transformations.

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature chemistry, 8(11), 1067-1075. Available from: [Link]

  • Kelly, A., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 97, 268-288. Available from: [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available from: [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature chemistry, 8(11), 1067–1075. Available from: [Link]

  • MIDA boronate. (2014, February 9). Chem-Station Int. Ed. Retrieved from [Link]

  • Kelly, A., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). 3. Organic Syntheses, 99, 92-115. Available from: [Link]

  • Gonzalez, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. Retrieved from [Link]

  • Kelly, A., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Available from: [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of chemical research, 48(8), 2297–2307. Available from: [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. (2024, February 8). Reddit. Retrieved from [Link]

  • How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate. Retrieved from [Link]

  • Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules. U.S. Patent Application No. 14/777,693.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Trouble Shooting tips. (n.d.). YMC CO., LTD. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of Methylboronic Acid MIDA Esters in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Boron Chemistry for Complex Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the utility of its key nucleophilic partner, the boronic acid, has historically been hampered by inherent instability. Many boronic acids are prone to decomposition via protodeboronation or oxidative degradation, making their long-term storage, purification, and use in multi-step sequences exceptionally challenging.[1] This limitation is particularly acute in the intricate and lengthy pathways required for natural product synthesis.

The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to this long-standing problem. By chelating the boron atom with the trivalent MIDA ligand, the boron center is rehybridized from a reactive, Lewis acidic sp² state to a stable, tetrahedral sp³ state. This structural modification renders the organoboron species remarkably robust and inert to a wide array of reaction conditions, including anhydrous cross-coupling.[2] Crucially, the MIDA protecting group can be easily cleaved under mild aqueous basic conditions to liberate the free boronic acid in situ, effectively "turning on" its reactivity when desired.[2][3]

This unique combination of stability and controlled reactivity has established MIDA boronates as indispensable tools. They are generally crystalline, free-flowing solids that are stable to air, moisture, and silica gel chromatography, a feature that dramatically simplifies the synthesis and purification of complex molecular building blocks.[3][4][5] This guide provides an in-depth exploration of the application of methylboronic acid MIDA esters in natural product synthesis, focusing on the strategic advantages and detailed protocols that empower researchers to tackle previously intractable synthetic challenges.

Core Application 1: Iterative Cross-Coupling (ICC) for Modular Synthesis

The most powerful application of MIDA boronates in natural product synthesis is the concept of Iterative Cross-Coupling (ICC). This strategy emulates the modular logic of peptide synthesis, allowing for the sequential and controlled assembly of complex molecules from a collection of bifunctional halo-boronic acid MIDA ester building blocks.[3][6]

The causality behind this strategy is rooted in the orthogonal reactivity of the MIDA-protected boronate and the halide. The MIDA boronate remains inert during the Suzuki-Miyaura coupling of a free boronic acid at the other end of the molecule. Following the coupling and purification, the MIDA group is cleaved to reveal a new boronic acid, ready for the next coupling cycle. This process enables the systematic construction of complex carbon skeletons with precise control over the sequence of fragments.

Workflow: The Iterative Cross-Coupling Cycle

The ICC process is a robust, multi-step workflow that leverages the unique properties of MIDA boronates at each stage, particularly the novel "catch-and-release" purification technique.[7]

ICC_Workflow cluster_cycle Iterative Cycle start Start: Halo-Aryl/Alkenyl MIDA Boronate coupling Step 1: Suzuki-Miyaura Coupling (with Boronic Acid or another MIDA Boronate + Base) start->coupling Add R-B(OH)2 Pd Catalyst, Base purify Step 2: 'Catch-and-Release' Purification (Silica Gel: Catch in Et2O, Release in THF) coupling->purify Crude Product deprotect Step 3: MIDA Deprotection (Mild Aqueous Base, e.g., aq. NaOH) purify->deprotect Purified MIDA Boronate Intermediate deprotect->coupling Generates new Boronic Acid Ready for next coupling cycle caption Fig. 1: The Iterative Cross-Coupling (ICC) Workflow.

Caption: Fig. 1: The Iterative Cross-Coupling (ICC) Workflow.

Case Study: Synthesis of Ratanhine

The total synthesis of the polyaryl natural product ratanhine exemplifies the power of ICC.[5][6] The molecule was retrosynthetically disconnected into four simple, commercially available or easily synthesized MIDA boronate building blocks. The forward synthesis involved a series of deprotection and coupling steps, demonstrating the robustness and efficiency of the ICC platform.[6]

Table 1: Building Blocks for the ICC Synthesis of Ratanhine

Building BlockStructureRole in Synthesis
1 (Benzofuranyl MIDA boronate)(Structure not available)Initial core fragment
2 (Aryl bromide MIDA boronate)(Structure not available)Second fragment, coupled after deprotection of the first intermediate
3 (Vinyl bromide)(Structure not available)Third fragment, coupled to the growing chain
trans-1-Propen-1-ylboronic acid (Structure not available)Initial coupling partner

The synthesis proceeded by first coupling trans-1-propen-1-ylboronic acid with building block 1 . The resulting MIDA boronate was deprotected and then coupled with the bulky aryl bromide 2 at an elevated temperature, showcasing the stability of the MIDA group even under forcing conditions.[2] A final deprotection-coupling sequence with vinyl bromide 3 completed the carbon skeleton.

Core Application 2: Slow-Release Cross-Coupling of Unstable Boronic Acids

Many synthetically valuable boronic acids, particularly those involving heteroaryl, vinyl, and cyclopropyl groups, are notoriously unstable and prone to rapid decomposition.[8] This instability often leads to low yields and reproducibility in cross-coupling reactions. MIDA boronates provide an elegant solution through a "slow-release" mechanism.

Under specific, mildly basic conditions (e.g., K₃PO₄ in aqueous dioxane), MIDA boronates undergo slow hydrolysis over several hours.[8] This process maintains a very low, steady-state concentration of the highly reactive, unstable boronic acid in the reaction mixture. This low concentration is sufficient for efficient transmetalation to the palladium catalyst while minimizing the competing decomposition pathways. This strategy has transformed a wide range of previously difficult-to-use boronic acids into air-stable, highly effective coupling partners.[8]

Slow_Release MIDA_Boronate Air-Stable R-BMIDA (Reservoir) Boronic_Acid Unstable R-B(OH)₂ (Low Concentration) MIDA_Boronate->Boronic_Acid Slow Hydrolysis (e.g., K₃PO₄, aq. dioxane) Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Boronic_Acid->Suzuki_Cycle Fast Transmetalation Decomp Degradation Products Boronic_Acid->Decomp Decomposition (Minimized) Product Coupled Product R-Ar Suzuki_Cycle->Product caption Fig. 2: The Slow-Release Cross-Coupling Strategy.

Caption: Fig. 2: The Slow-Release Cross-Coupling Strategy.

Table 2: Stability Comparison of Boronic Acids vs. MIDA Boronates

Boronic Acid Type% Decomposition (Boronic Acid, 15 days, air)[8]% Decomposition (MIDA Boronate, >60 days, air)[8]
2-Furanboronic acid>95%0%
2-Pyrroleboronic acid>95%0%
Vinylboronic acid>95%0%
Cyclopropylboronic acid~85%0%
2-Thiopheneboronic acid~50%0%
2-Pyridylboronic acid~40%0%

Protocols: Field-Proven Methodologies

The following protocols are generalized from standard procedures reported in peer-reviewed literature and should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for MIDA Boronate Deprotection

This protocol describes the cleavage of the MIDA ligand to generate the free boronic acid for subsequent cross-coupling.

  • Reagent Preparation : Dissolve the MIDA boronate (1.0 equiv) in a suitable organic solvent (e.g., THF, 1,4-dioxane) to a concentration of approximately 0.1 M.

  • Base Addition : To the stirred solution, add 1 M aqueous sodium hydroxide (NaOH) (approx. 5-10 equiv).

  • Reaction Monitoring : Stir the biphasic mixture vigorously at room temperature (23 °C). The reaction is typically complete in <15 minutes. Progress can be monitored by TLC or LC-MS by observing the disappearance of the starting MIDA boronate.

  • Work-up : Once the reaction is complete, acidify the mixture with 1 M aqueous hydrochloric acid (HCl) to a pH of ~2-3.

  • Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Immediate Use : The resulting crude boronic acid is often unstable and should be used immediately in the subsequent cross-coupling step without further purification.[2]

Protocol 2: General Procedure for Slow-Release Suzuki-Miyaura Coupling

This protocol is optimized for coupling otherwise unstable boronic acids from their MIDA-protected form.

  • Reaction Setup : In an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), combine the aryl/alkenyl halide (1.0 equiv), the MIDA boronate (1.2-1.5 equiv), and potassium phosphate (K₃PO₄) (3.0-4.0 equiv).

  • Catalyst Loading : Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (typically 5:1 v/v) to achieve a concentration of ~0.1 M with respect to the halide.

  • Heating and Monitoring : Heat the reaction mixture to the desired temperature (typically 60-100 °C). The slow release of the boronic acid can take several hours.[8] Monitor the reaction by TLC or LC-MS for the consumption of the starting halide.

  • Work-up : Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction and Purification : Separate the layers. Extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by silica gel column chromatography.

Enabling Technology: Synthesis of Complex MIDA Boronates

A key advantage of the MIDA platform is the ability to perform multi-step synthesis on the MIDA boronate itself.[4] The robust nature of the MIDA ester allows it to be carried through a wide range of common synthetic transformations that would be incompatible with a free boronic acid. This enables the construction of highly functionalized and complex boronic acid building blocks from simple MIDA boronate starting materials.[2][4] This was demonstrated in the synthesis of a key fragment for the natural product (+)-crocacin C, where a simple acrolein MIDA boronate was elaborated over several steps, including an aldol reaction, diastereoselective reduction, and olefination, with the MIDA group remaining intact throughout.[4]

Conclusion

Methylboronic acid MIDA esters have fundamentally changed the strategic approach to the synthesis of complex molecules and natural products. By providing a robust, stable, and chromatographically purifiable form of boronic acids, they have unlocked the full potential of iterative cross-coupling as a modular assembly strategy. The development of slow-release conditions has further expanded the scope of the Suzuki-Miyaura reaction to include a vast range of previously inaccessible unstable building blocks. For researchers in natural product synthesis and drug development, mastering the use of MIDA boronates is no longer just an option, but a critical component of the modern synthetic toolkit.

References

  • Burke, M. D. et al. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks.
  • Sharma, A. et al. Recent advances in the synthesis and reactivity of MIDA boronates.
  • Burke, M. D. et al. From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, American Chemical Society.
  • Lee, S. J. et al. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society.
  • BLDpharm. MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
  • BLDpharm.
  • Gillis, E. P. et al. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
  • Proctor, C. R. et al. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry, Wiley.
  • Dick, G. R. et al. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Sharma, A. et al. Recent Advances in the Synthesis and Reactivity of MIDA Boronates.
  • LaPorte, A. J. et al. MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation.
  • Sigma-Aldrich.
  • Iska, V. B. et al. Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses.
  • Sigma-Aldrich.
  • Tajbakhsh, M. Synthesis of Natural Products and New Development with Stabilized Boronate.

Sources

methylboronic acid MIDA ester in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N-Methyliminodiacetic Acid (MIDA) Boronates in the Synthesis of Pharmaceutical Intermediates

Introduction: A Paradigm Shift in Boron Chemistry for Drug Development

In the landscape of pharmaceutical synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, essential for assembling the complex molecular architectures of modern drugs.[1] However, the inherent instability of many boronic acids—their propensity for decomposition and incompatibility with numerous synthetic reagents—has historically limited their application, often necessitating their introduction late in a synthetic sequence.[2][3] The development of N-methyliminodiacetic acid (MIDA) boronate esters by Professor Martin D. Burke and his colleagues has revolutionized this field, offering a robust solution to the challenges of handling and utilizing boronic acids.[1]

MIDA boronates are air-stable, crystalline solids that are remarkably tolerant to a wide array of reaction conditions, including chromatography.[4][5][6] This stability stems from the trivalent MIDA ligand, which chelates the boron atom, changing its hybridization from a reactive sp² state to a stable, tetrahedral sp³ state.[2] This "protection" effectively deactivates the boron center towards the transmetalation step of the Suzuki-Miyaura coupling.[2] Crucially, this protection is reversible; the active sp² boronic acid can be readily liberated under mild aqueous basic conditions, allowing the cross-coupling to proceed on demand.[2][4][5] This powerful combination of stability and controlled reactivity has established MIDA boronates as indispensable tools for the synthesis of pharmaceutical intermediates, enabling strategies like iterative cross-coupling for the streamlined assembly of complex molecules.[4][7]

Core Principles: The Chemistry of MIDA Boronates

The utility of MIDA boronates is grounded in the reversible protection of the boronic acid functional group. This dynamic equilibrium is the key to its broad applicability.

Mechanism of Protection and Deprotection

The MIDA ligand engages the empty p-orbital of the sp²-hybridized boronic acid, forming a dative bond with the nitrogen atom and coordinating via the two carboxylate groups. This transforms the boron center into a tetracoordinate, sp³-hybridized state. This structural change renders the boron atom unreactive to the anhydrous conditions of standard Suzuki-Miyaura cross-coupling reactions, even at temperatures up to 80 °C.[2]

Deprotection is efficiently achieved by introducing a mild aqueous base, such as 1M NaOH or even sodium bicarbonate (NaHCO₃), at room temperature.[1][2] The base facilitates the hydrolysis of the B-N and B-O bonds, releasing the free boronic acid and the water-soluble MIDA ligand. This "slow-release" of the reactive boronic acid is particularly advantageous when dealing with unstable boronic acids, such as those derived from 2-heterocycles, which would otherwise decompose under standard coupling conditions.[8]

Caption: Protection/Deprotection equilibrium of a boronic acid with the MIDA ligand.

Key Advantages in Pharmaceutical Synthesis

The adoption of MIDA boronates in drug development workflows is driven by a distinct set of advantages over traditional organoboron reagents.

FeatureConventional Boronic AcidsMIDA BoronatesBenefit in Pharmaceutical Synthesis
Stability Often unstable, sensitive to air and moisture; prone to protodeboronation and trimerization.[2]Indefinitely bench-top stable, crystalline solids.[2][4][5]Enables long-term storage, simplifies handling, and allows for the isolation and use of otherwise inaccessible building blocks.
Purification Often incompatible with silica gel chromatography.Universally compatible with standard chromatography.[3][9][10]Allows for rigorous purification of intermediates, which is critical for GMP synthesis and quality control.
Reactivity Always "on"; can lead to side reactions."Off" until deprotected; enables controlled, sequential reactions.[2]Facilitates iterative synthesis pathways for building molecular complexity in a controlled manner.
Handling Can be difficult to weigh and handle accurately due to physical properties.Typically free-flowing, crystalline solids.[4][5]Improves accuracy and reproducibility of reactions, especially at scale.

Experimental Protocols and Methodologies

Protocol 1: Synthesis of Aryl MIDA Boronates via MIDA Anhydride

The traditional method for synthesizing MIDA boronates involves high-temperature dehydrative condensation, which is incompatible with sensitive substrates.[9][10] A milder, more general method utilizes MIDA anhydride, which acts as both the ligand source and an internal desiccant.[9][11]

Objective: To synthesize an aryl MIDA boronate from the corresponding arylboronic acid.

Materials:

  • Arylboronic acid (1.0 equiv)

  • MIDA anhydride (3.0 equiv)[10]

  • Anhydrous dioxane

  • Magnetic stir bar, round-bottomed flask, condenser, heating mantle

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottomed flask under an inert atmosphere, add the arylboronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv).[10]

  • Add anhydrous dioxane to form a suspension.[10]

  • Heat the reaction mixture to 70 °C with vigorous stirring.[10]

  • Maintain the temperature for 24 hours. The formation of a white precipitate (MIDA) is typically observed.[10]

  • After cooling to room temperature, the crude reaction mixture can be directly purified.

Protocol 2: Purification by "Catch-and-Release" on Silica Gel

The unique affinity of the MIDA boronate functional group for silica gel enables a highly efficient purification strategy, separating the desired product from excess reagents and byproducts.[9][12]

Objective: To purify a crude MIDA boronate product.

Materials:

  • Crude reaction mixture containing the MIDA boronate

  • Silica gel cartridge or column

  • "Wash" solvent: Diethyl ether/Methanol (e.g., 98.5:1.5 v/v)[12]

  • "Release" solvent: Tetrahydrofuran (THF)[9][12]

Procedure:

  • Catch: Load the crude reaction mixture onto a pre-conditioned silica gel cartridge. The MIDA boronate will have a very high affinity for the silica and remain at the origin (Rf of ~0).[12]

  • Wash: Elute the column with the "wash" solvent (e.g., Et₂O/MeOH). This will wash away impurities, such as unreacted starting materials and byproducts, while the MIDA boronate remains adsorbed on the silica.[9][10]

  • Release: Switch the elution solvent to pure THF. This mobilizes the MIDA boronate, allowing it to be collected as a purified solution.[9][10][12]

  • Isolation: The THF solution can be used directly in the next step, or the solvent can be removed under reduced pressure to isolate the pure, crystalline MIDA boronate.

ICC_Workflow Start Start: Aryl Halide Coupling 1. Suzuki-Miyaura Coupling with Halo-Aryl-B(MIDA) Start->Coupling Purify 2. Purification (Catch-and-Release) Coupling->Purify Deprotect 3. MIDA Deprotection (Aq. Base) Purify->Deprotect NextCycle Product with free Boronic Acid for Next Coupling Cycle Deprotect->NextCycle

Sources

palladium catalysts for cross-coupling reactions of MIDA boronates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling of MIDA Boronates

Authored by: A Senior Application Scientist

Introduction: Overcoming the Instability of Boronic Acids with MIDA Boronates

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds in pharmaceutical and materials science.[1][2] However, the utility of this powerful reaction has historically been hampered by the inherent instability of many key boronic acid building blocks.[3][4] Classes of boronic acids that are crucial for synthesis—including 2-heterocyclic, vinyl, and cyclopropyl derivatives—are often prone to decomposition via processes like protodeboronation and oxidation, especially when exposed to air, heat, or the basic conditions of the coupling reaction itself.[3][4] This instability complicates storage, handling, and purification, and often leads to diminished reaction yields and reproducibility.

N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution to this long-standing problem.[3][5][6] By forming a stable, tetracoordinate boron adduct, the MIDA ligand effectively "protects" the boronic acid functionality.[7] MIDA boronates are typically free-flowing, crystalline solids that exhibit exceptional benchtop stability, often for months or years, and are compatible with silica gel chromatography.[3][6][8]

Crucially, this protection is reversible. Under specific, mild aqueous basic conditions, the MIDA ligand is cleaved to regenerate the corresponding boronic acid in situ. This unique feature enables a "slow-release" mechanism, where the reactive boronic acid is generated gradually throughout the reaction, keeping its instantaneous concentration low and minimizing decomposition pathways.[3][7][9] This guide provides a detailed exploration of the palladium catalysts, mechanisms, and protocols that leverage the unique advantages of MIDA boronates for robust and efficient cross-coupling reactions.

The Mechanism: Slow-Release Hydrolysis Coupled with the Palladium Catalytic Cycle

The success of MIDA boronate cross-coupling lies in the controlled hydrolysis of the MIDA ester, which feeds the transient, reactive boronic acid into a standard Suzuki-Miyaura catalytic cycle. The rate of this hydrolysis can be tuned by the choice of base, solvent, and temperature.[3][10] While strong bases like aqueous NaOH cause rapid deprotection (less than 10 minutes), weaker bases like potassium phosphate (K₃PO₄) in a dioxane/water mixture promote a slow, continuous release over several hours, which is ideal for coupling with slower-reacting electrophiles like aryl chlorides.[3][9]

The overall process can be visualized as two interconnected cycles: the MIDA boronate hydrolysis and the Pd-catalyzed cross-coupling.

MIDA_Hydrolysis_and_Suzuki_Cycle cluster_hydrolysis MIDA Boronate Hydrolysis cluster_suzuki Suzuki-Miyaura Catalytic Cycle MIDA R-MIDA Boronate (Stable) BA R-B(OH)₂ (Reactive Boronic Acid) MIDA->BA H₂O, Base (e.g., K₃PO₄) 'Slow Release' PdII_OA Ar-Pd(II)L₂-X (Oxidative Addition) BA->PdII_OA Enters Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd0->PdII_OA Oxidative Addition PdII_T Ar-Pd(II)L₂-R (Transmetalation) PdII_OA->PdII_T Transmetalation PdII_T->Pd0 Reductive Elimination Product Ar-R (Coupled Product) PdII_T->Product ArX Ar-X (Electrophile) ArX->PdII_OA

Figure 1: The interconnected hydrolysis and catalytic cycles in MIDA boronate cross-coupling.

Core Components of the Reaction System
1. Palladium Source: Precatalysts for Stability and Efficiency

While simple palladium salts like palladium(II) acetate (Pd(OAc)₂) or complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective, modern cross-coupling often employs air-stable palladium precatalysts.[11] These are Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.[11][12] The use of precatalysts ensures a more controlled and reproducible initiation of the catalytic cycle, as they are less sensitive to air and moisture than many Pd(0) sources. For challenging couplings, specialized precatalysts that generate a monoligated Pd(0) species quickly can be highly effective, especially for unstable boronic acids where rapid catalysis is needed to outcompete decomposition.[12][13]

2. Phosphine Ligands: The Key to Reactivity and Stability

The choice of phosphine ligand is critical for a successful Suzuki-Miyaura coupling. Bulky, electron-rich phosphines are generally required to stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.[14] For MIDA boronate couplings, dialkylbiaryl phosphine ligands are particularly effective.

  • SPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine): A highly effective and general ligand for a wide range of substrates, including challenging, electron-rich and sterically hindered aryl chlorides.[3]

  • XPhos (Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine): Another powerful ligand, often used for very difficult couplings, including those involving heteroaryl chlorides.[4][12]

These ligands facilitate the formation of the active, monoligated L-Pd(0) catalytic species that readily undergoes oxidative addition.

3. Base and Solvent System: Controlling the Slow Release

The base is not merely an activator in the transmetalation step; it is the primary controller of the MIDA boronate deprotection rate.

  • Base: Potassium phosphate (K₃PO₄) is the base of choice for most slow-release applications.[3][4] Its moderate basicity and solubility profile in mixed aqueous/organic solvents provide a steady rate of hydrolysis. Stronger bases like carbonates (e.g., K₂CO₃) or hydroxides can also be used, but may alter the release profile.[4][9]

  • Solvent: A biphasic solvent system is typically employed, most commonly a mixture of an organic solvent like 1,4-dioxane or tetrahydrofuran (THF) with water .[3] The water is essential for the hydrolysis of the MIDA ester, while the organic solvent ensures solubility of the coupling partners and the catalyst. A common ratio is 5:1 dioxane/H₂O.[3]

Application Notes: Field-Proven Insights

Expertise & Experience: Why Experimental Choices Matter

The protocols described below are designed based on a deep understanding of the reaction mechanism.

  • Why K₃PO₄? As established by Burke and coworkers, K₃PO₄ in a dioxane/water system at 60 °C provides a continuous release of boronic acid over approximately 3 hours.[3] This rate is slow enough to prevent the accumulation and subsequent decomposition of the unstable boronic acid, yet fast enough to ensure the catalytic cycle is consistently supplied with the nucleophile. This transforms a potentially low-yielding reaction into a highly efficient and reproducible process.

  • Why SPhos/XPhos? These bulky ligands promote the formation of a 14-electron L-Pd(0) intermediate. This coordinatively unsaturated species is highly reactive towards the oxidative addition of even unactivated aryl chlorides, which are notoriously difficult substrates.

  • Temperature Control is Critical: The rate of MIDA boronate hydrolysis is temperature-dependent. The reaction temperature can be adjusted to tune the release rate—from as slow as 24 hours at room temperature to as fast as 30 minutes at 100 °C.[3] This provides an invaluable tool for optimizing the reaction for different substrate reactivities.

Trustworthiness: A Self-Validating System

The MIDA boronate platform provides an inherently robust and trustworthy protocol for several reasons:

  • Reagent Stability: MIDA boronates are indefinitely stable on the benchtop, eliminating variability from reagent degradation, a common issue with free boronic acids.[3][6]

  • Controlled Stoichiometry: Their stability and ease of handling allow for precise weighing and stoichiometric control, unlike crude or impure boronic acids.

  • Reproducible Release: The hydrolysis kinetics under defined conditions (base, solvent, temperature) are reliable, ensuring a consistent and reproducible supply of the reactive nucleophile to the reaction.[10]

Data Summary: Catalyst Selection for Common Substrates
Substrate ClassRecommended CatalystRecommended LigandBaseTypical ConditionsComments
Aryl/Heteroaryl Bromides Pd(OAc)₂ (2-5 mol%)SPhos (4-10 mol%)K₃PO₄Dioxane/H₂O, 60-80 °CGenerally high-yielding and robust.
Activated Aryl Chlorides Pd(OAc)₂ (5 mol%)SPhos (10 mol%)K₃PO₄Dioxane/H₂O, 60-80 °CElectron-poor or sterically unhindered chlorides couple efficiently.
Unactivated Aryl Chlorides Pd(OAc)₂ (5 mol%)SPhos (10 mol%)K₃PO₄Dioxane/H₂O, 80-100 °CHigher temperatures may be needed for electron-rich or hindered chlorides.[3][4]
2-Pyridyl Chlorides Pd₂(dba)₃ (1.5 mol%)XPhos (6 mol%)K₂CO₃DMF/Isopropanol, 100 °CRequires a copper co-catalyst (Cu(OAc)₂) for efficient coupling.[3][4][9]
Vinyl Halides Pd(OAc)₂ (5 mol%)SPhos (10 mol%)K₃PO₄Dioxane/H₂O, 60 °CProvides excellent yields for the synthesis of styrenes and related compounds.[3][4]

Detailed Experimental Protocols

Protocol 1: General Procedure for Cross-Coupling of Aryl Chlorides

This protocol is a general starting point for the coupling of various aryl and heteroaryl chlorides with stable and unstable MIDA boronates.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents 1. Combine Aryl Halide, MIDA Boronate, Pd(OAc)₂, and SPhos in a vial. Seal 2. Seal vial with a PTFE-lined cap. Reagents->Seal Inert 3. Evacuate and backfill with Argon/Nitrogen (3x). Seal->Inert Solvents 4. Add degassed Dioxane and H₂O. Inert->Solvents Base 5. Add K₃PO₄. Solvents->Base Heat 6. Place in a preheated heating block (60-100 °C) and stir for 2-24h. Base->Heat Cool 7. Cool to room temperature. Heat->Cool Dilute 8. Dilute with Ethyl Acetate and water. Cool->Dilute Extract 9. Separate layers and extract aqueous phase. Dilute->Extract Purify 10. Dry, concentrate, and purify by column chromatography. Extract->Purify

Figure 2: Standard experimental workflow for MIDA boronate cross-coupling.

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv, e.g., 0.5 mmol)

  • MIDA Boronate (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • SPhos (10 mol%)

  • Potassium Phosphate (K₃PO₄, powder, 7.5 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • Reaction vial with a PTFE-lined screw cap

Procedure:

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), MIDA boronate (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos (0.10 equiv).

  • Inert Atmosphere: Seal the vial with the cap, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water in a 5:1 ratio to achieve a final concentration of approximately 0.07 M with respect to the aryl halide.

  • Base Addition: Add the solid K₃PO₄ (7.5 equiv).

  • Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 60-100 °C). Stir vigorously for the required time (typically 6-24 hours), monitoring by TLC or LC-MS.[3][4]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Modified Conditions for 2-Pyridyl MIDA Boronates

The cross-coupling of 2-pyridyl boronates is notoriously difficult. The following modified conditions have proven effective.[3][9]

Materials:

  • Aryl/Heteroaryl Chloride (1.0 equiv)

  • 2-Pyridyl MIDA Boronate (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (6 mol%)

  • Copper(II) Acetate (Cu(OAc)₂, 50 mol%)

  • Potassium Carbonate (K₂CO₃, 5 equiv)

  • DMF/Isopropanol (4:1 mixture, degassed)

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk technique, combine the aryl chloride (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), Pd₂(dba)₃ (0.015 equiv), XPhos (0.06 equiv), Cu(OAc)₂ (0.5 equiv), and K₂CO₃ (5.0 equiv) in a reaction vial.

  • Solvent Addition: Add the degassed 4:1 DMF/isopropanol mixture to achieve a concentration of ~0.1 M.

  • Reaction: Seal the vial and heat at 100 °C for 4-12 hours, stirring vigorously.

  • Workup and Purification: Follow the general workup and purification procedure described in Protocol 1.

Conclusion

MIDA boronates represent a paradigm shift in the use of organoboron reagents for palladium-catalyzed cross-coupling. Their exceptional stability, ease of handling, and unique capacity for slow, controlled release of reactive boronic acids have rendered previously challenging or inaccessible transformations routine. By understanding the interplay between the palladium catalyst, ligand, base, and temperature, researchers can harness this powerful platform to construct complex molecules with greater efficiency, reliability, and scope. The protocols and insights provided herein serve as a comprehensive guide for scientists and professionals aiming to integrate this transformative technology into their synthetic programs.

References
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • SciSpace. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. [Link]

  • CORE. (n.d.). Iterative cross-coupling with MIDA boronates. CORE. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Dick, G. R., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Angewandte Chemie. [Link]

  • Biffis, A., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichemica Acta. [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]

  • Dick, G. R., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • PubMed. (2013). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. PubMed. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. [Link]

  • SciSpace. (n.d.). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace. [Link]

  • University of Arizona Libraries. (n.d.). Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions. University of Arizona Libraries. [Link]

  • ACS Publications. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • MDPI. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Denmark Group, University of Illinois. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]

  • Semantic Scholar. (n.d.). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Semantic Scholar. [Link]

Sources

Application Notes and Protocols: Understanding and Controlling Solvent Effects on the Hydrolysis Rate of MIDA Boronates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Controlled Hydrolysis in MIDA Boronate Chemistry

N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents in modern organic synthesis. Their exceptional stability to a wide range of reaction conditions, including anhydrous cross-coupling and chromatography, has made them invaluable building blocks for the iterative synthesis of complex small molecules, natural products, and pharmaceutical candidates.[1][2][3][4] This stability, however, is coupled with the capacity for controlled deprotection to release the corresponding boronic acid under specific hydrolytic conditions. The ability to precisely control the rate of this hydrolysis is paramount to the successful application of MIDA boronates, preventing premature decomposition while ensuring timely reactivity when desired.[5] This guide provides a detailed exploration of the solvent effects on the hydrolysis rate of MIDA boronates, offering both a mechanistic understanding and practical protocols for researchers to harness these effects in their synthetic endeavors.

Mechanistic Insights: The Dichotomy of MIDA Boronate Hydrolysis

Groundbreaking research has revealed that the hydrolysis of MIDA boronates is not a single process but rather proceeds through two distinct and competing mechanisms: a rapid base-mediated pathway and a slower, neutral pathway.[1][6][7][8][9] The prevailing mechanism, and thus the overall rate of hydrolysis, is profoundly influenced by the solvent environment, particularly the pH and water activity.[1][6][9]

The Two Competing Hydrolysis Pathways

MIDA Boronate Hydrolysis Mechanisms Figure 1: Competing Mechanisms of MIDA Boronate Hydrolysis MIDA_Boronate MIDA Boronate Base_Mediated Base-Mediated Pathway (Fast) MIDA_Boronate->Base_Mediated High pH Neutral Neutral Pathway (Slow) MIDA_Boronate->Neutral Neutral pH / Low [OH⁻] Carbonyl_Attack Rate-limiting attack at MIDA carbonyl carbon Base_Mediated->Carbonyl_Attack BN_Cleavage Rate-limiting B-N bond cleavage Neutral->BN_Cleavage Hydroxide OH⁻ Hydroxide->Carbonyl_Attack Water_Cluster (H₂O)n Water_Cluster->BN_Cleavage Products Boronic Acid + MIDA Carbonyl_Attack->Products BN_Cleavage->Products

Caption: A diagram illustrating the two distinct pathways for MIDA boronate hydrolysis.

  • Base-Mediated Hydrolysis (The "Fast" Pathway): Under basic conditions (e.g., in the presence of aqueous NaOH), hydrolysis is rapid, often occurring within minutes at room temperature.[1] This pathway proceeds via a rate-limiting attack of a hydroxide ion on one of the carbonyl carbons of the MIDA ligand.[1][6][9] This mechanism is more than three orders of magnitude faster than the neutral pathway.[6][9] The presence of a solvent system that can support a sufficient concentration of hydroxide ions is crucial for this pathway to dominate.

  • Neutral Hydrolysis (The "Slow" Pathway): In the absence of a strong base, or under conditions where the hydroxide concentration is negligible, a much slower hydrolysis mechanism takes place. This "neutral" pathway does not require an exogenous acid or base and involves the rate-limiting cleavage of the dative B-N bond by a small cluster of water molecules.[1][6][7][9] The rate of this process is highly dependent on the water activity in the solvent system.[1] This is the predominant pathway under "slow-release" conditions, for instance, when using aqueous potassium phosphate (K₃PO₄).[1]

Key Factors Influencing Hydrolysis Rate and the Role of the Solvent

The choice of solvent and reaction conditions dictates which hydrolytic pathway prevails and, consequently, the rate of MIDA boronate deprotection.

  • pH: This is the most critical factor. A high pH environment, rich in hydroxide ions, will favor the rapid base-mediated pathway. Conversely, at neutral or acidic pH, the concentration of hydroxide is too low for this pathway to be significant, and the slower, neutral hydrolysis will be the primary route of decomposition.[1][6]

  • Water Activity (aw): The rate of the neutral hydrolysis pathway is directly correlated with the activity of water in the organic solvent.[1] In largely anhydrous organic solvents, the rate of neutral hydrolysis is extremely slow, which is key to the stability of MIDA boronates during anhydrous cross-coupling reactions.[1] For slow-release applications, a controlled amount of water is necessary to facilitate the B-N bond cleavage.

  • Solvent Polarity and Phase Transfer: For biphasic systems (e.g., an ethereal solvent and an aqueous base), the rate of hydrolysis can be influenced by the efficiency of mass transfer between the organic and aqueous phases.[1][6][9] Vigorous agitation can create a transient emulsion, increasing the interfacial area and accelerating the rate of the base-mediated hydrolysis.[1] The polarity of the organic solvent can also influence the partitioning of water and base, thereby affecting the hydrolysis rate.

Experimental Protocol: Quantifying Solvent Effects on MIDA Boronate Hydrolysis Rate

This protocol provides a general framework for researchers to kinetically evaluate the hydrolysis of a MIDA boronate under various solvent conditions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

Experimental Workflow Figure 2: Workflow for Kinetic Analysis of MIDA Boronate Hydrolysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_MIDA Prepare Stock Solution of MIDA Boronate Initiate Initiate Reaction (Mix solutions at T=const) Prep_MIDA->Initiate Prep_Solvent Prepare Solvent System (with internal standard) Prep_Solvent->Initiate Acquire_Data Acquire Time-Resolved NMR Spectra Initiate->Acquire_Data Integrate Integrate Signals (MIDA boronate vs. standard) Acquire_Data->Integrate Plot Plot ln([MIDA]) vs. Time Integrate->Plot Calculate Calculate Pseudo-First-Order Rate Constant (k_obs) Plot->Calculate

Caption: A step-by-step workflow for the kinetic analysis of MIDA boronate hydrolysis.

Materials and Reagents:

  • MIDA boronate of interest

  • Anhydrous organic solvents (e.g., THF, Dioxane, Acetonitrile, DMF)

  • Deionized water or buffered aqueous solutions

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)

  • Deuterated solvent for NMR lock (e.g., DMSO-d₆, CDCl₃)

  • Basic or neutral aqueous solutions (e.g., NaOH solution, K₃PO₄ solution, deionized water)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe

  • Thermostatted reaction vessel or water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the MIDA boronate in a suitable anhydrous organic solvent.

    • Prepare the desired solvent system (e.g., THF/H₂O mixture) containing a known concentration of the internal standard. For studying the neutral pathway, use deionized water. For the base-mediated pathway, use a buffered or basic aqueous solution.

  • Initiation of the Hydrolysis Reaction:

    • Equilibrate the solvent system containing the internal standard in a thermostatted vessel at the desired reaction temperature (e.g., 25 °C).

    • To initiate the reaction, add a known volume of the MIDA boronate stock solution to the equilibrated solvent system with vigorous mixing. The final concentration of the MIDA boronate should be suitable for NMR analysis (e.g., 10-20 mM).

  • Time-Resolved NMR Analysis:

    • Immediately transfer an aliquot of the reaction mixture to an NMR tube.

    • Acquire a series of ¹H NMR (or ¹⁹F NMR for fluorinated substrates) spectra at regular time intervals. The frequency of data acquisition will depend on the expected rate of hydrolysis. For fast reactions, automated acquisition may be necessary.

  • Data Analysis:

    • For each spectrum, integrate the signal corresponding to the MIDA boronate and the signal of the internal standard.

    • Calculate the concentration of the MIDA boronate at each time point relative to the constant concentration of the internal standard.

    • Assuming pseudo-first-order kinetics, plot the natural logarithm of the MIDA boronate concentration (ln[MIDA]) versus time.[1]

    • The negative of the slope of the resulting linear fit will give the observed pseudo-first-order rate constant (kobs).

    • Repeat the experiment with different solvent compositions, pH values, or water concentrations to determine their effect on kobs.

Data Summary: Solvent Effects on Hydrolysis Rate

The following table summarizes the expected qualitative effects of different solvent systems on the hydrolysis rate of a typical MIDA boronate, based on the established mechanistic principles.

Solvent System Aqueous Component Expected Relative Rate Predominant Mechanism Rationale
THFAnhydrousVery SlowNeutral (residual H₂O)Extremely low water activity minimizes the neutral pathway.[1]
THF / H₂O (9:1)Deionized H₂OSlowNeutralThe reaction is driven by the neutral, water-mediated pathway. The rate is dependent on water activity.[1]
Dioxane / H₂O (5:1)aq. K₃PO₄Moderate / Slow-ReleaseNeutral & Base-MediatedK₃PO₄ provides a mildly basic environment, but the neutral pathway often contributes significantly, allowing for slow release.[5]
THF / H₂O (1:1)aq. NaHCO₃FastBase-MediatedSufficiently basic to promote the rapid base-mediated hydrolysis.[4]
Ethereal Solvent / H₂Oaq. NaOH (1M)Very FastBase-MediatedHigh concentration of OH⁻ ensures the dominance of the highly efficient base-mediated pathway.[1][5]

Application Insights: Leveraging Solvent Effects in Synthesis

A thorough understanding of solvent effects on MIDA boronate hydrolysis is crucial for their effective use:

  • Iterative Cross-Coupling: The remarkable stability of MIDA boronates under anhydrous conditions is the cornerstone of iterative cross-coupling.[10] To prevent premature hydrolysis, it is essential to use anhydrous solvents and reagents. The slow-release of a boronic acid for a subsequent coupling step can then be triggered by the controlled addition of an aqueous base like K₃PO₄.[5]

  • Purification: The stability of MIDA boronates to silica gel chromatography is a significant advantage.[2][11] However, the choice of eluent is important. While generally stable, prolonged exposure to protic solvents like methanol in the eluent can lead to slow hydrolysis.[10] For sensitive MIDA boronates, it is advisable to use non-protic solvent systems (e.g., hexanes/ethyl acetate).

  • Reaction Quenching and Workup: MIDA boronates are generally stable to aqueous workups with neutral water, brine, and even mild aqueous acids.[10] This allows for the removal of water-soluble impurities without significant deprotection of the MIDA group.

Conclusion

The hydrolysis of MIDA boronates is a nuanced process governed by two competing mechanisms, the rates of which are highly sensitive to the solvent environment. By carefully controlling the pH, water activity, and solvent composition, researchers can dictate whether the hydrolysis is fast, slow, or effectively suppressed. This level of control is fundamental to harnessing the full synthetic potential of MIDA boronates, enabling their use as stable building blocks that can be activated for reaction on demand. The protocols and principles outlined in this guide provide a framework for the rational design of reaction conditions and the confident application of MIDA boronate chemistry in complex molecule synthesis.

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Nature Portfolio. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N. T., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC, 8(11), 1067-1075. [Link]

  • Request PDF. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]

  • Illinois Experts. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Illinois. [Link]

  • Taylor & Francis Online. (2006). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Method. Journal of Liquid Chromatography & Related Technologies, 29(19), 2795-2806. [Link]

  • National Institutes of Health. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 5(7), 4129–4137. [Link]

  • National Institutes of Health. (2011). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 133(45), 18078–18081. [Link]

  • Semantic Scholar. (2020). Internal and external catalysis in boronic ester networks. Chemical Science, 11(26), 6825-6832. [Link]

  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1293. [Link]

  • Chem-Station. (2014). MIDA boronate. [Link]

  • CORE. (2011). iterative cross-coupling with mida boronates. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(82), 12321-12334. [Link]

  • ACS Publications. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1372–1378. [Link]

  • ACS Publications. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

Sources

Application Notes and Protocols: One-Pot Synthesis and Functionalization of MIDA Boronates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Transformative Role of MIDA Boronates in Modern Synthesis

In the landscape of contemporary organic synthesis and drug discovery, the quest for efficiency, modularity, and robustness is paramount. N-methyliminodiacetic acid (MIDA) boronates have emerged as a cornerstone class of reagents that address these needs with remarkable efficacy.[1][2][3][4] Unlike their often unstable and difficult-to-handle boronic acid counterparts, MIDA boronates are generally free-flowing, crystalline solids that exhibit exceptional stability to air, moisture, and silica gel chromatography.[1][2][3] This inherent stability, coupled with the ability to controllably release the corresponding boronic acid under mild aqueous basic conditions, has unlocked powerful strategies for complex molecule synthesis, most notably in the realm of iterative cross-coupling.[1][2][5][6]

This comprehensive guide provides an in-depth exploration of the one-pot synthesis and subsequent functionalization of MIDA boronates. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings and strategic considerations that empower researchers to harness the full potential of this transformative technology. The protocols detailed herein are designed to be self-validating, providing a reliable foundation for both routine and ambitious synthetic endeavors.

Scientific Foundation: The Unique Stability and Reactivity of MIDA Boronates

The exceptional utility of MIDA boronates stems from the unique structural and electronic properties conferred by the tridentate MIDA ligand. Complexation of a boronic acid with N-methyliminodiacetic acid results in the rehybridization of the boron center from a reactive sp² state to a more stable, tetracoordinate sp³ state.[2][5] This structural change effectively sequesters the vacant p-orbital on the boron atom, rendering it inert to transmetalation under standard anhydrous cross-coupling conditions.[1][5]

This "masking" of the boronic acid's reactivity is the key to its role as a robust protecting group, enabling a wide array of chemical transformations to be performed on other parts of the molecule without disturbing the boronate functionality.[7][8] Subsequently, the MIDA ligand can be readily cleaved with mild aqueous base, such as 1M NaOH or even sodium bicarbonate, to regenerate the free boronic acid in situ for subsequent reactions.[2][5]

Visualizing the Core Principle: MIDA Boronate Protection and Deprotection

MIDA_Protection cluster_0 Reactive Boronic Acid cluster_1 Stable MIDA Boronate Boronic_Acid R-B(OH)₂ (sp² hybridized, reactive) MIDA_Boronate R-B(MIDA) (sp³ hybridized, stable) Boronic_Acid->MIDA_Boronate + MIDA - 2H₂O MIDA_Boronate->Boronic_Acid + aq. base

Caption: Reversible protection of a boronic acid as a stable MIDA boronate.

Part 1: One-Pot Synthesis of MIDA Boronates

The efficient preparation of MIDA boronates is the gateway to their widespread application. While several methods exist, one-pot procedures offer significant advantages in terms of operational simplicity and time efficiency.

Method 1: Dean-Stark Condensation from Boronic Acids

This is the classical and most direct method for synthesizing MIDA boronates from their corresponding boronic acids. The reaction involves the condensation of the boronic acid with N-methyliminodiacetic acid (MIDA), with the removal of water driving the equilibrium towards the product.

Protocol 1: General Procedure for MIDA Boronate Synthesis via Dean-Stark Condensation

Materials:

  • Aryl or alkyl boronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.1 equiv)

  • Toluene or a suitable azeotropic solvent

  • Dimethyl sulfoxide (DMSO) (as a co-solvent if needed for solubility)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid, MIDA, and toluene. If the MIDA ligand shows poor solubility, a minimal amount of DMSO can be added as a co-solvent.[1]

  • Heat the reaction mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude MIDA boronate can be purified by silica gel chromatography or crystallization. A common crystallization technique involves dissolving the crude product in a minimal amount of acetone and then slowly adding diethyl ether until the solution becomes cloudy, inducing crystallization.[1]

Expert Insights:

  • The use of a slight excess of MIDA ensures complete conversion of the boronic acid.

  • For sensitive boronic acids, prolonged heating should be avoided. Monitoring the reaction closely is crucial.

  • MIDA boronates are generally compatible with silica gel chromatography, which allows for straightforward purification.[1]

Method 2: Milder Synthesis Using MIDA Anhydride

For sensitive boronic acids that may not tolerate the high temperatures of Dean-Stark conditions, the use of MIDA anhydride offers a milder and often more efficient alternative.[9][10][11] MIDA anhydride acts as both the MIDA source and an in-situ desiccant, promoting the reaction under less harsh conditions.[10][11]

Protocol 2: Mild Synthesis of MIDA Boronates Using MIDA Anhydride

Materials:

  • Aryl or alkyl boronic acid (1.0 equiv)

  • MIDA anhydride (1.1 equiv)

  • Anhydrous dioxane or another suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the boronic acid and MIDA anhydride.

  • Add anhydrous dioxane to the flask.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically faster than the Dean-Stark method.

  • Upon completion, cool the reaction to room temperature.

  • The crude product can be purified by silica gel chromatography or a catch-and-release protocol.[12]

Expert Insights:

  • This method is particularly advantageous for the synthesis of MIDA boronates from unstable boronic acids, such as certain heteroaryl or vinyl boronic acids.[9]

  • The operational simplicity of this method makes it amenable to high-throughput synthesis and the use of "MIDA Boronate Maker Kits".[13][14]

Parameter Dean-Stark Condensation MIDA Anhydride Method
Temperature High (reflux)Moderate (50-70 °C)
Reaction Time Longer (2-12 h)Shorter
Substrate Scope Broad, but can be harsh for sensitive substratesBroader, especially for sensitive boronic acids[10]
Reagents Boronic acid, MIDABoronic acid, MIDA anhydride
Byproducts WaterMIDA

Part 2: One-Pot Functionalization of MIDA Boronates

The true power of MIDA boronates is realized in their ability to participate in sequential, one-pot reactions, where the MIDA group first acts as a protecting group and is then deprotected for a subsequent transformation.

Application: One-Pot Reductive Amination and Suzuki-Miyaura Cross-Coupling

A prime example of a one-pot functionalization sequence is the reductive amination of a formyl-substituted aryl MIDA boronate, followed by an in-situ Suzuki-Miyaura cross-coupling.[15][16] This strategy allows for the rapid generation of molecular diversity from a common intermediate.

Protocol 3: One-Pot Reductive Amination/Suzuki-Miyaura Coupling of a Formyl Aryl MIDA Boronate

Materials:

  • Formyl-substituted aryl MIDA boronate (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloroethane (DCE) or other suitable solvent for reductive amination

  • Aryl or heteroaryl halide (1.2 equiv)

  • Palladium catalyst (e.g., PEPPSI-IPr) (2-5 mol%)

  • Aqueous base (e.g., K₃PO₄ or Cs₂CO₃)

  • Solvent for Suzuki coupling (e.g., dioxane/water)

  • Microwave reactor (optional, can accelerate the coupling step)

Procedure:

  • Reductive Amination: In a reaction vessel, dissolve the formyl-substituted aryl MIDA boronate and the amine in DCE.

  • Add sodium triacetoxyborohydride portion-wise at room temperature.

  • Stir the reaction until the reductive amination is complete (monitor by TLC or LC-MS).

  • Suzuki-Miyaura Coupling: To the crude reaction mixture, add the aryl/heteroaryl halide, palladium catalyst, aqueous base, and the Suzuki coupling solvent.

  • Heat the reaction mixture (conventional heating or microwave irradiation) until the cross-coupling is complete.[15]

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Purify the final product by silica gel chromatography.

Expert Insights:

  • This one-pot sequence is highly efficient as it avoids the isolation and purification of the intermediate amine.

  • The choice of palladium catalyst and base is crucial for the success of the Suzuki-Miyaura coupling step and may require optimization for specific substrates.

  • Microwave heating can significantly reduce the reaction time for the cross-coupling step.[15]

Visualizing the Workflow: One-Pot Functionalization

One_Pot_Functionalization Start Formyl Aryl MIDA Boronate Step1 Reductive Amination (+ Amine, NaBH(OAc)₃) Start->Step1 Intermediate Amine-functionalized MIDA Boronate (not isolated) Step1->Intermediate Step2 In-situ Suzuki-Miyaura Coupling (+ Aryl Halide, Pd Catalyst, Base) Intermediate->Step2 End Final Biaryl Product Step2->End

Caption: A streamlined one-pot reductive amination and Suzuki-Miyaura coupling sequence.

Conclusion and Future Outlook

MIDA boronates have fundamentally changed the strategic approach to the synthesis of complex organic molecules. Their unique combination of stability, ease of handling, and controlled reactivity has established them as indispensable tools for modern synthetic chemists. The one-pot synthesis and functionalization protocols detailed in this guide provide a robust framework for leveraging these powerful reagents to accelerate discovery in academic and industrial research. As new methodologies continue to be developed, the scope and utility of MIDA boronates are poised to expand even further, solidifying their role in the future of automated synthesis and the efficient construction of novel chemical entities.[6]

References

  • Lee, J. C. H., McDonald, R., & Hall, D. G. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(47), 16059–16061. [Link]

  • McGown, A., et al. (2022). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. Molecules, 27(16), 5052. [Link]

  • Ballmer, S. G., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(17), 6906–6910. [Link]

  • Ballmer, S. G., et al. (2021). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 98, 92-111. [Link]

  • Grob, J. E., et al. (2011). One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format. The Journal of Organic Chemistry, 76(12), 4930–4940. [Link]

  • Ballmer, S. G., et al. (2020). Mild and simple method for making MIDA boronates. Morressier. [Link]

  • Woerly, E. M., et al. (2015). One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. Organic Letters, 17(24), 6046–6049. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Ballmer, S. G., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Ballmer, S. G., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Grob, J. E., et al. (2011). One-pot Reductive Amination and Suzuki-Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format. PubMed. [Link]

  • Hor-Murdock, J. M., et al. (2023). Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition. Chemical Science, 14(21), 5707-5712. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. The Journal of organic chemistry, 80(17), 8415–8428. [Link]

  • Aich, D., et al. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications, 58(95), 13298-13316. [Link]

  • West, T. H., et al. (2018). Meta-Selective C–H Functionalisation of Aryl Boronic Acids Directed by a MIDA-Derived Boronate Ester. Chemical Science, 9(11), 3099-3104. [Link]

  • Lee, J. C. H., McDonald, R., & Hall, D. G. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(47), 16059–16061. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Simple, Efficient, and Modular Syntheses of Polyene Natural Products via Iterative Cross-Coupling. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]

  • Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(95), 13298-13316. [Link]

  • Lee, J. C., & Hall, D. G. (2011). Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates. Angewandte Chemie International Edition, 50(36), 8415-8418. [Link]

  • Ie, Y., et al. (2016). MIDA-Boronate Monomers in Suzuki-Miyaura Catalyst-Transfer Polymerization. Macromolecules, 49(17), 6333–6341. [Link]

  • Close, A. J., et al. (2016). Regioselective routes to orthogonally-substituted aromatic MIDA boronates. Organic & Biomolecular Chemistry, 14(25), 5919-5925. [Link]

  • Woerly, E. M., et al. (2015). One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. Organic Letters, 17(24), 6046–6049. [Link]

  • Gillis, E. P. (2009). Iterative cross-coupling with mida boronates. CORE. [Link]

  • Ros, A., et al. (2014). Functional Group Directed C–H Borylation. Chemical Society Reviews, 43(10), 3229-3246. [Link]

  • Penellum, A., et al. (2018). One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes. Molecules, 23(10), 2661. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Cross-Coupling with Methylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions, with a specific focus on the use of methylboronic acid N-methyliminodiacetic acid (MIDA) ester. As a stable, crystalline, and easily handled boronic acid surrogate, MIDA boronates offer significant advantages, particularly for iterative cross-coupling strategies.[1][2] However, their unique reactivity profile can present challenges. This guide will help you navigate these issues to achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Low Yield and Side Reactions

Low or inconsistent yields in Suzuki-Miyaura couplings involving methylboronic acid MIDA ester can often be traced back to a few key areas. This section is structured to help you diagnose and resolve these common problems.

Problem 1: Low to No Conversion of Starting Materials

Observing a significant amount of unreacted starting materials is a common issue. Let's break down the potential causes and solutions.

Cause 1a: Inefficient MIDA Boronate Hydrolysis

The MIDA ester is a protecting group that must be hydrolyzed in situ to release the active boronic acid for the catalytic cycle to proceed.[1][3] Under anhydrous conditions, MIDA boronates are generally unreactive in Suzuki couplings.[2][3]

Solutions:

  • Ensure Adequate Water Content: The hydrolysis of the MIDA ester is dependent on the presence of water.[4][5] For reactions in solvents like dioxane or THF, a common starting point is a 5:1 to 10:1 ratio of organic solvent to water.[4][6] The optimal ratio can be substrate-dependent, so screening different solvent/water ratios is recommended.

  • Optimize the Base: The choice and concentration of the base are critical for MIDA boronate hydrolysis.[7]

    • Strong Bases (e.g., NaOH, KOH): These promote rapid hydrolysis, which can be beneficial for robust substrates.[2][7] However, for sensitive substrates, this can lead to decomposition of the released boronic acid before it can couple.[2][8]

    • Weaker Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): These facilitate a "slow release" of the boronic acid, which is often advantageous for unstable boronic acids, such as certain heteroaryl derivatives.[2][9] This slow release minimizes the concentration of the free boronic acid in solution at any given time, thereby reducing the rate of side reactions like protodeboronation.[2][9]

  • Temperature: Increasing the reaction temperature can accelerate the hydrolysis of the MIDA ester.[1][7] However, be mindful that higher temperatures can also promote side reactions. A typical range for these couplings is 60-100 °C.

Cause 1b: Inactive Catalyst

The palladium catalyst is the heart of the Suzuki reaction. If it is not in its active Pd(0) state, the catalytic cycle will not initiate.[10]

Solutions:

  • Ensure an Inert Atmosphere: The Pd(0) species is sensitive to oxygen and can be oxidized to an inactive state.[11] It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Use a Pre-activated Catalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced to Pd(0) in situ.[12] This reduction can sometimes be inefficient. Consider using a pre-activated Pd(0) source or a more advanced precatalyst, such as a palladacycle, which can provide more consistent results.[13]

  • Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium center and promoting the key steps of the catalytic cycle.[12][14] For sterically hindered substrates or challenging couplings, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.[15][16]

Problem 2: Significant Formation of Side Products

The appearance of unexpected products alongside your desired coupled product can complicate purification and significantly lower your yield.

Cause 2a: Protodeboronation of the Boronic Acid

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially under basic conditions.[11][17]

Solutions:

  • Slow-Release Strategy: As mentioned earlier, using a weaker base like K₃PO₄ to slowly hydrolyze the MIDA ester is a key strategy to minimize protodeboronation of sensitive boronic acids.[2][9]

  • Control Water Concentration: While water is necessary for hydrolysis, an excessive amount can accelerate protodeboronation.[5] Careful optimization of the water content is crucial.

  • Reaction Time: Prolonged reaction times can increase the likelihood of protodeboronation. Monitor the reaction progress by TLC or LC-MS and quench it once the starting material is consumed.

Cause 2b: Homocoupling of the Boronic Acid

The formation of a biaryl product derived from the coupling of two molecules of the boronic acid is known as homocoupling. This is often promoted by the presence of oxygen.[8][12]

Solutions:

  • Rigorous Degassing: The most effective way to prevent homocoupling is to ensure the reaction is free of oxygen.[13] Use robust degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.

  • Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst can sometimes reduce the amount of homocoupling compared to using a Pd(II) precatalyst that requires in situ reduction, a process that can sometimes favor homocoupling.[12]

Cause 2c: Dehalogenation of the Electrophile

The reduction of the aryl halide starting material to the corresponding arene is another common side reaction.[11]

Solutions:

  • Hydride Source Contamination: This side reaction occurs when a hydride source is present in the reaction mixture.[11] Ensure that your solvents are anhydrous and that your base is not a source of hydrides.

  • Ligand Choice: The electronic properties of the ligand can influence the rate of reductive elimination versus side reactions. Experimenting with different ligands may be necessary.[14][18]

Data Summary: Recommended Starting Conditions

The following table provides a general set of starting conditions for Suzuki-Miyaura coupling with this compound. These should be considered as a starting point for optimization.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos) or a pre-catalyst like XPhos Pd G3 (1-5 mol%)Provides a reliable source of Pd(0) and the ligand choice can be tailored to the substrate.
Base K₃PO₄ (2-3 equivalents)Promotes slow release of the boronic acid, minimizing side reactions.[2][9]
Solvent System Dioxane/H₂O or THF/H₂O (5:1 to 10:1 v/v)Provides a medium for both the organic substrates and the aqueous base.[4][6]
Temperature 60-100 °CBalances the rate of MIDA ester hydrolysis and the stability of the reactants.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxygen-induced deactivation.[11]
Visualizing the Process

To better understand the key transformations, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the crucial MIDA boronate hydrolysis step.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R-B(OH)₂ ArPdR Ar-Pd(II)L₂-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

MIDA_Hydrolysis MIDA_Ester Methylboronic Acid MIDA Ester Hydrolysis Hydrolysis (Base, H₂O) MIDA_Ester->Hydrolysis Boronic_Acid Methylboronic Acid (Active Species) Hydrolysis->Boronic_Acid

Figure 2: MIDA Boronate Activation via Hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why should I use a MIDA ester instead of a regular boronic acid or a pinacol ester?

A: MIDA boronates offer several advantages. They are typically bench-stable, crystalline solids that are easy to handle and purify by chromatography.[1][2] This is in contrast to many free boronic acids, which can be unstable and prone to decomposition.[2] While pinacol esters also offer increased stability, MIDA boronates are particularly well-suited for iterative cross-coupling, where one boronic acid equivalent needs to remain protected while another reacts.[1] The controlled, base-triggered hydrolysis of the MIDA group allows for this sequential reactivity.[1][3]

Q2: Can I perform the Suzuki coupling with this compound under anhydrous conditions?

A: Generally, no. MIDA boronates are designed to be stable under anhydrous cross-coupling conditions.[3][12] The presence of water and a base is required to hydrolyze the MIDA group and generate the active boronic acid needed for transmetalation.[1][19]

Q3: My reaction is very slow, even at high temperatures. What can I do?

A: If your reaction is sluggish, consider the following:

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes be effective for difficult couplings.

  • Change the Ligand: The ligand can have a profound effect on the reaction rate.[14][18] If you are using a standard ligand like PPh₃, switching to a more electron-rich and bulky ligand like SPhos or XPhos can significantly accelerate the reaction, especially for sterically demanding substrates.[15][16]

  • Solvent Effects: The choice of solvent can influence the solubility of your reagents and the overall reaction kinetics. Screening different solvents (e.g., dioxane, THF, toluene) may be beneficial.

Q4: I am working with a particularly unstable heteroaryl MIDA boronate. Are there any special precautions I should take?

A: Yes. For notoriously unstable systems, such as some 2-pyridyl boronates, the "slow-release" strategy is paramount.[2][9] Use a mild base like K₃PO₄ and carefully control the amount of water to ensure a slow, steady generation of the active boronic acid. In some challenging cases, the use of additives like copper(I) salts has been shown to be beneficial.[2] Additionally, running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can help to minimize decomposition.

Q5: How can I monitor the progress of my reaction effectively?

A: The best method for monitoring will depend on your specific substrates and products.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the consumption of starting materials and the formation of the product and any side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile compounds.

By carefully considering these factors and systematically troubleshooting, you can overcome the common challenges associated with the Suzuki-Miyaura coupling of this compound and achieve high yields of your desired products.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a general starting point. The specific conditions may require optimization for your particular substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2-3 equiv)

  • Degassed solvent system (e.g., Dioxane/H₂O, 10:1)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress periodically by your chosen analytical method (TLC, LC-MS, etc.).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. Retrieved from [Link]

  • He, F., et al. (2017). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. PMC. Retrieved from [Link]

  • Clagg, K., et al. (2016). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. Retrieved from [Link]

  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Retrieved from [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH Public Access. Retrieved from [Link]

  • Unkown. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Retrieved from [Link]

  • Unkown. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. Retrieved from [Link]

  • Hirai, Y., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]

  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Retrieved from [Link]

  • Knapp, D. M., et al. (2014). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Process Chemistry Development. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]

  • He, F., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. Retrieved from [Link]

  • Close, A. J., et al. (2016). Regioselective routes to orthogonally-substituted aromatic MIDA boronates. Royal Society of Chemistry. Retrieved from [Link]

  • Lu, G.-P., et al. (2016). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. Figshare. Retrieved from [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Retrieved from [Link]

Sources

incomplete deprotection of methylboronic acid MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronate chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize MIDA boronates in their synthetic workflows. Here, we address common challenges associated with the deprotection step, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure your success.

Troubleshooting Guide: Incomplete MIDA Ester Deprotection

This section addresses the most common issue encountered in the lab: sluggish or incomplete conversion of a MIDA boronate to its corresponding boronic acid.

Q1: My MIDA boronate deprotection is stalled or incomplete. What are the most likely causes and how can I resolve this?

A1: Incomplete deprotection is a frequent but typically solvable issue. The underlying cause almost always relates to the kinetics of the hydrolysis reaction, which can be influenced by several factors. MIDA boronates are exceptionally stable, and their cleavage requires specific conditions to proceed efficiently.[1][2] Let's break down the potential culprits.

Expertise & Experience: The hydrolysis of MIDA boronates can occur via two distinct mechanisms: a very fast base-mediated pathway and a much slower neutral pathway.[3][4] For efficient, synthetically useful deprotection, you must ensure conditions favor the rapid base-mediated mechanism. This pathway involves the rate-limiting attack of a hydroxide ion on a MIDA carbonyl carbon.[3] If the concentration of hydroxide is too low, the reaction will default to the slow neutral hydrolysis, appearing stalled.

Solution:

  • Verify Base Strength and Concentration: For standard "fast" deprotection, 1 M aqueous sodium hydroxide (NaOH) is highly effective and typically completes the reaction within minutes at room temperature.[1][5] Weaker bases like sodium bicarbonate (NaHCO₃) or potassium phosphate (K₃PO₄) can also be used, but they often require higher temperatures and significantly longer reaction times, consistent with "slow-release" cross-coupling protocols.[3][6]

  • Actionable Step: If using a weak base, consider switching to 1-3 equivalents of 1 M aq. NaOH for rapid and clean conversion.

Expertise & Experience: Most MIDA deprotections are run in a biphasic solvent system, commonly an ethereal solvent like tetrahydrofuran (THF) and an aqueous base.[3] The MIDA boronate resides primarily in the organic phase, while the hydroxide is in the aqueous phase. The reaction occurs at the interface of these two layers. Without efficient mixing, the reactants cannot interact, and the reaction rate will be severely limited by diffusion.

Solution:

  • Ensure Vigorous Stirring: The goal is to create a transient emulsion, maximizing the surface area between the organic and aqueous phases.[3] A standard magnetic stir bar and plate should be set to a speed that creates a strong vortex and visibly mixes the two layers.

  • Consider a Phase-Transfer Catalyst: For particularly challenging or lipophilic substrates, a phase-transfer catalyst can sometimes facilitate the movement of the hydroxide ion into the organic phase, though this is not standard practice and should be a last resort.

Expertise & Experience: Highly lipophilic ("greasy") MIDA boronates may have poor solubility in the aqueous phase, hindering their access to the hydroxide nucleophile. This can lead to an initial burst of reaction followed by a slowdown as the more accessible substrate is consumed.[3]

Solution:

  • Solvent Modification: Increasing the polarity of the organic phase can sometimes help. For example, using a mixture of THF and a more polar co-solvent.

  • Alternative Reagents: The use of more organic-soluble hydroxide salts has been suggested to improve deprotection rates for highly lipophilic substrates.[3]

The following flowchart provides a logical path for troubleshooting incomplete deprotection.

G start Start: Incomplete Deprotection Observed q1 Is the reaction biphasic (e.g., THF/H2O)? start->q1 q2 What base are you using? q1->q2 No sol1 Increase stirring speed to create a visible emulsion. q1->sol1 Yes q3 How long is the reaction time? q2->q3 Strong Base (e.g., NaOH) sol2 Switch to 1M aq. NaOH (1-3 equiv.) for fast deprotection. q2->sol2 Weak Base (e.g., NaHCO3) sol3 If using K3PO4, consider increasing temperature (e.g., 60 °C) and time. q2->sol3 K3PO4 sol4 Extend reaction time. Monitor by TLC/LC-MS every 30 min. q3->sol4 q4 Is your substrate highly lipophilic? sol5 Consider using a more organic-soluble hydroxide salt or a co-solvent. q4->sol5 Yes end_node Problem Solved q4->end_node No sol1->q2 sol2->end_node sol3->end_node sol4->q4 sol5->end_node

Caption: Troubleshooting workflow for incomplete MIDA deprotection.

Frequently Asked Questions (FAQs)

Q2: What is the underlying mechanism of MIDA boronate hydrolysis?

A2: Research has shown that MIDA boronate hydrolysis operates through two primary, parallel mechanisms.[3][4]

  • Base-Mediated Hydrolysis (Fast): This is the synthetically preferred route. It involves a direct, rate-limiting nucleophilic attack by a hydroxide ion (OH⁻) on one of the two equivalent carbonyl carbons of the MIDA ligand. This is over 1,000 times faster than the neutral pathway.[3]

  • Neutral Hydrolysis (Slow): This pathway does not require an external acid or base. It involves the rate-limiting cleavage of the dative B-N bond, facilitated by a small cluster of water molecules.[3]

The overall observed rate of hydrolysis is dictated by the pH, water activity, and mass transfer between phases.[3][4]

G cluster_fast Fast, Base-Mediated Pathway cluster_slow Slow, Neutral Pathway mida_start R-B(MIDA) ts1 [Rate-Limiting Step: OH⁻ attack on C=O] mida_start->ts1  + OH⁻ (aq) product1 R-B(OH)₂ + MIDA ts1->product1 mida_start2 R-B(MIDA) ts2 [Rate-Limiting Step: B-N bond cleavage] mida_start2->ts2  + (H₂O)n product2 R-B(OH)₂ + MIDA ts2->product2

Caption: The two dominant mechanisms for MIDA boronate hydrolysis.

Q3: How can I effectively monitor the progress of my deprotection reaction?

A3: Monitoring the reaction is crucial to avoid unnecessarily long reaction times or incomplete conversion. The two simplest methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC Analysis: This is a quick and easy method. The starting MIDA boronate is typically less polar than the resulting boronic acid. You will observe the disappearance of the starting material spot and the appearance of a new, lower Rf spot for the boronic acid product.[7]

  • LC-MS Analysis: This provides more definitive data. You can monitor the disappearance of the mass ion corresponding to your starting MIDA boronate and the appearance of the mass ion for the product boronic acid.[8] This is the preferred method for quantitative analysis.

Q4: Are MIDA boronates stable to acidic conditions?

A4: Yes, MIDA boronates are generally very stable under many acidic conditions.[3] Hydrolysis rates under strongly acidic conditions (e.g., pH=0) are substantially slower than under basic conditions.[3] This differential stability is a key feature of the MIDA protecting group, allowing for its use in a wide range of synthetic transformations that are incompatible with free boronic acids.[2][9]

Q5: I need to deprotect my MIDA ester for a subsequent reaction without isolating the boronic acid. What is the best practice?

A5: This is a common and powerful application of MIDA chemistry, often used in iterative cross-coupling sequences.[1][10] After confirming complete deprotection (e.g., by TLC or rapid LC-MS), you can directly proceed. The key is to neutralize the excess base.

Procedure:

  • Perform the deprotection as usual with aqueous NaOH in THF.

  • Once complete, carefully neutralize the reaction mixture by adding an acidic buffer, such as 0.5 M sodium phosphate buffer (pH 7.0), until the aqueous layer is neutral.

  • You can then add the reagents for your next step directly to this biphasic mixture or after an extractive workup to remove the MIDA ligand.

Standard Operating Protocols

Trustworthiness: These protocols are based on established and validated procedures from peer-reviewed literature. Following them precisely will provide a reliable baseline for your experiments.

Protocol 1: Standard "Fast" Deprotection of a MIDA Boronate

Objective: To efficiently hydrolyze a MIDA boronate to the corresponding boronic acid at room temperature.

Materials:

  • MIDA boronate (1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • 1.0 M Sodium Hydroxide (NaOH) aqueous solution

  • 0.5 M Sodium Phosphate buffer (pH 7.0)

  • Ethyl Acetate (EtOAc) or other suitable extraction solvent

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round bottom flask, magnetic stir bar, and stir plate

Procedure:

  • To a round bottom flask equipped with a magnetic stir bar, add the MIDA boronate (1.0 equiv).

  • Dissolve the MIDA boronate in THF (concentration typically 0.1-0.2 M).

  • Add 1.0 M aqueous NaOH solution (2.0-3.0 equiv).

  • Stir the resulting biphasic mixture vigorously at room temperature (23 °C). The reaction should appear as a well-mixed emulsion.[3]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 10-30 minutes.

  • Upon completion, stop the stirring and add 0.5 M pH 7.0 phosphate buffer to neutralize the excess base.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • The crude boronic acid can be used directly or purified if necessary.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Objective: To qualitatively track the conversion of the MIDA boronate to the boronic acid.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Eluent system (e.g., a mixture of Ethyl Acetate and Hexanes, adjust polarity as needed)

  • TLC development chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Optional: Potassium permanganate (KMnO₄) stain

Procedure:

  • Prepare a TLC chamber with your chosen eluent system.

  • At the start of the reaction (t=0), use a capillary spotter to take a small aliquot of the reaction mixture and spot it on the baseline of a TLC plate. This is your reference spot.

  • After 10 minutes, take another aliquot and spot it next to the first spot.

  • Continue taking aliquots at regular intervals (e.g., every 10-15 minutes) until no further change is observed.

  • Develop the TLC plate in the prepared chamber.

  • Once the solvent front has reached near the top, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp. The starting MIDA boronate should appear as a spot with a higher Rf, while the more polar boronic acid product will have a lower Rf.

  • The reaction is complete when the starting material spot is no longer visible. If the product is not UV-active, staining with KMnO₄ may be necessary.[7]

Data Summary

The choice of base has a profound impact on reaction time and temperature. This table summarizes typical conditions.

BaseConcentrationTypical SolventTemperature (°C)Typical TimeMechanism
NaOH 1.0 M (aq)THF / H₂O2310–30 minFast
NaHCO₃ Saturated (aq)THF / H₂O23–50HoursSlow
K₃PO₄ Saturated (aq)THF / H₂O23–60HoursSlow

Table based on data from multiple sources.[1][3][6]

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N. T., Lloyd-Jones, G. C., & Burke, M. D. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Halo-Boronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Lee, S. J., et al. (2016). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. Asian Journal of Organic Chemistry, 5(1), 127-132. [Link]

  • Knapp, D. M., et al. (2022). PREPARATION OF N-METHYLIMINODIACETIC ACID (MIDA) ANHYDRIDE AND 5-ACETYLTHIOPHENE-2-BORONIC ACID MIDA ESTER. Organic Syntheses, 99, 92-111. [Link]

  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. [Link]

  • Kim, J., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Coombs, J. R., et al. (2015). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Macromolecules, 48(13), 4335–4340. [Link]

  • Das, S., et al. (2019). A modular and concise approach to MIDA acylboronates via chemoselective oxidation of unsymmetrical geminal diborylalkanes. Chemical Communications, 55(29), 4234-4237. [Link]

  • Gillis, E. P. (2010). A general strategy for small molecule synthesis: iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]

Sources

MIDA Boronate Chemistry: A Technical Guide to Optimizing Deprotection and Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for MIDA Boronate Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction times and troubleshooting common issues encountered during the deprotection of N-methyliminodiacetic acid (MIDA) boronates and their subsequent coupling reactions. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to ensure your experiments are both efficient and successful.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the use of MIDA boronates.

Q1: Why is my MIDA boronate deprotection so slow?

The rate of MIDA boronate hydrolysis is highly dependent on the reaction conditions, specifically the choice of base, solvent system, and temperature.[1][2] A "slow" deprotection is not always detrimental; in fact, the slow, controlled release of a boronic acid can be highly advantageous for the subsequent cross-coupling of unstable boronic acids.[3][4] However, if a rapid deprotection is desired, consider the following factors:

  • Base Selection: Strong aqueous bases like 1M NaOH typically lead to rapid hydrolysis, often completing in under 10 minutes at room temperature.[5][6][7] In contrast, milder bases such as potassium phosphate (K₃PO₄) or sodium bicarbonate (NaHCO₃) will result in a much slower release of the boronic acid.[5]

  • Solvent System: The presence of water is crucial for hydrolysis. Anhydrous conditions will not promote deprotection.[5][6] The rate of hydrolysis can be modulated by the ratio of organic solvent to water.[2]

  • Temperature: Increasing the reaction temperature can accelerate the rate of "slow-release" deprotection when using milder bases. The release rate can be adjusted from 24 hours at 23°C to 30 minutes at 100°C.[2]

  • Phase Transfer: For biphasic reactions, vigorous stirring is essential to create an emulsion and facilitate the interaction between the organic-soluble MIDA boronate and the aqueous base.[1]

Q2: Can I use MIDA boronates directly in a Suzuki-Miyaura coupling without a separate deprotection step?

Yes, this is one of the primary advantages of MIDA boronates, particularly for unstable boronic acids.[3][8] By employing "slow-release" conditions, the boronic acid is generated in situ at a rate that matches its consumption in the catalytic cycle. This minimizes the concentration of the free boronic acid in solution, thereby reducing side reactions like protodeboronation and homocoupling.[3][4]

Q3: My MIDA boronate appears to be decomposing on the silica gel column. How can I avoid this?

MIDA boronates are generally considered stable to silica gel chromatography.[8][9][10][11] However, prolonged exposure to acidic silica gel could potentially lead to some degradation. To mitigate this, you can:

  • Neutralize the Silica Gel: Pre-treat the silica gel with a non-nucleophilic base, such as triethylamine, in the slurry before packing the column.[11]

  • Alternative Purification: Consider recrystallization as an alternative purification method.[9][10]

Q4: What is the mechanistic basis for the different deprotection rates?

Mechanistic studies have revealed two distinct pathways for MIDA boronate hydrolysis depending on the pH.[1]

  • Fast Hydrolysis (Basic Conditions): Under strongly basic conditions (e.g., NaOH), the rate-limiting step is the attack of a hydroxide ion on one of the carbonyl carbons of the MIDA ligand.[1]

  • Slow Hydrolysis (Near-Neutral Conditions): Under neutral or mildly basic conditions, the mechanism involves the cleavage of the B-N dative bond, facilitated by water molecules.[1]

This fundamental difference in mechanism allows for the dramatic and tunable difference in hydrolysis rates.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during MIDA boronate deprotection and coupling.

Issue 1: Slow or Incomplete MIDA Boronate Deprotection

If your goal is rapid and complete deprotection prior to coupling and you are experiencing slow or incomplete conversion, consider the following:

Potential Cause Recommended Solution
Inappropriate Base For rapid deprotection, switch to a strong aqueous base like 1M NaOH.[5][6][7]
Insufficient Water Ensure an adequate amount of water is present in the reaction mixture. The hydrolysis will not proceed under anhydrous conditions.[5][6]
Poor Mixing in Biphasic Systems Increase the stirring rate to ensure efficient mixing and formation of an emulsion between the organic and aqueous phases.[1]
Low Temperature For stubborn deprotections, gentle heating may be required, even with a strong base.
Issue 2: Low Yield in a One-Pot Deprotection and Coupling Reaction

Low yields in a one-pot protocol can be attributed to several factors related to the delicate balance between deprotection and coupling rates.

Potential Cause Recommended Solution
Deprotection Rate is Too Slow If the deprotection is the rate-limiting step, the catalytic cycle may be starved of the boronic acid. Consider increasing the temperature to accelerate the "slow-release".[2] For some sluggish couplings, a switch to a slightly stronger "slow-release" base may be necessary.
Deprotection Rate is Too Fast If the boronic acid is unstable, a deprotection rate that is too rapid can lead to its decomposition before it can participate in the cross-coupling.[3] In this scenario, switch to a milder base (e.g., K₃PO₄) to slow down the release.[2]
Catalyst Inhibition The cleaved MIDA ligand is a known ligand for Pd(II) and could potentially interfere with the catalyst.[7] If catalyst inhibition is suspected, consider increasing the catalyst loading or using a ligand that is less susceptible to displacement.
Sub-optimal Coupling Conditions Ensure that the palladium catalyst, ligand, and other reaction parameters are suitable for the specific coupling partners. Some challenging couplings may require elevated temperatures or specific ligand systems.[6][12]
Experimental Protocols

Protocol 1: Rapid Deprotection of MIDA Boronate

  • Dissolve the MIDA boronate in a suitable organic solvent (e.g., THF, dioxane).

  • Add an equal volume of 1M aqueous NaOH.

  • Stir vigorously at room temperature for 10-15 minutes.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once complete, acidify the mixture with an acid (e.g., 1M HCl) to a pH of ~2-3.

  • Extract the free boronic acid with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting boronic acid should be used immediately.

Protocol 2: Slow-Release In Situ Deprotection and Suzuki-Miyaura Coupling

  • To a reaction vessel, add the MIDA boronate (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., 5 mol% Pd(OAc)₂), and the phosphine ligand (e.g., 10 mol% SPhos).

  • Add K₃PO₄ (7.5 equivalents).

  • Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., 5:1 dioxane/water) to the desired concentration (e.g., 0.07 M).[12]

  • Heat the reaction mixture to the desired temperature (e.g., 60-100°C) and stir for the required time (typically 2-24 hours).[2][12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purify the product by standard methods (e.g., column chromatography).

Visualizing the Workflow

Deprotection Strategy Decision Tree

The following diagram illustrates the decision-making process for selecting the appropriate MIDA boronate deprotection strategy.

Deprotection_Strategy start Start: MIDA Boronate Substrate question1 Is the resulting boronic acid stable? start->question1 fast_deprotection Rapid Deprotection Protocol (e.g., 1M NaOH, RT) question1->fast_deprotection Yes slow_release Slow-Release Protocol (e.g., K3PO4, heat) question1->slow_release No coupling_step Proceed to Cross-Coupling fast_deprotection->coupling_step one_pot One-Pot Deprotection & Coupling slow_release->one_pot

A decision tree for selecting the appropriate MIDA boronate deprotection strategy.

Generalized Suzuki-Miyaura Catalytic Cycle with Slow Release

This diagram shows the interplay between the slow release of the boronic acid and the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle cluster_deprotection In Situ Deprotection cluster_coupling Suzuki-Miyaura Cycle MIDA_B R-B(MIDA) Boronic_Acid R-B(OH)2 MIDA_B->Boronic_Acid Slow Release (Base, H2O) Ox_Adduct Ar-Pd(II)L2-X Boronic_Acid->Ox_Adduct Enters Catalytic Cycle Pd0 Pd(0)L2 Pd0->Ox_Adduct Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)L2-R Ox_Adduct->Transmetalation Transmetalation Product Ar-R Transmetalation->Product Reductive Elimination Product->Pd0

The slow release of boronic acid feeding into the Suzuki-Miyaura catalytic cycle.

References

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. Retrieved from [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(8), 755–760. Retrieved from [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17334–17337. Retrieved from [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH Public Access. Retrieved from [Link]

  • Protecting Groups for Boronic Acids. (2016, May 9). Chem-Station International Edition. Retrieved from [Link]

  • Kumar, A., & Singh, A. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(5), 565-579. Retrieved from [Link]

  • Zard, S. Z., & co-workers. (2025). Radical Instability in Aid of Efficiency: A Powerful Route to Highly Functional MIDA Boronates. ResearchGate. Retrieved from [Link]

  • MIDA boronate. (2014, February 9). Chem-Station International Edition. Retrieved from [Link]

  • MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. (n.d.). ResearchGate. Retrieved from [Link]

  • Burke, M. D., & Gillis, E. P. (2012). Slow release of organoboronic acids in cross-coupling reactions. U.S. Patent No. 8,338,601 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Luscombe, C. K., & co-workers. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. Retrieved from [Link]

  • Bull, J. A., & co-workers. (2016). Regioselective routes to orthogonally-substituted aromatic MIDA boronates. Organic & Biomolecular Chemistry, 14(25), 5859-5864. Retrieved from [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). ResearchGate. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481. Retrieved from [Link]

Sources

managing impurities in the synthesis of methylboronic acid MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methylboronic Acid MIDA Ester

Welcome to the dedicated technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As the demand for robust and iterative cross-coupling strategies grows, the purity of MIDA boronate reagents is paramount to achieving reproducible and high-yielding results.

This resource provides field-proven insights into managing common impurities, troubleshooting unexpected outcomes, and implementing effective purification protocols. We will delve into the causality behind common synthetic pitfalls and offer validated solutions to ensure the integrity of your this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries encountered during the synthesis and handling of this compound.

Q1: What are the most common impurities I should expect?

A: The primary impurities are typically unreacted starting materials, such as N-methyliminodiacetic acid (MIDA) or methylboronic acid, and process-related byproducts. The most significant byproduct is often the corresponding boroxine (a trimeric anhydride of methylboronic acid), which forms from the parent boronic acid upon exposure to dehydrating conditions or atmospheric moisture.

Q2: My final product is an oil/gummy solid, but it's supposed to be a crystalline solid. What happened?

A: this compound is typically a free-flowing, crystalline solid[1]. An oily or amorphous final product often indicates the presence of impurities that disrupt the crystal lattice. Common culprits include residual solvents, excess MIDA ligand, or the presence of boroxines. Incomplete reaction or formation of side products can also lead to a non-crystalline material.

Q3: How can I confirm the purity of my this compound?

A: The most reliable method is ¹H NMR spectroscopy. Pure this compound will show sharp, well-defined peaks with the correct integration ratios. Key signals include the N-CH₃ singlet and the two diastereotopic protons on the acetate arms, which typically appear as a pair of doublets[2]. The B-CH₃ signal should also be a sharp singlet. Broadening of signals may suggest the presence of paramagnetic impurities or exchange phenomena. Further confirmation can be obtained using LC-MS and elemental analysis.

Q4: What are the optimal storage conditions for this compound?

A: MIDA boronates are known for being exceptionally stable and can be handled on the benchtop under air for extended periods[3][4]. For long-term storage, it is best to keep the material in a tightly sealed container in a cool, dry place, such as a desiccator, to prevent any potential hydrolysis over time.

Q5: Is silica gel chromatography a suitable purification method?

A: Yes, one of the major advantages of MIDA boronates is their universal compatibility with silica gel chromatography, a feature not shared by many boronic acids[1][5][6]. This stability allows for highly effective purification to remove non-boron containing impurities and excess starting materials[7].

Section 2: Troubleshooting Guide for Impurity Management

This in-depth guide provides a structured approach to identifying and resolving specific impurity-related challenges.

Issue 1: Presence of Boronic Anhydrides (Boroxines)
  • Symptoms:

    • Broad or complex signals in the aromatic or aliphatic region of the ¹H NMR spectrum.

    • Mass spectrometry data showing peaks corresponding to the trimeric boroxine species.

    • Reduced yield in subsequent cross-coupling reactions.

  • Root Cause Analysis: Boroxines are cyclic trimers of boronic acids formed through dehydration. While the MIDA ester protects the boronic acid, this impurity typically arises from the methylboronic acid starting material itself. If the starting boronic acid contains significant boroxine content, it may not fully convert to the MIDA ester under standard conditions.

  • Mechanistic Insight: The formation of the MIDA ester from a boronic acid is a dehydration/condensation reaction. If boroxine is present, the equilibrium may be more complex, potentially leading to incomplete reaction.

    Boroxine_Formation cluster_0 Equilibrium with Water cluster_1 Protection Reaction BA 3 R-B(OH)₂ (Methylboronic Acid) Boroxine R₃B₃O₃ (Methylboroxine) BA->Boroxine - 3 H₂O Boroxine->BA + 3 H₂O BA_pure R-B(OH)₂ Boroxine->BA_pure Hydrolysis needed for reaction H2O 3 H₂O MIDA_ester R-B(MIDA) BA_pure->MIDA_ester - 2 H₂O MIDA_ligand + MIDA

    Caption: Equilibrium between methylboronic acid and its boroxine.

  • Resolution Strategies:

    • Starting Material Quality Control: Before synthesis, analyze the methylboronic acid starting material by ¹H NMR to quantify the boroxine content.

    • Purification via MIDA Ester Formation: Convert the crude boronic acid mixture to the MIDA ester. Since MIDA boronates are highly stable on silica gel, column chromatography can effectively separate the desired product from the unreacted boroxine and other impurities[1][7].

    • "Catch-and-Release" Purification: A highly effective method involves adsorbing the crude reaction mixture onto a silica gel column. The MIDA boronate is "caught" on the silica, while non-polar impurities are washed away with a solvent like diethyl ether. The pure MIDA boronate is then "released" and eluted with a more polar solvent like THF[5][7].

Issue 2: Residual N-Methyliminodiacetic Acid (MIDA)
  • Symptoms:

    • ¹H NMR shows characteristic signals for free MIDA (a singlet for N-CH₃ and a singlet for the four acetate protons) in addition to the product peaks.

    • The product may be hygroscopic or have a sticky consistency.

  • Root Cause Analysis: This issue typically arises from using an excess of the MIDA ligand during the synthesis or from incomplete reaction. The most common synthetic route involves a dehydrative condensation between the boronic acid and MIDA, often driven by a Dean-Stark apparatus[1]. If the reaction does not go to completion, or if stoichiometry is inexact, unreacted MIDA will remain.

  • Resolution Strategies:

    • Stoichiometric Control: Carefully measure the starting materials. Using a slight excess of the boronic acid can sometimes help drive the reaction to completion, though this requires subsequent removal of the excess boronic acid.

    • Aqueous Wash: Free MIDA has some water solubility. A gentle aqueous workup can sometimes remove excess MIDA, but this carries a risk of hydrolyzing the product if not performed carefully under controlled pH.

    • Trituration/Recrystallization: MIDA boronates are often highly crystalline. Triturating the crude product with a solvent in which the MIDA ester is sparingly soluble but the free MIDA is soluble (e.g., diethyl ether) can be effective[2]. Recrystallization is also a powerful technique[1][8].

Issue 3: Incomplete Reaction
  • Symptoms:

    • ¹H NMR analysis shows the presence of both starting methylboronic acid and the final MIDA ester product.

    • The isolated yield is significantly lower than expected.

  • Root Cause Analysis: Incomplete conversion is often due to insufficient water removal in Dean-Stark-based procedures or suboptimal reaction conditions (time, temperature). The use of MIDA anhydride, a pre-dehydrated source of MIDA, can circumvent many of these issues by providing a milder and more efficient pathway that does not require harsh high-temperature conditions[2][5][7].

  • Resolution Strategies:

    • Optimize Water Removal: Ensure the Dean-Stark trap is functioning correctly and that the solvent (e.g., toluene) is refluxing vigorously enough to facilitate azeotropic water removal.

    • Increase Reaction Time: Extend the reaction time and monitor by TLC or ¹H NMR until the starting boronic acid spot/signal is no longer visible.

    • Switch to MIDA Anhydride Method: The MIDA anhydride method is often higher yielding, especially for sensitive substrates, as it avoids high-temperature acidic conditions and acts as an in-situ desiccant[2][7].

    Workflow_Troubleshooting Start Crude Product Analysis (¹H NMR, LC-MS) Impurity_ID Identify Primary Impurity Start->Impurity_ID Boroxine Boroxine Present Impurity_ID->Boroxine Boroxine Signals Free_MIDA Excess Free MIDA Impurity_ID->Free_MIDA Free MIDA Signals Start_Mat Unreacted Starting Material Impurity_ID->Start_Mat Boronic Acid Signals Purify_Chroma Purify via 'Catch-and-Release' Silica Chromatography Boroxine->Purify_Chroma Purify_Triturate Triturate with Et₂O or Recrystallize Free_MIDA->Purify_Triturate Optimize_Rxn Re-run Reaction: - Use MIDA Anhydride - Optimize Water Removal Start_Mat->Optimize_Rxn Pure_Product Pure Methylboronic Acid MIDA Ester Purify_Chroma->Pure_Product Purify_Triturate->Pure_Product Optimize_Rxn->Start Re-analyze

    Caption: Troubleshooting workflow for MIDA ester purification.

Section 3: Key Experimental Protocols

Protocol 1: "Catch-and-Release" Silica Gel Purification

This protocol is highly effective for removing both polar and non-polar impurities from the MIDA boronate product.

  • Prepare the Column: Dry-pack a chromatography column with an appropriate amount of silica gel (typically 50-100x the mass of the crude product).

  • Load the Sample ("Catch"): Dissolve the crude this compound in a minimum amount of a solvent in which it is soluble but has a high affinity for silica (e.g., dichloromethane or THF). Load this solution onto the top of the silica gel column.

  • Wash Step: Elute the column with a non-polar solvent system, such as 100% diethyl ether or a hexanes/ethyl acetate mixture. This will wash through non-polar impurities while the polar MIDA boronate remains adsorbed ("caught") at the top of the column[5][7]. Monitor the eluent by TLC.

  • Elute the Product ("Release"): Once all impurities have been washed off, switch the eluent to a more polar solvent, such as 100% THF or a dichloromethane/methanol mixture[1][5]. This will mobilize and elute the pure MIDA boronate.

  • Isolate: Collect the fractions containing the product and remove the solvent under reduced pressure to yield the pure, crystalline this compound.

Protocol 2: ¹H NMR Analysis for Purity Assessment
  • Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the MIDA ester in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Confirm Key Signals: Identify the characteristic peaks for the MIDA ester. In DMSO-d₆, typical shifts are around δ 2.55 (s, 3H, N-CH₃), δ 4.15 (d, 2H), and δ 4.35 (d, 2H) for the acetate protons[2].

    • Check for Impurities: Look for signals corresponding to potential impurities as summarized in the table below.

    • Integration: Verify that the integration ratios of the product signals are correct. The presence of other peaks should be minimal (<1-2% for high purity material).

Compound/Impurity Key ¹H NMR Signal(s) (Typical) Notes
This compound Sharp singlets and doubletsDiastereotopic acetate protons often appear as a pair of doublets.
Free MIDA Ligand Singlet for N-CH₃, singlet for acetate CH₂Signals will be sharper than the complexed form.
Methylboronic Acid Broad singlet for B-OH protons (exchangeable)Often exists in equilibrium with its boroxine.
Methylboroxine May show multiple, slightly shifted B-CH₃ signalsCan broaden other signals in the spectrum.
Residual Toluene Peaks around δ 7.2-7.3 and δ 2.3Common solvent from Dean-Stark synthesis.

References

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Bull, J. A., et al. (2016). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science. Retrieved from [Link]

  • LaPorte, A. J., et al. (2023). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. Angewandte Chemie. Retrieved from [Link]

  • LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition. Retrieved from [Link]

  • How to purify boronic acids/boronate esters? (2016). ResearchGate. Retrieved from [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. (2022). Reddit. Retrieved from [Link]

  • A Mild and Simple Method for Making MIDA Boronates. (2020). Manuscript. Retrieved from [Link]

  • PREPARATION OF 5-ACETYLTHIOPHENE-2-BORONIC ACID MIDA ESTER. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Singh, A., & Kumar, A. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Retrieved from [Link]

  • MIDA boronate. (2014). Chem-Station. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • I-Hon, C., et al. (2021). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. Retrieved from [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Retrieved from [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta. Retrieved from [Link]

  • Farhat, A., Ahmad, F., & Arafat, H. (2016). Analytical techniques for boron quantification supporting desalination processes-- A review. Desalination. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Efficiency of Iterative Cross-Coupling Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in mastering iterative cross-coupling sequences. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab. By understanding the "why" behind experimental choices, you can troubleshoot effectively and push the boundaries of your molecular syntheses.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your iterative cross-coupling experiments. The solutions provided are grounded in mechanistic principles to help you make informed decisions.

Problem 1: Low or No Product Yield in the First Coupling Step

Q: I'm performing the first cross-coupling in my iterative sequence, but I'm observing very low to no formation of my desired product. What are the likely causes and how can I fix this?

A: This is a common and frustrating issue. The root cause often lies in one of several key areas of the reaction setup. Let's break down the possibilities:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction, and its failure to enter the catalytic cycle is a primary suspect.

    • Cause: The Pd(0) active species may not be generating efficiently from the Pd(II) precatalyst. Many common precatalysts require reduction in situ.[1] Another possibility is that your catalyst has degraded due to improper storage or handling, leading to oxidation.

    • Solution:

      • Ensure Proper Catalyst Activation: If using a Pd(II) source like PdCl₂(PPh₃)₂, ensure your conditions (e.g., presence of a reducing agent or phosphine ligand) are suitable for generating the active Pd(0) species.[1]

      • Use a More Robust Precatalyst: Consider switching to a modern, air-stable precatalyst like a palladacycle or a GPhos-supported catalyst, which are designed for reliable activation.[2]

      • Verify Catalyst Quality: If you suspect degradation, use a fresh batch of catalyst or test it on a simple, reliable reaction to confirm its activity.

  • Sub-optimal Reaction Conditions: The interplay between solvent, base, and temperature is critical for success.

    • Cause: The chosen solvent may not be appropriate for the polarity of your substrates or may not effectively solubilize all components at the reaction temperature.[3][4] The base might be too weak to facilitate the transmetalation step or could be sterically hindered.[5]

    • Solution:

      • Solvent Screen: If solubility is an issue, consider a different solvent. Aprotic polar solvents like DMF or dioxane are common, but sometimes a nonpolar solvent like toluene is more effective.[5][6][7] The choice can significantly influence catalyst activity and selectivity.[6]

      • Base Optimization: The strength and nature of the base are crucial. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5][8] The choice of base can surprisingly have a larger impact on yield than the catalyst or solvent in some cases.[9]

      • Temperature Adjustment: While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition or side reactions.[5] Experiment with a range of temperatures, for instance, starting at 80 °C and incrementally increasing to 110 °C.

  • Issues with Starting Materials: The purity and reactivity of your electrophile and nucleophile are paramount.

    • Cause: Your boronic acid (or other organometallic reagent) may have decomposed during storage. Boronic acids are particularly prone to degradation.[10] Your electrophile might be too electron-rich, making oxidative addition, the rate-determining step, sluggish.[11][12]

    • Solution:

      • Check Boronic Acid Quality: Before use, it's good practice to verify the purity of your boronic acid, for example, by NMR. Consider using more stable boronic esters, such as pinacol or MIDA boronates, for iterative sequences.[13][14]

      • Enhance Electrophile Reactivity: If dealing with an electron-rich halide, you may need a more electron-rich and bulky phosphine ligand to promote oxidative addition.[15] Ligands like those developed by Buchwald and Hartwig are designed for such challenging substrates.[15]

Problem 2: Stalled Reaction After the First Iteration

Q: The first coupling worked beautifully, but the second coupling in my iterative sequence is failing. I'm using the same conditions. What's going wrong?

A: This is a classic challenge in iterative synthesis and often points to issues with the product of the first reaction or the accumulation of inhibitory byproducts.

  • Product Insolubility: The newly formed molecule can be the culprit.

    • Cause: As the molecule grows, its solubility properties can change dramatically. The product from the first step may be precipitating out of the reaction mixture, effectively halting any further reaction.[16]

    • Solution:

      • Solvent Adjustment for Subsequent Steps: You may need to switch to a solvent with better solubilizing power for the larger, more complex intermediate. High-boiling point aromatic solvents like chlorobenzene or even DMSO can be effective for highly conjugated systems.[16]

      • Increase Temperature: Carefully increasing the reaction temperature might be enough to keep your intermediate in solution.

  • Catalyst Deactivation: The conditions of the first reaction may have taken their toll on the catalyst.

    • Cause: Byproducts from the first coupling, such as halide salts, can accumulate and inhibit or deactivate the palladium catalyst.[11][17] The prolonged reaction time or elevated temperature of the first step might have led to the formation of inactive palladium black.[18]

    • Solution:

      • Intermediate Purification: While one-pot sequential couplings are elegant, sometimes an intermediate purification step is necessary to remove inhibitory byproducts.[19] This also allows you to switch to a fresh catalyst and optimized conditions for the second step.

      • Use of Additives: In some cases, additives like LiBr can counteract the inhibitory effects of other salts and restore catalyst activity.[11]

  • Steric Hindrance: The newly introduced group may be impeding the next reaction.

    • Cause: The product of the first coupling may be sterically encumbered around the remaining reactive site, making it difficult for the bulky palladium catalyst to access it for oxidative addition.

    • Solution:

      • Ligand Modification: Switch to a less sterically demanding phosphine ligand for the second step.

      • Smaller Coupling Partner: If possible, using a smaller organometallic reagent in the second step might overcome the steric barrier.

Problem 3: Formation of Homocoupling and Other Side Products

Q: My reaction is producing a significant amount of homocoupled product from my organometallic reagent, and I'm also seeing other unidentified byproducts. How can I improve the selectivity?

A: The formation of side products, particularly homocoupling, points to a disruption in the desired catalytic cycle.

  • Homocoupling of the Organometallic Reagent:

    • Cause: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate homocoupling.[10] It can also occur if the transmetalation step is slow, allowing the organometallic reagent to react with itself.

    • Solution:

      • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before and during the reaction. This is typically done by bubbling an inert gas like argon or nitrogen through the solvent.[12]

      • Optimize Base and Solvent: The choice of base and solvent can influence the rate of transmetalation. A screen of different bases and solvents may reveal conditions that favor the desired cross-coupling pathway.

  • Protodeboronation (for Suzuki Couplings):

    • Cause: This is the cleavage of the C-B bond by a proton source, leading to the formation of a hydrogen atom in place of the boron group. This can be a problem if there is residual water in the solvent or if the base is not strong enough.

    • Solution:

      • Use Anhydrous Solvents: Ensure your solvents are thoroughly dried before use.

      • Protecting Groups: For particularly sensitive boronic acids, using a protecting group like MIDA (N-methyliminodiacetic acid) can prevent protodeboronation and other side reactions.[13] MIDA boronates are stable to many reaction conditions but can be easily deprotected with a mild aqueous base to reveal the reactive boronic acid for the coupling step.[13]

  • β-Hydride Elimination:

    • Cause: This is a common side reaction when using alkyl coupling partners that have a hydrogen atom on a carbon atom beta to the metal.[20] It leads to the formation of an alkene.

    • Solution:

      • Ligand Choice: Using bulky, electron-rich phosphine ligands can disfavor β-hydride elimination by making the formation of the required four-membered transition state sterically challenging.[15][21]

      • Substrate Choice: If possible, use alkyl partners that lack β-hydrogens.

Frequently Asked Questions (FAQs)

Q1: What are MIDA boronates and why are they useful for iterative cross-coupling?

A1: MIDA (N-methyliminodiacetic acid) boronates are a class of air-stable, crystalline organoboron compounds.[13] They are particularly advantageous for iterative cross-coupling for several reasons:

  • Stability: The MIDA ligand protects the boronic acid from decomposition and unwanted side reactions, such as protodeboronation and homocoupling.[13] This makes them easy to handle, purify by standard silica gel chromatography, and store for long periods.[13]

  • Controlled Reactivity: MIDA boronates are unreactive under anhydrous Suzuki-Miyaura coupling conditions.[13] The boronic acid can be "unmasked" at the desired step using a mild aqueous base, allowing for a controlled, iterative sequence.[6][13] This is analogous to the use of protecting groups in peptide synthesis.[13]

  • Facilitated Purification: The unique properties of MIDA boronates can be exploited for "catch-and-release" purification on silica gel, which is beneficial for automated synthesis platforms.[22]

Q2: How can I accelerate the optimization of my cross-coupling reactions?

A2: Traditional one-variable-at-a-time optimization is time-consuming and material-intensive.[23] High-Throughput Experimentation (HTE) offers a more efficient approach.[23][24][25] This involves running a large number of reactions in parallel in microplates, allowing for the rapid screening of catalysts, ligands, bases, solvents, and temperatures.[23] The outcomes can be quickly analyzed by techniques like mass spectrometry.[23][26] More advanced strategies employ machine learning algorithms to guide the selection of experiments, further reducing the number of reactions needed to find the optimal conditions.[9][27][28]

Q3: What is the "catalytic cycle" and why is it important to understand?

A3: The catalytic cycle is the sequence of elementary steps that a catalyst undergoes to convert reactants into products and regenerate itself. For a typical palladium-catalyzed cross-coupling reaction, the cycle generally consists of three main steps:

  • Oxidative Addition: The organic halide (R-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.[29][30]

  • Transmetalation: The organic group from the organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide.[29][30]

  • Reductive Elimination: The two organic groups (R and R') are coupled together and eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[29][30]

Understanding this cycle is crucial for troubleshooting because each step has specific requirements. For instance, a failure in oxidative addition might suggest a problem with the electrophile or the ligand, while a sluggish transmetalation could point to an issue with the base or the organometallic reagent.

Q4: My final product is difficult to purify. What strategies can I use?

A4: Purification is a significant bottleneck in iterative synthesis.[31] As molecules become larger and more complex, they can be difficult to separate from residual catalyst, ligands, and byproducts.

  • Scavenger Resins: These are solid-supported reagents that can selectively bind to and remove specific impurities, such as residual palladium or unreacted starting materials.

  • Flow Chemistry with In-line Purification: Continuous flow synthesis allows for the integration of purification steps, such as liquid-liquid extraction or passage through scavenger cartridges, between reaction stages.[32][33]

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.

  • Preparative HPLC: While often a last resort due to cost and solvent consumption, preparative HPLC is a powerful technique for separating complex mixtures.[19]

Data and Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale & Considerations
Catalyst Pd(PPh₃)₄ (5 mol%) or a palladacycle precatalyst (e.g., SPhos-Pd-G3, 2 mol%)Pd(PPh₃)₄ is a classic, but modern precatalysts offer better air stability and broader substrate scope.
Ligand SPhos, XPhos, or RuPhos (if using a precatalyst without a built-in ligand)Bulky, electron-rich biaryl phosphine ligands are often effective for challenging substrates.[2][6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)These are generally effective and have good solubility in common solvent systems.
Solvent 1,4-Dioxane or Toluene with 10-20% waterThe water is often necessary to facilitate the transmetalation step.[10]
Temperature 80-110 °CStart at a lower temperature and increase if the reaction is sluggish.
Concentration 0.1 - 0.5 MHigher concentrations can sometimes lead to aggregation and catalyst deactivation.
Experimental Protocol: General Procedure for a Single Iterative Suzuki-Miyaura Coupling Step

This protocol provides a starting point. Optimization will likely be necessary for your specific substrates.

  • Reagent Preparation: In a glovebox, weigh the aryl halide (1.0 eq.), the boronic acid or MIDA boronate (1.2 eq.), the palladium precatalyst (e.g., SPhos-Pd-G3, 0.02 eq.), and the base (e.g., K₃PO₄, 2.0 eq.) into a dry reaction vial equipped with a stir bar.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) to the vial to achieve the desired concentration (e.g., 0.2 M).

  • Reaction Setup: Seal the vial and remove it from the glovebox. Place it in a preheated heating block (e.g., at 100 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup (for MIDA boronate deprotection and next coupling): If using a MIDA boronate, after the first coupling is complete, cool the reaction to room temperature, add a mild aqueous base (e.g., 1M NaOH), and stir for 10-15 minutes to deprotect the boronate.[13] Then, add the next set of coupling partners (aryl halide, catalyst, base) for the subsequent iteration.

  • Final Workup and Purification: Once the final iteration is complete, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Active Catalyst Ox_Adduct R-Pd(II)L₂(X) Oxidative Addition Complex Pd(0)L2->Ox_Adduct R-X Trans_Complex R-Pd(II)L₂(R') Transmetalation Complex Ox_Adduct->Trans_Complex R'-M Trans_Complex->Pd(0)L2 R-R' (Product) Product R-R' (Coupled Product) Trans_Complex->Product RX R-X (Electrophile) RX->Ox_Adduct R_M R'-M (Nucleophile) R_M->Trans_Complex caption Figure 1: Simplified Catalytic Cycle for Cross-Coupling.

Caption: A simplified representation of the key steps in a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Failed Reaction check_catalyst Is the Catalyst Active? Check Precatalyst Activation Verify Catalyst Quality start->check_catalyst check_conditions Are Conditions Optimal? Screen Solvents Optimize Base Adjust Temperature start->check_conditions check_materials Are Starting Materials Viable? Verify Boronic Acid Stability Assess Electrophile Reactivity start->check_materials side_reactions Are Side Reactions Prevalent? Degas Thoroughly (Homocoupling) Use Anhydrous Solvents (Protodeboronation) Choose Bulky Ligands (β-Hydride Elim.) start->side_reactions success Improved Yield check_catalyst->success check_conditions->success check_materials->success side_reactions->success caption Figure 2: A Decision-Making Workflow for Troubleshooting.

Caption: A workflow to guide the troubleshooting process for inefficient cross-coupling reactions.

References

  • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. (2018). PubMed. [Link]

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. (n.d.). NIH. [Link]

  • High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • How SuntheticsML Outperformed High-Throughput Experimentation in Cross-Coupling Chemistry. (n.d.). Sunthetics. [Link]

  • High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor. (2022). RSC Publishing. [Link]

  • High-Throughput Experimentation for Photoredox Cross-Couplings using the Automated PhotoRedox Optimization Reactor. (2022). ResearchGate. [Link]

  • Enantiospecific and Iterative Suzuki–Miyaura Cross-Couplings. (2017). Journal of the American Chemical Society. [Link]

  • Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. (2014). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). NIH. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube. [Link]

  • Enantiospecific and Iterative Suzuki-Miyaura Cross-Couplings | Request PDF. (2017). ResearchGate. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and purification workflows for iterative growth methods. (a).... (n.d.). ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Toward Generalization of Iterative Small Molecule Synthesis. (2018). PMC - PubMed Central - NIH. [Link]

  • Data-Driven Reagent Selection for Empirical Reaction Optimization. (n.d.). ChemRxiv. [Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. (n.d.). PMC. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. (n.d.). PMC - NIH. [Link]

  • effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. (n.d.). SciELO. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. [Link]

  • Reaction mechanisms involved in cross coupling processes catalysed by copper and nickel. (2016). (n.p.). [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Schroeder Group - University of Illinois. [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2015). ResearchGate. [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. [Link]

  • Ligand design for cross-couplings: phosphines. (2022). YouTube. [Link]

  • Oxidative Coupling Mechanisms: Current State of Understanding. (n.d.). ACS Catalysis. [Link]

  • Common cross coupling reactions. (2018). YouTube. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. (2015). ResearchGate. [Link]

  • Automation of Synthesis in Medicinal Chemistry: Progress and Challenges. (n.d.). PMC - NIH. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Advances in Cross-Coupling Reactions. (2020). MDPI. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. [Link]

  • Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. (2017). (n.p.). [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]

  • Failed suzuki coupling, any suggenstions?. (2022). Reddit. [Link]

  • Cross-Coupling Chemistry. (n.d.). (n.p.). [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. (n.d.). BJOC. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). ResearchGate. [Link]

Sources

troubleshooting slow or stalled MIDA boronate cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for MIDA boronate cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during these powerful synthetic transformations. As Senior Application Scientists, we have compiled this resource based on in-depth technical knowledge and field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: My MIDA boronate cross-coupling reaction is sluggish or has stalled completely. What are the most common initial checks?

A stalled reaction can often be traced back to a few key factors. Before delving into more complex troubleshooting, begin with these fundamental checks:

  • Reagent Quality: Ensure the purity and integrity of your MIDA boronate, aryl/vinyl halide, palladium catalyst, ligand, and base. MIDA boronates are generally bench-stable, but other reagents might degrade over time.[1][2][3]

  • Anhydrous Conditions (for the coupling step): While the deprotection of MIDA boronates requires water, the subsequent Suzuki-Miyaura coupling is sensitive to excess water. Ensure your solvents and glassware are properly dried.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[4] Ensure your reaction vessel was adequately degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction time.

Q2: How does the "slow-release" of the boronic acid from the MIDA boronate work, and why is it important?

The "slow-release" principle is the cornerstone of MIDA boronate chemistry.[1][2][3] MIDA boronates are stable protecting groups for boronic acids.[5][6] Under anhydrous conditions, they are unreactive in cross-coupling reactions.[3][7] The addition of a mild aqueous base initiates a slow hydrolysis of the MIDA boronate, gradually releasing the free boronic acid into the reaction medium.[1][2][8] This is crucial because many boronic acids, particularly heteroaryl, vinyl, and cyclopropyl derivatives, are unstable and prone to decomposition (e.g., protodeboronation) under the reaction conditions.[1][2][3] By keeping the instantaneous concentration of the unstable boronic acid low, side reactions are minimized, leading to higher yields and cleaner reactions.[5][9]

Q3: What is the mechanistic basis for the different rates of MIDA boronate hydrolysis?

There are two primary mechanisms for MIDA boronate hydrolysis: a fast, base-mediated pathway and a slower, neutral pathway.[10][11][12][13][14]

  • Base-Mediated Hydrolysis: This is the dominant pathway under basic conditions and is significantly faster. It involves the rate-limiting attack of a hydroxide ion on one of the MIDA carbonyl carbons.[10][13]

  • Neutral Hydrolysis: This mechanism does not require an external acid or base and involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules.[10][11][13][14]

The overall rate of hydrolysis, and thus the "slow-release" profile, is dictated by the pH, water activity, and mass transfer between phases in the reaction mixture.[10][11][13][14]

Troubleshooting Guide: A Symptom-Based Approach

Symptom 1: No Reaction or Very Low Conversion

If you observe no product formation or conversion below 10%, consider the following potential causes and solutions:

Potential Cause 1: Ineffective MIDA Boronate Deprotection

The cross-coupling reaction cannot proceed if the MIDA boronate is not hydrolyzed to the corresponding boronic acid.

  • Troubleshooting Steps:

    • Verify the Base: Ensure you are using the correct base and that it is of good quality. For many "slow-release" applications, a mild base like potassium phosphate (K₃PO₄) is employed.[2] Stronger bases like sodium hydroxide (NaOH) will lead to rapid deprotection.[2][12]

    • Check Water Content: The hydrolysis is dependent on the presence of water. For a typical reaction in a 5:1 dioxane/H₂O mixture, ensure the water has been added.[2]

    • Consider a Different Base: If using a mild base like K₃PO₄ still results in no reaction, a stronger base might be necessary, but be mindful of the stability of your boronic acid. Some protocols have successfully used organic bases like triethylamine in aqueous media.[15][16]

Potential Cause 2: Catalyst Inactivity

The palladium catalyst may not be in its active Pd(0) state or may have been poisoned.

  • Troubleshooting Steps:

    • Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), it needs to be reduced to Pd(0) in situ. This process is often facilitated by the phosphine ligand. Ensure you are using an appropriate ligand and that the reaction conditions are suitable for this reduction.

    • Check for Catalyst Poisons: Impurities in your starting materials or solvents can act as catalyst poisons.[4] Consider purifying your reagents if you suspect contamination.

    • Increase Catalyst Loading: For challenging reactions, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes initiate the reaction.[4]

Experimental Protocols

Protocol 1: General Procedure for MIDA Boronate Cross-Coupling

This is a general starting point; specific conditions may need to be optimized for your substrates.

  • To an oven-dried reaction vial, add the MIDA boronate (1.2 equivalents), aryl/vinyl halide (1.0 equivalent), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., 5:1 dioxane/water) via syringe.

  • Add the base (e.g., K₃PO₄, 3.0 equivalents) as a solution in degassed water.

  • Place the reaction in a preheated oil bath at the desired temperature (e.g., 60-100 °C).

  • Monitor the reaction progress by TLC, GC, or LC-MS.

Visualizing the Process

Diagram 1: The MIDA Boronate "Slow-Release" Strategy

G cluster_0 Reaction Vessel MIDA_Boronate Stable MIDA Boronate (Unreactive) Boronic_Acid Unstable Boronic Acid (Reactive) MIDA_Boronate->Boronic_Acid Slow Hydrolysis (H₂O, Base) Product Cross-Coupled Product Boronic_Acid->Product Suzuki-Miyaura Coupling (Pd Catalyst) Side_Products Decomposition (e.g., Protodeboronation) Boronic_Acid->Side_Products Decomposition (Competing Reaction)

Caption: The "slow-release" of boronic acid from a stable MIDA boronate minimizes decomposition.

Symptom 2: Reaction Stalls After Partial Conversion

If the reaction starts but fails to reach completion, one of the following issues might be the culprit.

Potential Cause 1: Catalyst Decomposition

The active Pd(0) catalyst can decompose over the course of the reaction, often observed as the formation of palladium black.[4]

  • Troubleshooting Steps:

    • Ligand Choice: The phosphine ligand plays a critical role in stabilizing the Pd(0) center. For challenging couplings, consider using bulky, electron-rich ligands like SPhos, XPhos, or RuPhos, which are known to enhance catalyst stability and activity.[4]

    • Ligand-to-Metal Ratio: A higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can sometimes prevent catalyst aggregation.

    • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

Potential Cause 2: Incomplete Hydrolysis of MIDA Boronate

The rate of hydrolysis might be too slow under your current conditions, becoming the rate-limiting step and causing the reaction to appear stalled.

  • Troubleshooting Steps:

    • Increase Temperature: The rate of MIDA boronate hydrolysis is temperature-dependent. Increasing the reaction temperature can accelerate the release of the boronic acid.[2]

    • Adjust the Base: As mentioned previously, the choice and concentration of the base directly influence the hydrolysis rate.[10][11][12] Refer to the table below for guidance.

Table 1: Common Bases for MIDA Boronate Hydrolysis
BaseTypical ConditionsHydrolysis RateBest For
K₃PO₄ 3.0 eq, 5:1 dioxane/H₂O, 60-100 °CSlow, controlled releaseUnstable boronic acids
NaOH 1 M aq. solutionVery fast (<10 min at RT)Stable boronic acids
NaHCO₃ Saturated aq. solutionModerate to slowWhen a very mild base is required
Et₃N 3.0 eq, in water, RTVariesGreen chemistry protocols

Potential Cause 3: Product Inhibition

In some cases, the product of the reaction or a byproduct can coordinate to the palladium catalyst and inhibit its activity.

  • Troubleshooting Steps:

    • Dilution: Running the reaction at a lower concentration might mitigate product inhibition.

    • Additive Screening: For specific cases, such as couplings with 2-pyridyl MIDA boronates, the addition of a co-catalyst like Cu(OAc)₂ has been shown to be beneficial.[1][3]

Diagram 2: Troubleshooting a Stalled MIDA Boronate Coupling

G Start Reaction Stalled Check_Catalyst Observe Pd Black? Start->Check_Catalyst Check_Hydrolysis Is Hydrolysis Rate-Limiting? Check_Catalyst->Check_Hydrolysis No Change_Ligand Use Bulky, e⁻-rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Change_Ligand Yes Lower_Temp Decrease Reaction Temperature Check_Catalyst->Lower_Temp Yes Increase_Temp Increase Reaction Temperature Check_Hydrolysis->Increase_Temp Yes Change_Base Use Stronger Base or Adjust Water Content Check_Hydrolysis->Change_Base Yes Add_Cu Consider Cu(OAc)₂ Additive (for Pyridyl Substrates) Check_Hydrolysis->Add_Cu No, and substrate is 2-pyridyl

Caption: A decision tree for troubleshooting stalled MIDA boronate cross-coupling reactions.

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eLife, 5, e21132. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Illinois Experts. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Bristol Research Portal. [Link]

  • Various Authors. (2024). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF on ResearchGate. [Link]

  • Chem-Station. (2014, February 9). MIDA boronate. Chem-Station Int. Ed. [Link]

  • Burke, M. D., & Gillis, E. P. (2012). Slow release of organoboronic acids in cross-coupling reactions.
  • SciSpace. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. [Link]

  • Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17334–17337. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Various Authors. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF on ResearchGate. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. CORE. [Link]

  • Viciu, M. S., & Stevens, E. D. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Zare, A., & Meraji, S. (2021). Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 943–961. [Link]

  • Lu, Z., & Noonan, K. J. T. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]

  • Kumar, A., & Singh, A. K. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(83), 12516–12533. [Link]

Sources

effect of base on the stability and reactivity of MIDA boronates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Effect of Base on Stability and Reactivity

Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronates. This guide is designed for researchers, chemists, and drug development professionals who utilize MIDA boronates in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how bases influence the stability and reactivity of these powerful building blocks. By understanding the causality behind the procedures, you can better troubleshoot your experiments and innovate new applications.

The Foundation: Why MIDA Boronates are Different

Boronic acids are exceptionally useful reagents, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, many are notoriously unstable, prone to decomposition via protodeboronation, oxidation, or polymerization, which complicates their storage, handling, and use in reactions.[2]

MIDA boronates solve this problem by converting the reactive, sp²-hybridized, trigonal planar boronic acid into a stable, sp³-hybridized, tetrahedral boronate complex.[3] This chelation by the MIDA ligand effectively "protects" the boron center, rendering the entire molecule remarkably stable to a wide range of reagents, anhydrous cross-coupling conditions, and even silica gel chromatography.[4][5] The key to their utility, however, is the ability to reversibly and controllably release the active boronic acid under specific basic conditions.[3]

Caption: The MIDA boronate protective strategy.

The Core Principle: A Tale of Two Hydrolysis Mechanisms

The most critical concept to grasp is that MIDA boronate hydrolysis is not a single process. There are two distinct, competing mechanisms, and the choice of base dictates which pathway dominates.[6][7][8] Understanding this duality is the key to mastering their use.

  • Base-Mediated Hydrolysis (The "Fast" Pathway) : This mechanism is dominant under strongly basic conditions (e.g., aqueous NaOH). It involves a rate-limiting attack of a hydroxide ion (OH⁻) on one of the MIDA ligand's carbonyl carbons. This is an ester hydrolysis-type mechanism. It is very rapid, often completing within minutes at room temperature, and is over 1,000 times faster than the neutral pathway.[6][7][8]

  • Neutral Hydrolysis (The "Slow" Pathway) : This pathway does not require an external base and proceeds via a rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[6][7][8] This mechanism is significantly slower and becomes relevant under conditions where the concentration of hydroxide is low (e.g., with weaker bases like K₃PO₄ or NaHCO₃, or at neutral pH).[6][9] The rate is dictated by pH and, crucially, the activity of water in the solvent system.[6][7]

G cluster_fast Fast Deprotection cluster_slow Slow-Release / Stability start MIDA Boronate cond_fast High pH (e.g., aq. NaOH) start->cond_fast Strong Aqueous Base cond_slow Low pH / Anhydrous (e.g., K₃PO₄, anhydrous solvents) start->cond_slow Weak Aqueous Base or Anhydrous Conditions mech_fast Base-Mediated Mechanism (k_OH) Rate-limiting OH⁻ attack on MIDA Carbonyl Carbon cond_fast->mech_fast rate_fast Rate: Very Fast (minutes at RT) mech_fast->rate_fast mech_slow Neutral Mechanism (k_0) Rate-limiting B-N cleavage by (H₂O)n cluster cond_slow->mech_slow rate_slow Rate: Very Slow (hours at elevated temp.) mech_slow->rate_slow

Caption: The dual hydrolysis mechanisms of MIDA boronates.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments.

Q1: My MIDA boronate is hydrolyzing prematurely during my reaction or workup. Why is this happening and how can I prevent it?

Answer: Unintended hydrolysis is almost always due to the accidental promotion of one of the two hydrolysis mechanisms.

  • Causality: You are likely exposing the MIDA boronate to water in combination with a base, even a mild one, or performing aqueous workups at a pH that is too high. MIDA boronates are generally stable to aqueous acids (e.g., HCl, NH₄Cl) and neutral water for short periods, but prolonged exposure, especially with heating, can lead to slow, neutral hydrolysis.[4] Any basic conditions during an aqueous workup (e.g., a bicarbonate wash) will accelerate cleavage.[10]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: For reactions where the MIDA boronate must remain intact (like a Suzuki-Miyaura coupling at the halide position), use anhydrous solvents and reagents. The stability of MIDA boronates under anhydrous cross-coupling conditions is a cornerstone of their utility.[4]

    • Control Workup pH: During aqueous extractions, use neutral water, brine, or acidic washes. Avoid basic washes (e.g., NaHCO₃, Na₂CO₃) if you wish to preserve the MIDA group.

    • Avoid Alcohols: Prolonged exposure to alcoholic solvents can lead to transesterification or hydrolysis, especially with heat or base. If using an alcohol as a co-solvent, minimize reaction time and temperature.[4]

    • Purification: MIDA boronates are highly compatible with silica gel chromatography.[4][5] This should be your primary method for purification, not crystallization from mixed aqueous/organic solvents unless conditions are carefully controlled.

Q2: My deprotection with aqueous NaOH seems slow or incomplete. What's going wrong?

Answer: This is a common issue, especially with highly lipophilic (greasy) MIDA boronates. The problem is often not the chemical reactivity but mass transfer between phases.

  • Causality: The "fast" base-mediated hydrolysis requires the hydroxide ion (in the aqueous phase) to come into contact with the MIDA boronate (in the organic phase). If your substrate is very lipophilic, it may cause the two phases to separate rapidly, preventing efficient mixing. Once the phases separate, the reaction effectively stops or switches to the much slower "neutral" hydrolysis pathway at the interface.[6][11]

  • Troubleshooting Steps:

    • Vigorous Agitation: The most critical factor is creating a transient emulsion to maximize the surface area between the aqueous and organic phases. Use vigorous stirring or shaking.[6][11]

    • Slow, Dispersive Addition: Add the aqueous NaOH solution slowly while stirring vigorously. This helps maintain the emulsion.[6]

    • Use a Phase-Transfer Catalyst: For extremely challenging substrates, a phase-transfer catalyst can help shuttle the hydroxide ion into the organic phase.

    • Solvent Choice: Using a co-solvent like THF, which has some water miscibility, is standard. Ensure you are using a sufficient volume to keep the MIDA boronate dissolved.

Q3: I'm trying to use "slow-release" conditions for a Suzuki-Miyaura coupling (e.g., K₃PO₄), but the yield is low.

Answer: Success in slow-release cross-coupling is a delicate balance. The goal is to hydrolyze the MIDA boronate just fast enough to provide a low, steady concentration of the active boronic acid to the catalytic cycle, without letting it accumulate and decompose.[2][6]

  • Causality: Low yields can result from the hydrolysis rate being either too slow (starving the catalyst) or too fast (leading to boronic acid decomposition). The rate of neutral hydrolysis is highly dependent on the amount of water present.

  • Troubleshooting Steps:

    • Optimize Water Content: This is the most important variable. The base (e.g., K₃PO₄) must be hydrated. If the base is completely anhydrous, little to no hydrolysis will occur.[6] Conversely, too much water can accelerate the release and lead to decomposition of the unstable boronic acid. You may need to screen different amounts of added water or use a hydrated form of the base.

    • Check Base Equivalents: For Suzuki-Miyaura polymerizations, it was found that 3 equivalents of K₃PO₄ were optimal, with 6 equivalents being detrimental.[1] While conditions vary, ensure you are not using a massive excess of base, which can have negative effects.

    • Ensure Catalyst Activity: Slow-release requires a highly active palladium catalyst that can consume the boronic acid as it is formed. Ensure your catalyst/ligand system is appropriate for the coupling partners.

    • Temperature: While many slow-release couplings work at room temperature, some may require gentle heating (e.g., 40-80 °C) to achieve an optimal hydrolysis rate. However, be aware that higher temperatures can also accelerate boronic acid decomposition.[2]

Data & Protocols

Table 1: Base Selection Guide for MIDA Boronate Deprotection
BaseTypical ConditionsDeprotection RateDominant MechanismPrimary Use Case
NaOH 1 M (aq), THF, 23 °C, 10-15 minFast Base-Mediated (kOH)Generating the free boronic acid for purification or immediate use.[4][10]
K₃PO₄ 3-6 equiv., THF/H₂O, 23-80 °C, hoursSlow Neutral (k₀)In situ "slow-release" for cross-coupling of unstable boronic acids.[1][6]
NaHCO₃ Saturated (aq), MeOH, 23 °C, hoursSlow Neutral (k₀)Mild deprotection where strong base is not tolerated.[10]
Anhydrous Bases K₃PO₄, K₂CO₃, etc. (anhydrous)None N/AUsed in cross-coupling reactions where the MIDA boronate must remain intact.[4]

Experimental Protocols

Protocol 1: Standard "Fast" Deprotection to Generate Free Boronic Acid

This protocol is used when you need to isolate the pure boronic acid from its stable MIDA-protected form.

  • Dissolution: Dissolve the MIDA boronate (1.0 equiv) in tetrahydrofuran (THF) to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a stir bar.

  • Base Addition: Begin vigorous stirring. To the solution, add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution. For example, if you used 10 mL of THF, add 10 mL of 1 M aq. NaOH.

  • Reaction: Continue to stir the biphasic mixture vigorously at room temperature (23 °C) for 10–15 minutes. The reaction is typically complete within this time.

  • Acidification: Stop stirring and carefully acidify the aqueous layer with 1 M aqueous HCl until the pH is ~1-2. This protonates the MIDA ligand, rendering it water-soluble, and ensures the boronic acid is in its neutral form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid. The product can then be used immediately or purified further if necessary.

Causality Check: Vigorous stirring (Step 2) is essential to overcome mass-transfer limitations. Acidification (Step 4) is critical for separating the boronic acid product from the water-soluble MIDA ligand byproduct.

Protocol 2: "Slow-Release" In Situ Deprotection for Suzuki-Miyaura Cross-Coupling

This protocol is ideal for using unstable boronic acids (e.g., 2-pyridyl, vinyl) in cross-coupling reactions.

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the aryl/heteroaryl halide (1.0 equiv), the MIDA boronate (1.1–1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Base and Solvent: Add potassium phosphate (K₃PO₄, 3.0 equiv) as a solid. Add the reaction solvent (e.g., toluene or THF) and a controlled amount of water. A good starting point is a 10:1 ratio of organic solvent to water.

  • Reaction: Stir the mixture at the desired temperature (typically ranging from 23 °C to 80 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and/or brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Causality Check: The solid K₃PO₄ and the controlled amount of water (Step 2) are the key to establishing the slow, neutral hydrolysis (k₀) pathway. The highly active catalyst/ligand combination (Step 1) ensures that the liberated boronic acid is consumed faster than it can decompose.[2]

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H. Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 41(2), 35-47. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H. Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. [Link]

  • University of Bristol. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]

  • Chen, P. J., Kelly, A. M., Blair, D. J., & Burke, M. D. (2020). Preparation of MIDA anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-111. [Link]

  • Sharma, A., & Kumar, V. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(4), 435-454. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org. [Link]

  • Coombs, J. R., Zadvorny, O. A., Welch, G. C., & Luscombe, C. K. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 927–933. [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 15(23), 6094-6097. [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(50), 18853-18856. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Lee, J. C. H., McDonald, R., & Hall, D. G. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Nature Chemistry, 1(4), 318-323. [Link]

  • Ahn, S. J., Lee, C. Y., & Cheon, C. H. (2014). General methods for synthesis of N-methyliminodiacetic acid boronates from unstable ortho-phenolboronic acids. Tetrahedron Letters, 55(22), 3366-3369. [Link]

Sources

Technical Support Center: MIDA Boronate Stability During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methyliminodiacetic acid (MIDA) boronates. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing protodeboronation of MIDA esters during reaction workup and purification. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to ensure the integrity of your MIDA boronate products.

Introduction: The Stability Challenge

N-methyliminodiacetic acid (MIDA) boronates are invaluable tools in modern organic synthesis, serving as exceptionally stable, crystalline, and chromatography-compatible surrogates for often unstable boronic acids.[1] This stability, however, is conditional. The foundational challenge during workup is preventing the hydrolysis of the MIDA ester, which liberates the free boronic acid. This free boronic acid is then susceptible to protodeboronation, especially under acidic or basic conditions, leading to yield loss and purification difficulties. Understanding the mechanisms of MIDA boronate hydrolysis is paramount to preventing this undesired side reaction.

Part 1: Troubleshooting and FAQs

This section addresses the most common questions and issues encountered during the workup of MIDA boronate-containing reaction mixtures.

Question 1: I'm observing significant loss of my MIDA boronate during my standard aqueous workup. What's the most likely cause?

Answer: The most common culprit is unintentional hydrolysis of the MIDA ester due to inappropriate pH or solvent choice. MIDA boronate hydrolysis can occur via two primary mechanisms: a very fast base-mediated pathway and a much slower neutral pathway involving water.[2][3] If your workup involves strong aqueous bases like sodium hydroxide (NaOH), you are likely promoting rapid hydrolysis.[2][4] Even milder bases, such as saturated sodium bicarbonate (NaHCO₃), can cause significant hydrolysis if an alcohol like methanol (MeOH) is present as a co-solvent.[4][5]

Question 2: What is the ideal pH range for an aqueous workup to maintain the stability of my MIDA boronate?

Answer: MIDA boronates exhibit excellent stability in neutral to moderately acidic aqueous solutions. For routine extractions, you can confidently use the following:

  • Deionized Water

  • pH 7 Phosphate Buffer

  • Brine (Saturated NaCl solution)

  • Dilute aqueous HCl

  • Aqueous Ammonium Chloride (NH₄Cl)[5][6]

While counterintuitive, even saturated aqueous sodium bicarbonate can be tolerated if, and only if, there are no alcoholic co-solvents present in the extraction mixture.[5][6]

Question 3: My product is a polar MIDA boronate, and I'm struggling with extraction into common organic solvents without seeing decomposition. What do you recommend?

Answer: For polar MIDA boronates, achieving efficient extraction without prolonged exposure to biphasic conditions is key. Consider using a solvent mixture with a higher dielectric constant for your organic phase. A common and effective combination for extracting polar MIDA boronates is a mixture of ethyl acetate and acetone.[7][8] For particularly stubborn cases, minimizing contact time with the aqueous phase is crucial. Work quickly and consider performing multiple extractions with smaller volumes of the organic solvent mixture.

Question 4: Are there any non-aqueous workup strategies for MIDA boronates that are particularly sensitive to hydrolysis?

Answer: Yes, for MIDA boronates that show instability even under neutral aqueous conditions, a non-aqueous workup is the best approach. A common and effective method involves:

  • Concentrating the reaction mixture in vacuo.

  • Suspending the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Filtering to remove insoluble inorganic salts.

  • Purifying the filtrate via column chromatography or trituration/recrystallization.

For certain products, a series of filtration and trituration steps with different solvents (e.g., diethyl ether, ethyl acetate, dichloromethane, and toluene) can effectively purify the desired MIDA boronate without any aqueous contact.[7]

Question 5: I used saturated sodium bicarbonate in my workup with ethyl acetate and still saw some protodeboronation. Why did this happen?

Answer: While MIDA boronates are generally stable to saturated NaHCO₃ in the absence of alcoholic solvents, two factors could be at play. First, if your reaction solvent was an alcohol (e.g., methanol, ethanol) and you had incomplete removal of it prior to workup, the combination of the residual alcohol and the bicarbonate solution could be sufficient to induce some hydrolysis. Second, prolonged, vigorous stirring of the biphasic mixture can increase the interfacial area and facilitate the slow, neutral hydrolysis pathway, especially if the reaction was run at an elevated temperature.[2] To mitigate this, ensure complete removal of any alcoholic reaction solvents before workup and avoid unnecessarily long extraction times.

Part 2: Preventative Strategies: A Mechanistic Approach

To effectively prevent protodeboronation, it is crucial to understand the underlying hydrolysis mechanisms.

The Two Pathways of MIDA Boronate Hydrolysis

Research has shown that MIDA boronates are hydrolyzed by two distinct mechanisms:

  • Base-Mediated Hydrolysis: This is a rapid process, proceeding orders of magnitude faster than the neutral pathway. It involves a rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons.[2][3][5] This is why strong bases like NaOH are used for the intentional deprotection of MIDA boronates.[4]

  • Neutral Hydrolysis: This pathway does not require an external acid or base. It involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules.[2][3] This process is significantly slower than base-mediated hydrolysis and is influenced by water activity and mass-transfer rates between phases.[2]

The key to preventing protodeboronation during workup is to create conditions that disfavor both of these hydrolytic pathways.

graph TD; A[MIDA Boronate] -->|Fast, Base-Mediated Hydrolysis (OH- attack on C=O)| B(Hydrolyzed MIDA Ester); A -->|Slow, Neutral Hydrolysis (H2O-mediated B-N cleavage)| B; B --> C{Free Boronic Acid}; C -->|Protodeboronation| D(Arene/Alkene); Caption: MIDA Boronate Hydrolysis Pathways and Workup Condition Influence.
Best Practices for Workup Procedures

Based on the mechanistic understanding, the following best practices should be followed:

  • Avoid Strong Bases: Never use strong aqueous bases like NaOH, KOH, or LiOH in the workup if you intend to isolate the MIDA boronate.

  • Beware of Mild Base/Alcohol Combinations: The combination of a mild base (e.g., NaHCO₃, K₂CO₃) and an alcohol (e.g., MeOH, EtOH) can lead to MIDA ester cleavage.[4][5] If your reaction was run in an alcohol, ensure it is thoroughly removed by rotary evaporation before initiating an aqueous workup.

  • Utilize Neutral or Acidic Aqueous Washes: For most applications, washing the organic layer with water, brine, or a dilute acid (e.g., 1 M HCl) is the safest and most effective way to remove inorganic byproducts without risking hydrolysis.

  • Choose the Right Organic Solvent: Ethyl acetate is a versatile and commonly used solvent for extracting MIDA boronates. For more polar products, consider adding acetone to your ethyl acetate to improve partitioning into the organic layer.[7]

  • Minimize Contact Time: Do not let biphasic mixtures stir for extended periods. Perform extractions efficiently to minimize the opportunity for slow, neutral hydrolysis at the phase interface.

  • When in Doubt, Go Anhydrous: For particularly sensitive substrates, a non-aqueous workup is the most robust strategy. This completely avoids the possibility of hydrolysis.

Part 3: Recommended Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the workup and purification of MIDA boronates, designed to maximize product integrity.

Protocol 1: Standard Aqueous Workup for Robust MIDA Boronates

This protocol is suitable for most MIDA boronates that are stable to neutral and mildly acidic conditions.

  • Quench the Reaction: If necessary, cool the reaction mixture to room temperature. If the reaction was conducted in an alcoholic solvent, remove the solvent by rotary evaporation.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent, such as ethyl acetate.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with: a. Deionized water. b. (Optional) 1 M aqueous HCl to remove basic impurities. c. Saturated aqueous sodium bicarbonate (only if no alcohols are present) to remove acidic impurities. d. Brine to facilitate phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography. MIDA boronates are generally stable on silica gel.[1][4]

Protocol 2: Workup for Polar MIDA Boronates

This protocol is optimized for MIDA boronates that are difficult to extract into standard organic solvents.

  • Solvent Removal: Concentrate the reaction mixture by rotary evaporation to remove volatile solvents.

  • Extraction: To the residue, add deionized water and a mixture of ethyl acetate and acetone (e.g., 5:1.5 ratio of EtOAc:acetone).[7]

  • Separation: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the EtOAc/acetone mixture.

  • Combine and Dry: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Proceed with purification as described in Protocol 1.

Protocol 3: Non-Aqueous Workup for Sensitive MIDA Boronates

This protocol is designed for MIDA boronates that are unstable to any aqueous conditions.

  • Concentration: Concentrate the reaction mixture to dryness by rotary evaporation.

  • Suspension and Filtration: Suspend the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Filter the suspension through a pad of Celite® to remove insoluble inorganic salts. Wash the filter cake with additional solvent.

  • Concentration: Concentrate the filtrate in vacuo.

  • Purification by Trituration/Recrystallization: a. Add a solvent in which the MIDA boronate is sparingly soluble (e.g., diethyl ether, hexanes). b. Stir the suspension vigorously to wash the solid product. c. Collect the solid product by vacuum filtration. d. Alternatively, perform a recrystallization from an appropriate solvent system.

graph TD; subgraph "Decision Workflow for MIDA Boronate Workup" direction TB A{Start: Crude Reaction Mixture} --> B{Is the MIDA Boronate known to be robust?}; B -- Yes --> C[Protocol 1: Standard Aqueous Workup]; B -- No --> D{Is the MIDA Boronate polar?}; D -- Yes --> E[Protocol 2: Workup for Polar MIDA Boronates]; D -- No --> F{Is the MIDA Boronate sensitive to all aqueous conditions?}; F -- Yes --> G[Protocol 3: Non-Aqueous Workup]; F -- No --> C; end Caption: Decision workflow for selecting the appropriate workup protocol.

Summary of Tolerated vs. Incompatible Workup Reagents

For quick reference, the following table summarizes the compatibility of MIDA boronates with common workup reagents.

Tolerated ReagentsIncompatible Reagents/Conditions
Deionized Water[5][6]Strong aqueous bases (NaOH, KOH, etc.)[2][4]
Brine (Saturated NaCl)[5][6]Mild aqueous bases WITH alcoholic co-solvents[4][5]
pH 7 Buffer[5][6]LiAlH₄, DIBAL[6]
Dilute Aqueous HCl[5][6]TBAF[6]
Aqueous NH₄Cl[5][6]Metal Alkoxides[6]
Saturated Aqueous NaHCO₃ (without alcohol co-solvent)[5][6]Prolonged exposure to biphasic mixtures, especially at high T

By understanding the mechanistic basis for MIDA boronate instability and applying the appropriate workup and purification protocols, researchers can confidently isolate their desired products with high purity and yield, thereby streamlining the synthesis of complex molecules.

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]

  • Woerly, E. M., Roy, J., & Burke, M. D. (2020). Synthesis of α-Bromoacetyl MIDA Boronate. Organic Syntheses, 97, 149-165. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research, 49(10), 2246–2257. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N. T., & Lloyd-Jones, G. C. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]

  • Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112. [Link]

  • Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2022). A Mild and Simple Method for Making MIDA Boronates. Organic Syntheses, 99, 92-112. [Link]

  • Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PMC. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. [Link]

  • Green, D., & Dennis, C. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5136. [Link]

  • Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112. [Link]

  • Renaud, P., & Zard, S. Z. (2021). Synthesis of α-Bromoacetyl MIDA Boronate. ResearchGate. [Link]

  • Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Illinois Experts. [Link]

  • Green, D., & Dennis, C. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. PubMed Central. [Link]

Sources

Validation & Comparative

The Suzuki Coupling Arena: A Head-to-Head Comparison of Methylboronic Acid MIDA Ester and Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of cross-coupling reactions, the choice of boronic acid derivative is a critical decision point that profoundly impacts reaction efficiency, reproducibility, and workflow. This guide provides an in-depth, objective comparison of two popular choices for the Suzuki-Miyaura coupling: methylboronic acid MIDA (N-methyliminodiacetic acid) ester and methylboronic acid pinacol ester. By examining their performance through the lens of stability, reactivity, and practical handling, this document aims to equip scientists with the necessary insights to make informed decisions for their synthetic strategies.

The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance. At the heart of this reaction lies the organoboron reagent. While free boronic acids are foundational, their inherent instability and challenging purification often lead chemists to employ more robust ester derivatives. Among these, pinacol esters have long been the workhorse of the field. However, the emergence of MIDA boronates has offered a compelling alternative, addressing some of the key limitations of their predecessors.

At a Glance: MIDA vs. Pinacol Esters

FeatureMethylboronic Acid MIDA EsterMethylboronic Acid Pinacol Ester
Stability Exceptionally high; indefinitely stable at room temperature under air.[1]Generally stable but can be susceptible to hydrolysis and decomposition, especially with sensitive substrates.[2]
Reactivity in Suzuki Coupling Requires a distinct deprotection step (hydrolysis) to release the active boronic acid.[1]Often reactive enough for direct use in the coupling reaction.
Control over Reactivity Allows for tunable "slow-release" of the boronic acid, which can be advantageous for unstable coupling partners.Limited control over the release of the active species.
Purification Generally straightforward purification via standard column chromatography.[3]Can be challenging to separate from byproducts like pinacol, sometimes requiring specialized techniques.[4]
Cost-Effectiveness Higher initial cost per gram.Lower initial cost per gram.
Ideal Applications Iterative cross-coupling, synthesis with unstable boronic acids, reactions requiring precise control.[1]General-purpose Suzuki couplings, reactions where high reactivity is desired and stability is not a major concern.

Delving Deeper: A Tale of Two Esters

The Robust Guardian: this compound

The defining characteristic of MIDA boronates is their exceptional stability. The tridentate MIDA ligand forms a bicyclic structure around the boron atom, effectively shielding it from degradation pathways that plague free boronic acids and, to a lesser extent, pinacol esters. This sp³-hybridized boron center renders the MIDA ester unreactive under standard anhydrous cross-coupling conditions.[1]

This inertness is, in fact, a key advantage. It allows for the MIDA boronate to be carried through various synthetic steps without decomposition. The reactivity is "switched on" when desired through a simple hydrolysis step, typically with an aqueous base like sodium hydroxide or potassium phosphate.[1] This deprotection can be modulated for either rapid or slow release of the boronic acid, a feature particularly beneficial when dealing with unstable coupling partners that might otherwise decompose under the reaction conditions.

Diagram: Suzuki Coupling with this compound

G MIDA_ester Methylboronic Acid MIDA Ester (Stable) Deprotection Deprotection (aq. Base) MIDA_ester->Deprotection Boronic_acid Methylboronic Acid (Active Species) Deprotection->Boronic_acid Coupling Suzuki-Miyaura Coupling Boronic_acid->Coupling Aryl_halide Aryl Halide (Ar-X) Aryl_halide->Coupling Pd_catalyst Pd(0) Catalyst Pd_catalyst->Coupling Product Coupled Product (Ar-CH3) Coupling->Product

Caption: Workflow for Suzuki coupling using a MIDA ester.

The Eager Participant: Methylboronic Acid Pinacol Ester

Methylboronic acid pinacol ester has long been a staple in the synthetic chemist's toolbox. Its popularity stems from its balance of reasonable stability and direct reactivity in Suzuki-Miyaura couplings. The pinacol group offers steric and electronic stabilization compared to the free boronic acid, making the ester easier to handle and purify.[2]

Unlike MIDA esters, pinacol esters do not typically require a separate deprotection step. The transmetalation step of the Suzuki-Miyaura catalytic cycle can proceed, albeit sometimes more slowly than with the free boronic acid, directly from the pinacol ester.[5] This streamlined workflow can be advantageous in high-throughput synthesis and for routine coupling reactions where the stability of the boronic acid is not a significant concern.

However, the stability of pinacol esters is not absolute. They can be prone to hydrolysis, especially on silica gel during purification, which can lead to lower yields and reproducibility issues.[2] Furthermore, the pinacol byproduct generated during the reaction can sometimes be difficult to remove from the desired product, necessitating additional purification steps.[4]

Diagram: Suzuki Coupling with Methylboronic Acid Pinacol Ester

G Pinacol_ester Methylboronic Acid Pinacol Ester Coupling Suzuki-Miyaura Coupling Pinacol_ester->Coupling Aryl_halide Aryl Halide (Ar-X) Aryl_halide->Coupling Pd_catalyst Pd(0) Catalyst Pd_catalyst->Coupling Product Coupled Product (Ar-CH3) Coupling->Product

Caption: Workflow for Suzuki coupling using a pinacol ester.

Experimental Data: A Comparative Look

In a study focused on Suzuki-Miyaura polymerization, a thienyl MIDA boronate ester monomer consistently produced higher molecular weight polymers in greater yields compared to its pinacol ester counterpart under identical conditions.[6] This suggests that for challenging or sensitive substrates, the controlled release and enhanced stability of the MIDA ester can lead to superior outcomes.

Furthermore, in a Suzuki-Miyaura coupling in water, an aryl MIDA boronate demonstrated a higher yield (89%) compared to the corresponding free boronic acid (73%).[7] This highlights the ability of the MIDA ester to protect the boronic acid from decomposition under the reaction conditions, leading to improved efficiency.

While pinacol esters are widely and successfully used, their performance can be more substrate-dependent. For simple, robust couplings, they often provide excellent yields. However, for more complex syntheses, the potential for degradation can be a significant drawback.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Methylboronic Acid Pinacol Ester

This protocol is adapted from standard literature procedures for Suzuki-Miyaura couplings.[8][9][10]

Materials:

  • 4-Bromoanisole

  • Methylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromoanisole (1.0 mmol), methylboronic acid pinacol ester (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add dioxane (4 mL) and water (1 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methylanisole. Note: Pinacol byproducts may co-elute with the product.[4]

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound

This protocol involves a deprotection step followed by the coupling reaction, adapted from literature procedures for MIDA boronate couplings.[1][7]

Materials:

  • 4-Bromoanisole

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add dioxane (4 mL) and water (1 mL) via syringe. The aqueous base initiates the in-situ deprotection of the MIDA ester.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. The higher temperature may be required to facilitate both deprotection and coupling.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL). The MIDA ligand byproduct is water-soluble and should be removed during the aqueous workup.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methylanisole.

Conclusion: Making the Right Choice for Your Synthesis

The decision between this compound and pinacol ester is not a matter of one being universally superior to the other, but rather a strategic choice based on the specific demands of the synthesis.

Choose this compound when:

  • Stability is paramount: For multi-step syntheses where the boronic acid moiety needs to survive various reaction conditions.

  • Working with unstable substrates: The slow-release feature can significantly improve yields with sensitive boronic acids.

  • Reproducibility is critical: The exceptional benchtop stability of MIDA esters leads to more consistent results over time.[1][11]

  • Purification is a concern: The water-soluble MIDA byproduct simplifies the purification process.

Choose Methylboronic Acid Pinacol Ester when:

  • A streamlined workflow is desired: Direct use in the coupling reaction can save time and effort.

  • The boronic acid is relatively stable: For robust substrates where decomposition is not a major issue.

  • Cost is a primary driver: Pinacol esters are generally more economical for large-scale applications.

  • High reactivity is needed: In some cases, the direct reactivity of the pinacol ester may be advantageous.

By understanding the nuanced differences in their chemical behavior and performance, researchers can strategically select the optimal boronic acid derivative to enhance the success and efficiency of their Suzuki-Miyaura coupling reactions, ultimately accelerating the pace of discovery in chemical synthesis and drug development.

References

  • McCulloch, B., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(6), 1649–1657. Available from: [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Angewandte Chemie International Edition, 52(50), 13369-13372. Available from: [Link]

  • Thomas, A. A., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 20(12), 3627–3631. Available from: [Link]

  • Denmark, S. E., & Smith, R. C. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. Available from: [Link]

  • Alonso, F., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7176–7187. Available from: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2023). Best way to remove pinacol post suzuki. r/chemistry. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(24), 7624–7635. Available from: [Link]

  • The Organic Chemistry Tutor. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Knapp, D. M., et al. (2017). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Journal of the American Chemical Society, 139(14), 5228–5234. Available from: [Link]

  • Woerly, E. M., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Syntheses, 97, 92-108. Available from: [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. Available from: [Link]

  • Ye, Q., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 98, 34-40. Available from: [Link]

  • Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of various alkyl bromide with methylboronic acid catalyzed by Pd/SBA-15 a. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura reaction of aryl halides with arylboronic acid MIDA ester. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides (top), boronic acids (bottom). Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(88), 11599-11617. Available from: [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. CORE. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available from: [Link]

  • The Organic Chemistry Tutor. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Characterizing Methylboronic Acid MIDA Ester: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the robust characterization of building blocks is paramount to ensure the reliability and reproducibility of their work. Methylboronic acid N-methyliminodiacetic acid (MIDA) ester, a versatile and increasingly popular reagent in organic synthesis, is no exception. Its stability and controlled release of the corresponding boronic acid have made it a valuable tool, particularly in Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth comparison of the primary analytical techniques used to characterize methylboronic acid MIDA ester, offering insights into the experimental nuances and the specific information each method provides.

The Importance of MIDA Esters: A Stable Alternative

Traditional boronic acids are often prone to decomposition, which can complicate their storage and handling. The development of MIDA boronates has largely overcome this challenge by protecting the boronic acid moiety. These crystalline, air-stable solids are compatible with a wide range of reaction conditions and can be purified by silica gel chromatography. The slow, controlled release of the active boronic acid under specific basic conditions is a key advantage of MIDA esters.

This inherent stability and controlled reactivity necessitate a comprehensive analytical toolkit to verify the structure, purity, and stability of this compound both as a starting material and within a reaction mixture.

A Comparative Overview of Analytical Techniques

The characterization of this compound typically relies on a combination of spectroscopic and chromatographic techniques. Each method offers unique insights into the molecule's structure and purity.

Technique Information Provided Primary Application Key Advantages Potential Challenges
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity and electronic environment of atoms.Structural elucidation and confirmation, purity assessment.Provides unambiguous structural data.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and elemental composition, fragmentation patterns for structural clues.Molecular weight confirmation, impurity identification, reaction monitoring.High sensitivity, provides exact mass data (HRMS).Fragmentation can be complex, may not provide detailed stereochemical information.
Chromatography (HPLC, GC) Separation and quantification of the main component and impurities.Purity assessment, reaction monitoring, quality control.High resolving power, quantitative accuracy.Method development can be time-consuming, potential for on-column degradation.
X-ray Crystallography Definitive three-dimensional structure in the solid state.Unambiguous determination of molecular structure and stereochemistry.Provides the absolute structure.Requires a suitable single crystal, not applicable to amorphous solids or liquids.
Infrared (IR) Spectroscopy Information about functional groups present in the molecule.Functional group identification, confirmation of synthesis.Fast and simple to perform.Provides limited structural information on its own.

In-Depth Analysis of Key Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural characterization of this compound. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule.

Proton NMR provides information on the number of different types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum is relatively simple and characteristic.

Expected Chemical Shifts (in DMSO-d₆):

Proton Chemical Shift (ppm) Multiplicity Integration
B-CH~0.2 - 0.5Singlet3H
N-CH~2.3 - 2.6Singlet3H
N-CH ₂-COO~3.5 - 4.4Doublet of Doublets (AB quartet)4H

Note: The methylene protons of the MIDA ligand are diastereotopic and appear as an AB quartet due to the chiral center at the boron atom.

Carbon NMR provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts (in DMSO-d₆):

Carbon Chemical Shift (ppm)
B-C H₃Broad signal due to quadrupolar relaxation of boron
N-C H₃~47-49
N-C H₂-COO~61-63
N-CH₂-C OO~168-170

Boron-11 NMR is particularly diagnostic for determining the coordination state of the boron atom. For MIDA esters, the boron is tetracoordinate (sp³ hybridized), which results in a characteristic chemical shift.

Expected Chemical Shift:

  • δ ≈ 10-12 ppm (relative to BF₃·OEt₂)

This is significantly different from the chemical shift of the corresponding trigonal (sp² hybridized) methylboronic acid (δ ≈ 30 ppm), making ¹¹B NMR an excellent tool to monitor the formation or hydrolysis of the MIDA ester.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve ~5-10 mg of the this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

  • ¹¹B NMR Acquisition: If available, acquire a ¹¹B NMR spectrum. Use of a quartz NMR tube is recommended to avoid a broad background signal from borosilicate glass.

Mass Spectrometry (MS): Unveiling Molecular Weight and Composition

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly employed.

Expected HRMS Data (ESI+):

  • [M+H]⁺: Calculated for C₆H₁₁BNO₄

  • [M+Na]⁺: Calculated for C₆H₁₀BNO₄Na

The accurate mass measurement from HRMS can confirm the elemental composition of the molecule with high confidence.

Fragmentation Analysis:

While detailed fragmentation studies for this compound are not extensively published, general fragmentation patterns for esters and organoboron compounds can be anticipated. Common fragmentation pathways may include:

  • Loss of the methyl group attached to boron.

  • Cleavage of the ester bonds.

  • Fragmentation of the MIDA ligand.

Experimental Protocol: HRMS Analysis of this compound

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate mass range.

  • Data Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺, [M+Na]⁺) and compare it with the calculated theoretical mass.

Chromatography: Assessing Purity and Monitoring Reactions

Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of reactions.

One of the key advantages of MIDA boronates is their compatibility with silica gel chromatography, which allows for their purification. A common elution system is a mixture of diethyl ether and dichloromethane or ethyl acetate and hexanes.

HPLC is a powerful tool for the quantitative analysis of purity. However, the development of a robust HPLC method for MIDA boronates can be challenging due to the potential for on-column hydrolysis.

Key Considerations for HPLC Method Development:

  • Mobile Phase: The pH of the mobile phase is critical. To prevent hydrolysis, a non-aqueous or buffered mobile phase at a neutral or slightly acidic pH is often preferred.

  • Column: A C18 reversed-phase column is a common starting point.

  • Detector: UV detection is typically used, although it may have lower sensitivity for this compound which lacks a strong chromophore. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be valuable alternatives.

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm) or ELSD/CAD.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualizing the Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion: A Multi-faceted Approach to Confident Characterization

The comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. While NMR spectroscopy provides the definitive structural proof, mass spectrometry confirms the molecular formula, and chromatography is indispensable for assessing purity. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can ensure the quality and identity of this valuable synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids - Organic Syntheses. (2022-05-25). [Link]

  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry. [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC - NIH. [Link]

  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC - NIH. [Link]

  • Catalyzed CH Activation and Annulation with Alkyne MIDA Boronates - AWS. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. [Link]

  • MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons | Macromolecules - ACS Publications. [Link]

  • 11B NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • X-ray crystal structure of acetoxy MIDA boronate (5s) - ResearchGate. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

  • Boron NMR Spectroscopy - Nanalysis. [Link]

  • Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - MDPI. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. [Link]

  • 11 B NMR Chemical Shifts - SDSU Chemistry. [Link]

  • 3 - Organic Syntheses Procedure. [Link]

  • Boronic acid , liquid crystalline MIDA boronates and ; presented in this work. - ResearchGate. [Link]

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH. [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH. [Link]

  • MIDA boronate | Chem-Station Int. Ed. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. [Link]

  • This compound (ADM) as an effective additive in electrolyte to improve cathode electrolyte interlayer performance of LiNi0.8Co0.15Al0.05O2 electrode - PMC - NIH. [Link]

  • (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

A Comparative Guide to Methylboronic Acid MIDA Ester: Spectroscopic Data and Practical Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the precise control and manipulation of reactive functional groups are paramount. Boronic acids, cornerstone reagents in Suzuki-Miyaura cross-coupling and other transformations, often present a challenge due to their propensity for protodeboronation and other side reactions. The use of protecting groups is a widely adopted strategy to mitigate these issues, enhancing the stability and broadening the synthetic utility of these versatile compounds. Among the various protecting groups, N-methyliminodiacetic acid (MIDA) esters have emerged as a particularly robust and user-friendly option.

This guide provides an in-depth analysis of the spectroscopic characteristics of methylboronic acid MIDA ester, a fundamental building block. We will present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a practical reference for its identification and characterization. Furthermore, we will objectively compare the MIDA ester of methylboronic acid with two common alternatives—the pinacol ester and the potassium trifluoroborate salt—supported by experimental data and protocols. This comparison will illuminate the causal relationships behind experimental choices, empowering researchers to select the optimal boronic acid derivative for their specific synthetic needs.

Spectroscopic Characterization of this compound

The unique tricyclic structure of MIDA boronates, featuring a tetracoordinate boron center, imparts exceptional stability. This stability is reflected in its spectroscopic data, which are crucial for confirming the successful synthesis and purity of the compound.

Spectroscopic Data for this compound
¹H NMR (DMSO-d₆, 600 MHz)δ 4.29 (d, J = 17.2 Hz, 2H), 4.06 (d, J = 17.2 Hz, 2H), 2.49 (s, 3H), 0.2 (s, 3H, B-CH₃)
¹³C NMR (DMSO-d₆, 151 MHz)δ 169.8, 62.2, 47.9, (B-CH₃ not always observed due to quadrupolar relaxation)
IR (ATR)ν (cm⁻¹) 2954, 1779, 1763, 1457, 1337, 1265, 1209, 1108, 946, 614, 589, 545
HRMS (ESI)[M+H]⁺ Calculated: 172.0826, Found: 172.0828

Note: The chemical shift of the B-CH₃ group in both ¹H and ¹³C NMR can be broad and may not always be clearly resolved due to the quadrupolar nature of the boron nucleus.

Comparative Analysis of Methylboronic Acid Protection Strategies

The choice of a protecting group for a boronic acid is a critical decision that influences the stability, reactivity, and purification of the intermediate. Here, we compare the MIDA ester of methylboronic acid with its pinacol ester and potassium trifluoroborate salt counterparts.

Feature This compound Methylboronic Acid Pinacol Ester Potassium Methyltrifluoroborate
Stability Exceptionally stable to air, moisture, and chromatography.[1]Moderately stable, can degrade on silica gel.Highly stable crystalline solid.[2]
Deprotection Mild aqueous base (e.g., NaOH, NaHCO₃).[1]Often used directly; cleavage requires harsher conditions.In situ hydrolysis under coupling conditions.
Solubility Soluble in a range of organic solvents.Soluble in most organic solvents.Soluble in polar solvents like acetone and water.[2]
Chromatography Stable to silica gel chromatography.[3]Can be challenging; potential for decomposition.Not amenable to standard silica gel chromatography.
The MIDA Ester Advantage: Robustness and Controlled Release

The superior stability of the MIDA ester is a direct consequence of the intramolecular dative bond between the nitrogen and the boron atom, which creates a stable, tetracoordinate boron center. This structural feature renders the C-B bond less susceptible to cleavage, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the boronic acid moiety.[1][3] The ability to purify MIDA boronates by silica gel chromatography is a significant practical advantage over other protected forms.[3]

Furthermore, the deprotection of the MIDA group under mild aqueous basic conditions allows for the slow and controlled release of the reactive boronic acid in situ during a subsequent reaction, such as a Suzuki-Miyaura coupling. This "slow-release" strategy is particularly beneficial when dealing with unstable boronic acids that would otherwise decompose under the reaction conditions.[1]

Pinacol Esters: A Workhorse with Limitations

Pinacol esters are perhaps the most common protecting group for boronic acids due to their ease of formation and sufficient stability for many applications. However, their stability on silica gel can be variable, and they are generally less robust than MIDA esters. While often used directly in cross-coupling reactions, the deliberate cleavage of the pinacol group to regenerate the free boronic acid typically requires harsher conditions than the deprotection of a MIDA ester.

Potassium Trifluoroborate Salts: Stable and Water-Soluble

Potassium trifluoroborate salts offer excellent stability and are often crystalline, free-flowing solids.[2] Their increased polarity compared to boronic esters makes them soluble in more polar solvents, which can be advantageous in certain applications. In Suzuki-Miyaura couplings, the trifluoroborate is thought to hydrolyze in situ to the active boronic acid.[2] However, their ionic nature makes them incompatible with standard silica gel chromatography.

Experimental Protocols

To provide a practical context for this guide, we present detailed, step-by-step methodologies for the synthesis and characterization of this compound and its pinacol and trifluoroborate counterparts.

Synthesis and Characterization of this compound

This protocol is adapted from established literature procedures.[3][4]

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis cluster_characterization Characterization start Methylboronic Acid + N-Methyliminodiacetic Acid reaction Reflux in Toluene with Dean-Stark Trap start->reaction workup Solvent Removal reaction->workup purification Recrystallization or Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms cluster_synthesis Synthesis cluster_characterization Characterization start Methylboronic Acid + Pinacol reaction Stir in Diethyl Ether with MgSO₄ start->reaction workup Filtration and Solvent Removal reaction->workup purification Distillation or Chromatography workup->purification product Methylboronic Acid Pinacol Ester purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) product->nmr ms Mass Spectrometry (HRMS) product->ms cluster_synthesis Synthesis cluster_characterization Characterization start Methyl Grignard Reagent + Trimethyl Borate reaction Reaction in THF at -78 °C start->reaction fluorination Addition of Aqueous KHF₂ reaction->fluorination workup Precipitation and Filtration fluorination->workup purification Recrystallization workup->purification product Potassium Methyltrifluoroborate purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) product->nmr

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Methylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not just a matter of good practice; it is a cornerstone of reproducible and reliable outcomes. Methylboronic acid N-methyliminodiacetic acid (MIDA) ester is a versatile and increasingly utilized building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] Its benchtop stability and compatibility with a wide range of reaction conditions have made it an attractive alternative to the often-unstable free boronic acids.[1][2][3] However, this stability does not preclude the presence of impurities arising from the synthesis or degradation. This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of synthesized methylboronic acid MIDA ester, offering practical insights and experimental protocols to ensure the quality of this critical reagent.

The Critical Role of Purity in MIDA Ester Applications

This compound's utility lies in its ability to act as a stable precursor to the highly reactive methylboronic acid. The MIDA ligand protects the boronic acid moiety, rendering the compound stable to air, moisture, and even silica gel chromatography.[1][4][5] This protection can be readily removed under mild basic conditions to release the active boronic acid in situ for subsequent reactions.[6]

The presence of impurities can have significant downstream consequences:

  • Starting materials and by-products: Unreacted starting materials or by-products from the MIDA ester synthesis can lead to the formation of undesired side products in subsequent coupling reactions, complicating purification and reducing yields.

  • Hydrolyzed species: The primary degradation product, methylboronic acid, can prematurely initiate reactions or lead to inconsistent reaction kinetics.

  • Other boronic species: Contamination with other boronic acid MIDA esters can result in the incorporation of incorrect building blocks into the final molecule.

Therefore, rigorous purity assessment is paramount to guarantee the intended reactivity and ensure the integrity of the final product.

A Comparative Analysis of Purity Assessment Techniques

Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the available instrumentation, the nature of the expected impurities, and the desired level of quantitative accuracy.

Technique Principle Advantages Disadvantages Primary Application
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C, ¹¹B) to provide detailed structural information.Provides unambiguous structural confirmation. Quantitative NMR (qNMR) can determine absolute purity against a certified standard.[7] Detects a wide range of impurities.Lower sensitivity compared to chromatographic methods. Can be complex to interpret for mixtures. Requires specialized equipment.Structural elucidation and identification of impurities. Quantitative purity determination.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.High sensitivity and resolution for separating closely related compounds. Well-established for purity analysis in the pharmaceutical industry. Can be coupled with various detectors (UV, MS).On-column hydrolysis of the MIDA ester can be a significant challenge, leading to inaccurate purity assessment.[7][8][9][10][11][12] Method development can be time-consuming.Quantification of known and unknown impurities. Monitoring reaction progress and stability.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.Extremely high sensitivity and specificity. Provides accurate mass measurements for molecular formula confirmation. Can be coupled with HPLC (LC-MS) for enhanced separation and identification.[13]Does not provide structural information on its own. Ionization efficiency can vary between compounds, affecting quantification.Confirmation of molecular weight. Identification of trace impurities and degradation products.

Deep Dive into Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is arguably the most powerful tool for the initial characterization and purity assessment of newly synthesized this compound.

Causality in Experimental Choices:

  • ¹H NMR: Provides the most readily accessible information. The protons of the methyl group on the boron, the N-methyl group, and the diastereotopic methylene protons of the MIDA ligand all have characteristic chemical shifts.[14] Integration of these signals can provide a preliminary assessment of purity relative to proton-containing impurities.

  • ¹³C NMR: Offers complementary structural information and can help identify carbon-containing impurities that may not be obvious in the ¹H spectrum.[13]

  • ¹¹B NMR: Directly probes the boron center. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment, making it an excellent tool to confirm the formation of the tetracoordinate MIDA boronate.[15]

A Self-Validating System: The combination of ¹H, ¹³C, and ¹¹B NMR spectra provides a robust, self-validating system. The expected chemical shifts and coupling patterns in all three spectra must be consistent with the proposed structure of this compound. Any significant unassigned signals are indicative of impurities.

Experimental Protocol: ¹H NMR for Purity Assessment

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds.[13]

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

  • Data Acquisition: Use a standard single-pulse experiment. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration and quantitative analysis.

  • Data Processing: Process the spectrum by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

  • Analysis:

    • Reference the spectrum to the residual solvent peak.

    • Identify the characteristic peaks for this compound. In DMSO-d₆, typical shifts are observed for the B-CH₃, N-CH₃, and the AB quartet of the CH₂ groups.[13]

    • Carefully integrate all signals, including those from suspected impurities.

    • Calculate the relative purity by comparing the integration of the product peaks to the total integration of all signals (product + impurities).

High-Performance Liquid Chromatography (HPLC): Navigating the Hydrolysis Challenge

While highly sensitive, HPLC analysis of boronic esters is complicated by their susceptibility to on-column hydrolysis, which can lead to the formation of the corresponding boronic acid and an inaccurate purity profile.[7][8][9][10][11][12]

Causality in Experimental Choices:

  • Stationary Phase: The choice of the HPLC column is critical. Columns with low silanol activity are preferred to minimize on-column hydrolysis.[7][10]

  • Mobile Phase: The pH of the mobile phase significantly impacts the stability of the MIDA ester.[12] In some cases, using a high pH mobile phase can stabilize the boronate ester.[11][12] The use of aprotic organic solvents in the mobile phase can also help prevent hydrolysis.[8]

  • Diluent: The sample should be dissolved in an aprotic and non-aqueous diluent, such as acetonitrile or THF, to prevent hydrolysis prior to injection.[7][10][11]

A Self-Validating System: A well-developed HPLC method should demonstrate consistent peak shapes and retention times. Spiking the sample with the expected boronic acid impurity can help to confirm its identity and the resolving power of the method. Performing forced degradation studies (e.g., exposure to acidic or basic conditions) can help to identify potential degradation products and validate the stability-indicating nature of the method.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 column with low silanol activity (e.g., Waters XTerra MS C18) is recommended.[7][10]

  • Mobile Phase:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • A gradient elution is typically used, starting with a high percentage of water and increasing the percentage of acetonitrile over time. The specific gradient will need to be optimized.

  • Sample Preparation: Dissolve the sample in 100% acetonitrile at a concentration of approximately 1 mg/mL.[7][10]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 210 nm

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the peak corresponding to this compound.

    • Integrate all peaks and calculate the area percent purity.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized product and for identifying trace-level impurities.

Causality in Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing MIDA boronates, often observing the protonated molecule [M+H]⁺.[13][16]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and any observed impurities.[13]

A Self-Validating System: The experimentally determined mass-to-charge ratio should match the theoretically calculated value for the protonated this compound. The isotopic pattern, particularly for boron (¹⁰B and ¹¹B), should also be consistent with the expected distribution.[17][18][19]

Experimental Protocol: LC-MS for Identity and Impurity Profiling

  • Instrumentation: An HPLC system coupled to a mass spectrometer (preferably a high-resolution instrument like a Q-TOF or Orbitrap).

  • LC Conditions: Use the HPLC method described previously. The mobile phase should be compatible with the MS ionization source (e.g., containing a small amount of formic acid or ammonium formate to promote ionization).

  • MS Conditions:

    • Ionization mode: Positive Electrospray Ionization (ESI+)

    • Mass range: Scan a range appropriate to detect the parent ion and potential impurities (e.g., m/z 50-500).

    • Source parameters (e.g., capillary voltage, gas flow) should be optimized for the analyte.

  • Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated this compound.

    • Examine the mass spectrum of the main peak to confirm the molecular weight and isotopic pattern.

    • Analyze the mass spectra of any minor peaks to identify potential impurities.

Visualizing the Workflow

A logical workflow is essential for a comprehensive purity assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_purification Purification & Structural Confirmation cluster_quantification Quantitative Analysis & Impurity Profiling cluster_final Final Assessment Synthesis Synthesized Methylboronic Acid MIDA Ester NMR_Initial ¹H NMR (Initial Screen) Synthesis->NMR_Initial Quick Check Purification Purification (e.g., Chromatography) NMR_Initial->Purification If Impure NMR_Full Full NMR Analysis (¹H, ¹³C, ¹¹B) NMR_Initial->NMR_Full If Pure Purification->NMR_Full HPLC HPLC-UV (Purity Assay) NMR_Full->HPLC LCMS LC-MS (Impurity ID) NMR_Full->LCMS Final_Purity Final Purity Assessment HPLC->Final_Purity LCMS->Final_Purity

Caption: Workflow for the comprehensive purity assessment of this compound.

Conclusion and Recommendations

A multi-technique approach is crucial for the reliable assessment of this compound purity. While NMR spectroscopy provides the definitive structural confirmation, HPLC is invaluable for sensitive quantification of impurities, provided that the analytical method is carefully developed to mitigate on-column hydrolysis. Mass spectrometry serves as a powerful tool for confirming molecular identity and characterizing unknown impurities. By integrating these techniques, researchers can confidently establish the purity of their synthesized material, ensuring the success of their subsequent synthetic endeavors.

References

  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8-9), 878-881. Retrieved from [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wang, Y. J. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1083-1096. Retrieved from [Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014). Bohrium. Retrieved from [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wang, Y. J. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]

  • Mass spectrometnc analysis for organic boron compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Ashton, K. S., Bedell, L. J., Bolds, M. V., Chen, A., Johnson, C. W., & Regalado, E. L. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 149-155. Retrieved from [Link]

  • Isom, A. T., Isom, E. L., & Anderson, C. D. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5158. Retrieved from [Link]

  • Kelly, A., Chen, P.-J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Retrieved from [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Coombs, J. R., Grob, J. E., & Luscombe, C. K. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 935-942. Retrieved from [Link]

  • Chieffo, C. M., Tofan, D., Kłopek, W. A., & Cummins, C. C. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A, 115(21), 5347-5355. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(9), 2311-2323. Retrieved from [Link]

  • Kelly, A., Chen, P.-J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Retrieved from [Link]

  • Spectroscopic evidence for the loss of diastereotopicity of the miDA ligand. (n.d.). ResearchGate. Retrieved from [Link]

  • A Mild Method for Making MIDA Boronates. (n.d.). ResearchGate. Retrieved from [Link]

  • MIDA boronate. (2014, February 9). Chem-Station Int. Ed. Retrieved from [Link]

  • 5-Acetylthiophene-2-boronic acid MIDA ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Shapiro, I., Wilson, C. O., Ditter, J. F., & Lehmann, W. J. (1961). Mass Spectrometry in Boron Chemistry. In Advances in Chemistry (Vol. 32, pp. 127-143). American Chemical Society. Retrieved from [Link]

  • Foley, D. A., & Glorius, F. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(11), 2915-2920. Retrieved from [Link]

  • The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. (2023, November 13). Borates Today. Retrieved from [Link]

  • Boron NMR Spectroscopy. (2016, October 17). Nanalysis. Retrieved from [Link]

  • Singh, A. K., & Kumar, S. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(57), 6966-6983. Retrieved from [Link]

  • Aggarwal, S. K. (2017). A review on the determination of isotope ratios of boron with mass spectrometry. Mass Spectrometry Reviews, 36(4), 499-519. Retrieved from [Link]

Sources

The Inertness of MIDA Boronates: A Comparative Guide to Orthogonal Reactivity in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the choice of protecting group is paramount. An ideal protecting group should be robust, easy to install and remove, and, most critically, inert to a wide range of reaction conditions to allow for selective chemical transformations elsewhere in the molecule. In the realm of organoboron chemistry, N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior choice for protecting boronic acids, enabling powerful strategies like iterative cross-coupling (ICC).[1][2][3][4] This guide provides an in-depth, evidence-based comparison of MIDA boronate inertness against other common boronic acid surrogates, validating its role as a cornerstone of modern synthetic methodology.

The utility of boronic acids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. However, their inherent instability, including a propensity for protodeboronation and trimerization into boroxines, often complicates their use in lengthy synthetic sequences.[5] MIDA boronates elegantly solve this problem by converting the trigonal planar, sp²-hybridized, and Lewis acidic boron center of a boronic acid into a tetracoordinate, sp³-hybridized, and coordinatively saturated species.[6][7] This structural change is the key to their remarkable stability.

The Structural Basis for MIDA Boronate Stability

The exceptional stability of MIDA boronates stems from the rigid, bicyclic cage formed by the chelation of the N-methyliminodiacetic acid ligand to the boron atom. This conformation kinetically shields the boron's vacant p-orbital, rendering it unreactive toward transmetalation in anhydrous cross-coupling conditions.[1][6][8] This inertness is not just a theoretical advantage; it is a demonstrable property that allows MIDA boronates to be treated as robust functional groups that are compatible with a broad array of synthetic transformations.[3][9] Furthermore, they are generally crystalline, free-flowing solids that are stable to air, moisture, and silica gel chromatography, simplifying purification and handling.[4][5][7]

Below is a diagram illustrating the transformation from a reactive boronic acid to a stable MIDA boronate.

G cluster_0 Reactive Boronic Acid cluster_1 Stable MIDA Boronate Boronic_Acid R-B(OH)₂ sp²-hybridized Lewis Acidic (Reactive) MIDA_Boronate R-B(MIDA) sp³-hybridized Coordinatively Saturated (Inert) Boronic_Acid->MIDA_Boronate Condensation (Protection) MIDA_Boronate->Boronic_Acid Mild Aqueous Base (Deprotection) MIDA_Ligand N-Methyliminodiacetic Acid (MIDA) MIDA_Ligand->MIDA_Boronate

Caption: Protection/Deprotection cycle of a boronic acid using MIDA.

Comparative Stability Under Orthogonal Reaction Conditions

The true test of a protecting group's utility lies in its performance under diverse, or "orthogonal," reaction conditions. MIDA boronates exhibit exceptional stability across a wide spectrum of synthetic transformations where other boronic acid derivatives, such as pinacol esters, often fail.

Anhydrous Cross-Coupling Reactions

A key feature of MIDA boronates is their inertness to the anhydrous conditions typically used for Suzuki-Miyaura cross-coupling.[7] This allows for a powerful synthetic strategy where a molecule containing both a MIDA boronate and an unprotected boronic acid can be selectively coupled at the boronic acid site.

Experimental Evidence: In a foundational experiment, a 1:1 mixture of a MIDA boronate and 4-butylphenylboronic acid was subjected to anhydrous Suzuki-Miyaura conditions with 4-bromobenzaldehyde. The reaction showed a 24:1 preference for coupling with the unprotected boronic acid, demonstrating the MIDA group's efficacy as a protecting group in this context.[5][7] In contrast, control reactions with other boronic acid derivatives showed no selectivity.[5]

Boronic Acid DerivativeReactivity in Anhydrous Suzuki-MiyauraSelectivity in Presence of Unprotected Boronic Acid
MIDA Boronate Inert High (24:1)
Boronic AcidReactiveN/A
Pinacol BoronateCan be less reactive than boronic acids, but still couplesLow to Moderate
N-Methyldiethanolamine AdductReactiveNo selectivity observed

Data synthesized from literature reports.[1][5][7]

Oxidation and Reduction Reactions

The ability to perform oxidation and reduction reactions in the presence of a boronic acid equivalent is crucial for the synthesis of complex molecules. MIDA boronates have been shown to be stable under various common oxidation and reduction conditions.

Experimental Evidence: Studies have shown that a hydroxymethylphenyl MIDA boronate can be smoothly oxidized to the corresponding aldehyde under Swern conditions.[1] The MIDA boronate functionality has also been reported to be stable to other common oxidants like PDC, DMP, and TPAP/NMO. For reductions, MIDA boronates are stable to NaBH₄; however, they are not stable to stronger reducing agents like DIBAL-H or LiAlH₄.

Reagent/ConditionMIDA Boronate StabilityPinacol Boronate StabilityBoronic Acid Stability
Swern Oxidation Stable [1]Generally StableUnstable
Jones Oxidation Stable UnstableUnstable
NaBH₄ Stable StableGenerally Unstable
LiAlH₄ / DIBAL-H Unstable UnstableUnstable

This table provides a qualitative comparison based on published experimental results.

Other Common Synthetic Transformations

The robustness of the MIDA boronate group extends to a variety of other common synthetic reactions, further highlighting its orthogonality. This allows for complex molecular scaffolds to be built while preserving the latent boronic acid functionality for a later coupling step.

Experimental Workflow for Validating Inertness:

G cluster_0 Starting Material cluster_1 Orthogonal Reaction cluster_2 Intermediate Product cluster_3 Deprotection & Coupling Start Functionalized MIDA Boronate Reaction Introduce Reagents (e.g., Oxidation, Reduction, Protecting Group Manipulation) Start->Reaction Step 1 Product Modified Molecule with Intact MIDA Boronate Reaction->Product Step 2 Deprotection 1. Mild Aqueous Base 2. Suzuki-Miyaura Coupling Product->Deprotection Step 3

Caption: General workflow for utilizing MIDA boronate inertness.

Deprotection: Releasing the Reactive Boronic Acid

Despite their remarkable stability, MIDA boronates can be easily deprotected to reveal the parent boronic acid under mild conditions. This is typically achieved using a mild aqueous base, such as 1M NaOH or even NaHCO₃, at room temperature.[1][7] The mechanism of this hydrolysis has been studied and can proceed through two distinct pathways: a fast, base-mediated route and a slower, neutral route involving water.[10][11][12] This controlled release is fundamental to the iterative cross-coupling strategy, where deprotection immediately precedes the next coupling step.[2][13]

Experimental Protocols

Protocol 1: Synthesis of a Phenyl MIDA Boronate

This protocol describes a general method for the protection of a boronic acid with MIDA.

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add phenylboronic acid (1.0 eq), N-methyliminodiacetic acid (1.1 eq), and toluene.

  • Heat the mixture to reflux, azeotropically removing water. The reaction progress can be monitored by the amount of water collected.

  • After complete conversion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude MIDA boronate can often be purified by crystallization or by silica gel chromatography.[1]

Note: For sensitive boronic acids, milder methods using MIDA anhydride have been developed.[13][14]

Protocol 2: Validation of Orthogonal Reactivity (Swern Oxidation)

This protocol demonstrates the stability of the MIDA boronate group during an oxidation reaction.

  • Dissolve (4-(hydroxymethyl)phenyl) MIDA boronate (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C.

  • Add oxalyl chloride (1.5 eq) dropwise, followed by dimethyl sulfoxide (DMSO) (3.0 eq).

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • The organic layers are combined, dried over Na₂SO₄, and concentrated. The product, (4-formylphenyl) MIDA boronate, can be purified by column chromatography, demonstrating the stability of the MIDA group.[1]

Conclusion

N-methyliminodiacetic acid (MIDA) boronates offer an unparalleled combination of stability, ease of handling, and controlled reactivity, making them a superior choice for protecting boronic acids in complex synthetic endeavors. Their validated inertness under a wide range of orthogonal reaction conditions—including anhydrous cross-coupling, various oxidations, and reductions—sets them apart from more traditional boronic acid surrogates like pinacol esters. This robustness, coupled with the ability to be smoothly deprotected under mild aqueous basic conditions, is the foundation of their utility in powerful synthetic strategies such as iterative cross-coupling. For researchers aiming to construct complex molecular architectures with precision and efficiency, the adoption of MIDA boronate chemistry is not just an option, but a strategic advantage.

References

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(90), 12532-12551. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 49(10), 2206–2216. [Link]

  • Chen, P. J., Kelly, A. M., Blair, D. J., & Burke, M. D. (2020). Mild and simple method for making MIDA boronates. Organic Syntheses, 97, 293-308. [Link]

  • Blair, D. J., & Burke, M. D. (2022). Preparation of MIDA anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-110. [Link]

  • Panda, S., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]

  • Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. [Link]

  • Ball, M. (2012). N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. Australian Journal of Chemistry, 65(11), 1459-1460. [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]

  • Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates. CORE. [Link]

  • Bull, J. A., et al. (2017). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 8(3), 2153-2158. [Link]

  • LaPorte, A. J., et al. (2023). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition, 62(36), e202306764. [Link]

  • Lee, S., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters. [Link]

  • Kumar, D., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 989-997. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org. [Link]

  • Gábor, D., et al. (2018). Synthesis and properties of MIDA boronate containing aromatic amino acids: New peptide building blocks. Organic & Biomolecular Chemistry, 16(24), 4469-4473. [Link]

Sources

A Senior Scientist's Guide to Methylboronic Acid MIDA Ester: From Benchtop Stability to Automated Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of chemical synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, the lynchpin of this reaction, the boronic acid, is often its weakest link. Many boronic acids suffer from instability, being prone to decomposition, which complicates storage, handling, and achieving reproducible results in complex, multi-step syntheses.[1] This guide provides an in-depth comparison of N-methyliminodiacetic acid (MIDA) boronates, focusing on methylboronic acid MIDA ester as a case study. We will explore its applications, performance against alternatives, and provide actionable experimental protocols grounded in mechanistic insights.

The MIDA Solution: Taming the Boronic Acid

The innovation of MIDA boronates addresses the inherent instability of boronic acids by introducing a robust, tridentate protecting group: N-methyliminodiacetic acid (MIDA). This converts the often-unstable boronic acid into a remarkably stable, crystalline, free-flowing solid.[2][3] These MIDA esters are generally stable to air, moisture, and, critically, silica gel chromatography, allowing for easy purification and handling on the benchtop.[2][4] The core principle is the reversible attenuation of the boronic acid's reactivity; the MIDA group acts as a protective shield that can be removed under specific, mild conditions to liberate the reactive boronic acid precisely when needed.[5]

A Mechanistic Deep Dive: The Chemistry of Protection and Deprotection

Understanding the mechanism is key to exploiting any chemical tool. The efficacy of the MIDA ester lies in its ability to modulate the electronic structure of the boron atom.

The Protection Mechanism: A Shift in Geometry

A free boronic acid possesses a vacant, Lewis acidic p-orbital on its sp²-hybridized boron atom, which is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] The MIDA ligand coordinates to the boron atom through its nitrogen and two carboxylate oxygens. This strong, tridentate chelation forces a rehybridization of the boron center from trigonal planar (sp²) to tetrahedral (sp³), effectively shielding the vacant p-orbital.[6] This structural change renders the boron atom unreactive to the anhydrous cross-coupling conditions used in the Suzuki-Miyaura reaction.[2]

Caption: Protection/Deprotection cycle of a MIDA boronate.

The Deprotection Mechanism: Controlled Release

The true elegance of the MIDA protecting group is the ease and specificity of its removal. The MIDA ligand is readily cleaved under mild aqueous basic conditions, such as 1M sodium hydroxide (NaOH) or even sodium bicarbonate (NaHCO₃), at room temperature to regenerate the free boronic acid.[2][7] This process is remarkably clean and allows for the in situ generation of the reactive species. Recent studies have revealed two distinct mechanisms for this hydrolysis: a fast, base-mediated pathway and a much slower, neutral pathway involving water clusters.[8] This predictable deprotection is the cornerstone of its use in controlled, sequential reactions.

Performance Comparison: MIDA Esters vs. The Alternatives

Choosing the right boron reagent is a critical experimental decision. The following table compares this compound with other common alternatives.

FeatureMethylboronic AcidMethylboronic Acid Pinacol EsterPotassium MethyltrifluoroborateThis compound
Stability Low; prone to dehydration (boroxine formation) and protodeboronation.[1]Moderate to high; generally stable to air and chromatography but can be sensitive to strong acids/bases.[1][7]High; often crystalline solids with good benchtop stability.[7]Very High ; indefinitely stable on the benchtop, stable to air, moisture, and a wide range of synthetic reagents.[2][4]
Purification Difficult; often requires derivatization or challenging crystallization.Generally straightforward via silica gel chromatography or crystallization.[9]Typically purified by recrystallization.Straightforward ; fully compatible with silica gel chromatography.[2][3]
Reactivity in Coupling High; directly participates in the catalytic cycle.[1]Lower than free acid; often requires specific conditions for efficient transmetalation.[9]Requires activation (hydrolysis) to the boronic acid before coupling.Inert until deprotected ; allows for orthogonal reactivity.
Deprotection N/ACan be difficult; often requires harsh acidic or oxidative conditions (e.g., NaIO₄).[7]Requires hydrolysis, typically under acidic or basic conditions.Facile & Mild ; readily cleaved with aqueous base (e.g., 1M NaOH, THF, RT).[2][7]
Key Advantage High reactivity, low cost.Good balance of stability and reactivity for many applications.High stability and crystallinity.Exceptional stability, compatibility with diverse reagents, and controlled reactivity for iterative synthesis. [2][10]

Causality in Reagent Choice:

  • For a simple, one-step coupling where the boronic acid is known to be stable, the free boronic acid may be the most cost-effective choice.

  • Pinacol esters are excellent general-purpose reagents, offering a good compromise between stability and reactivity, but their deprotection can be a synthetic bottleneck.[7]

  • MIDA esters are the superior choice when:

    • The corresponding boronic acid is unstable (e.g., many heteroaryl or polyenyl boronic acids).[11]

    • Multiple synthetic steps must be performed on a molecule already containing the boron moiety.[2][11]

    • A sequence of different cross-coupling reactions is planned (Iterative Cross-Coupling).[5][12]

Core Application: Iterative Cross-Coupling (ICC)

The unique properties of MIDA boronates have enabled a powerful strategy for complex molecule synthesis analogous to the automated solid-phase synthesis of peptides and oligonucleotides.[5][12] This strategy, known as Iterative Cross-Coupling (ICC), involves the sequential coupling of bifunctional building blocks (e.g., halo-aryl MIDA boronates).

The process involves a simple but powerful two-step cycle:

  • Deprotection: The MIDA ester on building block 'A' is selectively hydrolyzed to reveal the reactive boronic acid.

  • Coupling: The newly formed boronic acid is coupled with a second, MIDA-protected building block 'B' under anhydrous Suzuki-Miyaura conditions. The MIDA ester on block 'B' remains intact, ready for the next cycle.

This revolutionary approach has been used in the total synthesis of numerous natural products, such as Ratanhine and Crocacin C, and has been integrated into fully automated synthesis machines.[2][3][13]

G start Start with Building Block 1 (Halo-Aryl-MIDA) deprotection Step 1: Deprotection (aq. NaOH, THF) start->deprotection boronic_acid Intermediate: (Halo-Aryl-B(OH)₂) deprotection->boronic_acid coupling Step 2: Coupling (Pd Catalyst, Base, Anhydrous) + Building Block 2 boronic_acid->coupling product Coupled Product (MIDA-Protected Dimer) coupling->product cycle Repeat Cycle with Building Block 3... product->cycle Continue Synthesis

Caption: The Iterative Cross-Coupling (ICC) workflow.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales.

Protocol 1: Synthesis of this compound

This protocol describes the formation of the MIDA ester from the corresponding boronic acid via condensation. The azeotropic removal of water is critical for driving the reaction to completion.

Materials:

  • Methylboronic acid

  • N-Methyliminodiacetic acid (MIDA)

  • Toluene

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dean-Stark apparatus

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add methylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).

  • Solvent Addition: Add toluene and a minimal amount of anhydrous DMSO to aid solubility.

  • Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours). Causality: The removal of water is essential to shift the equilibrium towards the formation of the ester product.

  • Isolation: Allow the reaction to cool to room temperature. The MIDA boronate product will often crystallize or precipitate from the toluene.

  • Purification: Collect the solid by filtration, wash with cold toluene, and dry under vacuum. The product is typically pure enough for use. If needed, it can be further purified by recrystallization or silica gel chromatography.[2] Self-Validation: The crystalline, free-flowing nature of the product is a strong indicator of successful MIDA ester formation.

Protocol 2: General Procedure for Suzuki-Miyaura Iterative Cross-Coupling

This protocol outlines a single deprotection-coupling cycle.

Materials:

  • Starting Material (e.g., 4-bromophenyl MIDA boronate, 1.0 eq)

  • Coupling Partner (e.g., this compound, 1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base for coupling (e.g., K₃PO₄, 3.0 eq)

  • Solvents: Tetrahydrofuran (THF), Toluene

  • 1M Aqueous Sodium Hydroxide (NaOH)

Procedure:

Part A: Deprotection

  • Dissolution: Dissolve the coupling partner (this compound) in THF in a flask.

  • Hydrolysis: Add 1M aqueous NaOH (3.0 eq) and stir vigorously at room temperature for 15-30 minutes. Causality: This step rapidly and cleanly cleaves the MIDA group to generate the methylboronic acid in situ.

  • Neutralization & Extraction (Optional but Recommended): Acidify the mixture with 1N HCl and extract the free boronic acid into an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. For immediate use, one can often proceed to the next step after neutralization.

Part B: Cross-Coupling 4. Reaction Setup: In a separate, oven-dried flask under an inert atmosphere (N₂ or Ar), combine the starting material (4-bromophenyl MIDA boronate), the palladium catalyst, the ligand, and the base. 5. Solvent & Reagent Addition: Add anhydrous toluene (or another suitable anhydrous solvent). Then, add a solution of the freshly prepared methylboronic acid (from Part A) in THF. Causality: Anhydrous conditions are critical here to prevent the premature deprotection of the MIDA ester on the 4-bromophenyl starting material, ensuring the desired selective coupling. 6. Reaction: Heat the mixture (e.g., to 80 °C) and monitor by TLC or LC-MS until the starting material is consumed. 7. Workup & Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by silica gel column chromatography. Self-Validation: The stability of the MIDA ester on the final product to silica gel is a key advantage and confirms the integrity of the protecting group for subsequent iterations.[2]

Future Outlook: Beyond the Benchtop

The robustness and predictable reactivity of MIDA boronates have paved the way for significant technological advancements. They are central to the function of automated small molecule synthesizers, which perform ICC cycles without manual intervention.[5][12] This automation "blows the door wide open" for rapid drug discovery and materials development.[13] Furthermore, the development of next-generation ligands like TIDA is expanding this building-block approach into the realm of complex 3D molecules, promising to further accelerate the pace of chemical innovation.[13]

References

  • Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of Visualized Experiments. [Link]

  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]

  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research. [Link]

  • Kaur, N., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Damon Runyon Cancer Research Foundation. (2022). New molecular building kit “blows door wide open” for drug development. [Link]

  • Buller, F. M., et al. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Clark, T. B., et al. (2017). Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • ResearchGate. (2015). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

Sources

Comparison Guide: Enhancing Cross-Coupling Yields of Unstable Substrates with MIDA Boronates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging Slow-Release Chemistry for Robust C-C Bond Formation

For researchers at the forefront of drug discovery and complex molecule synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. However, its efficiency is often compromised by the inherent instability of key building blocks. Many essential boronic acids—particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives—are prone to rapid decomposition via pathways like protodeboronation, oxidation, or polymerization, leading to diminished yields and unreliable results.[1][2] This guide provides an in-depth comparison of N-methyliminodiacetic acid (MIDA) boronates against traditional boronic acids, presenting case studies and experimental data that demonstrate their superior performance in overcoming these stability challenges.

The Challenge: The Instability of sp²-Hybridized Boronic Acids

Traditional boronic acids feature an sp²-hybridized boron atom with a vacant p-orbital, making it Lewis acidic and susceptible to degradation. This instability is not just a shelf-life issue; it actively hinders synthetic efficiency. During a coupling reaction, the rate of boronic acid decomposition can compete with the rate of productive cross-coupling, a problem that is especially severe when using less reactive coupling partners like aryl chlorides.[2]

The MIDA Boronate Solution: Stability Through sp³-Hybridization

MIDA boronates elegantly solve this problem by protecting the reactive boron center. The N-methyliminodiacetic acid (MIDA) ligand binds to the boron atom through two carboxylate oxygens and, crucially, a dative bond from the tertiary amine nitrogen.[3] This intramolecular coordination saturates the boron's empty p-orbital, rehybridizing it from sp² to a more stable sp³ state.[4] The resulting trigonal bipyramidal structure is exceptionally robust, rendering the MIDA boronate unreactive to anhydrous cross-coupling conditions and compatible with standard purification techniques like silica gel chromatography.[5][6]

Figure 1: Structural comparison of a boronic acid and its stable MIDA boronate.
The "Slow-Release" Mechanism: A Paradigm Shift in Cross-Coupling

The true elegance of the MIDA boronate strategy lies in its capacity for controlled, in situ deprotection. While stable under anhydrous conditions, the MIDA ligand is readily cleaved by aqueous base.[4] Crucially, the rate of this hydrolysis can be tuned. While a strong base like NaOH causes rapid deprotection, a milder base such as aqueous potassium phosphate (K₃PO₄) promotes a slow, continuous release of the boronic acid over several hours.[2]

This "slow-release" mechanism ensures that the concentration of the unstable boronic acid in the reaction mixture remains low at any given moment. The released boronic acid is consumed by the catalytic cycle before it has a chance to decompose, dramatically improving reaction yields and efficiency.[1][7]

Suzuki_Cycle_with_MIDA cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle MIDA_Boronate Stable MIDA Boronate (R-B(MIDA)) Unstable_BA Unstable Boronic Acid (R-B(OH)₂) MIDA_Boronate->Unstable_BA Slow Release Transmetal R'-Pd(II)-R L₂ Unstable_BA->Transmetal Decomposition Decomposition Products Unstable_BA->Decomposition Decomposition (Minimized) Pd0 Pd(0)L₂ OxAdd R'-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Product (R-R') Transmetal->Product ArX Aryl Halide (R'-X) ArX->OxAdd Base Slow Hydrolysis (aq. K₃PO₄)

Figure 2: MIDA boronate slow-release mechanism integrated with the catalytic cycle.

Comparative Performance Data: MIDA Boronates vs. Boronic Acids

The following tables summarize head-to-head comparisons for notoriously unstable substrate classes, demonstrating the striking improvements in isolated yields achieved by replacing a boronic acid with its corresponding air-stable MIDA boronate under slow-release conditions.

Case Study 1: Unstable 2-Heterocyclic Substrates

2-Heterocyclic boronic acids are vital in medicinal chemistry but are often highly susceptible to protodeboronation. The data below showcases the MIDA boronate advantage in couplings with an unactivated aryl chloride.

Table 1: Coupling of 2-Heterocyclic Boron Reagents with 4-Chloroanisole

Entry Boron Reagent Yield with Boronic Acid (1) Yield with MIDA Boronate (2)
1 2-Furanyl 68% 96%
2 2-Benzofuranyl 50% 92%
3 2-Thiophenyl 37% 94%
4 N-Boc-2-pyrrolyl 52% 90%
5 N-Me-2-indolyl 14% 93%

Data sourced from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131, 6961–6963.[2]

The results are unambiguous. For substrates like N-Me-2-indolyl boronic acid, where the free acid provides a meager 14% yield, the MIDA boronate elevates the yield to an outstanding 93%.[2] This transformation from a problematic reaction to a highly efficient one is a direct result of mitigating in situ decomposition.

Case Study 2: Unstable Vinyl and Cyclopropyl Substrates

Vinyl and cyclopropyl boronic acids are also prone to instability, limiting their utility. MIDA boronates provide a robust and reliable alternative.

Table 2: Coupling of Vinyl and Cyclopropyl Boron Reagents with 4-Chloroanisole

Entry Boron Reagent Yield with Boronic Acid (1) Yield with MIDA Boronate (2)
1 Vinyl 51% 81%
2 Cyclopropyl 91% 94%

Data sourced from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131, 6961–6963.[2]

While freshly prepared cyclopropyl boronic acid performs well, its MIDA counterpart provides consistently high yields without the need for immediate use, highlighting the practical advantage of benchtop stability.[2] For the more sensitive vinyl boronic acid, the improvement from 51% to 81% is significant.[2]

Experimental Protocol: Slow-Release Cross-Coupling of 2-Thiophenyl MIDA Boronate

This protocol is a representative example of the slow-release methodology, adapted from the work of Burke and coworkers.[2]

Objective: To synthesize 2-(4-methoxyphenyl)thiophene via Suzuki-Miyaura coupling.

Reagents & Materials:

  • 2-Thiophenyl MIDA boronate (1.0 equiv)

  • 4-Chloroanisole (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol %)

  • SPhos (10 mol %)

  • Potassium phosphate (K₃PO₄), aqueous solution (prepared for final concentration)

  • Dioxane

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube)

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 2-thiophenyl MIDA boronate (1.0 equiv), 4-chloroanisole (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos (0.10 equiv).

  • Solvent Addition: Add a sufficient volume of a 5:1 mixture of dioxane and water to achieve a final reaction concentration of 0.07 M.

  • Base Addition: Add potassium phosphate (K₃PO₄) (7.5 equiv).

  • Reaction: Seal the vessel and heat the mixture to 60 °C with vigorous stirring for 6 hours. The slow dissolution and reaction of the K₃PO₄ will facilitate the controlled hydrolysis of the MIDA boronate.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by silica gel column chromatography to afford the pure product, 2-(4-methoxyphenyl)thiophene.

Causality: The use of K₃PO₄ in a mixed aqueous-organic solvent system at 60 °C is critical. These conditions are mild enough to promote the gradual hydrolysis of the MIDA boronate, preventing a spike in the concentration of the unstable 2-thiophenyl boronic acid and thereby outcompeting the rate of protodeboronation.[2]

Beyond Yield: The Broader Utility of MIDA Boronates

The advantages of MIDA boronates extend beyond simply improving yields for unstable substrates.

  • Purification and Handling: As crystalline, free-flowing solids, MIDA boronates are easy to handle and weigh. Their universal compatibility with silica gel chromatography simplifies purification, a significant advantage over many boronic acids which can decompose on the column.[5]

  • Iterative Cross-Coupling (ICC): The robust nature of the MIDA protecting group has enabled the development of powerful iterative synthesis platforms. Bifunctional building blocks (e.g., a haloaryl MIDA boronate) can be coupled, purified, and then deprotected in a subsequent step for the next coupling, allowing for the systematic and controlled assembly of complex molecules.[5][6][8]

  • Accessibility: An increasing number of MIDA boronates are commercially available, and milder, more efficient methods for their synthesis, such as using MIDA anhydride, have expanded their accessibility for a wide range of sensitive substrates.[9][10]

Conclusion

For researchers facing challenges with unstable boronic acids, MIDA boronates offer a definitive and broadly applicable solution. By stabilizing the boron center through sp³-hybridization, they transform difficult-to-handle reagents into robust, bench-top stable building blocks. The strategic implementation of slow-release conditions provides a powerful method to dramatically improve cross-coupling yields by minimizing substrate decomposition. The proven experimental advantages, coupled with enhanced handling and purification, establish MIDA boronates as a superior class of reagents for modern organic synthesis.

References

  • Title: Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis Source: National Institutes of Health URL
  • Title: MIDA Boronates Source: Sigma-Aldrich URL
  • Title: MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions Source: Synfacts URL
  • Source: Chemical Communications (RSC Publishing)
  • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: Journal of the American Chemical Society URL
  • Title: DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions Source: National Institutes of Health URL
  • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: National Institutes of Health URL
  • Title: A Mild Method for Making MIDA Boronates Source: Organic Letters URL
  • Title: Preparation of MIDA Anhydride and Reaction with Boronic Acids Source: National Institutes of Health URL
  • Title: Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
  • Title: BLD Insights | MIDA Boronate: A New Organo-boron Reagent Source: BLDpharm URL
  • Title: MIDA Boronate: A New Organo-boron Reagent Source: BLDpharm URL
  • Title: MIDA boronate | Chem-Station Int. Ed.

Sources

A Mechanistic and Application-Focused Comparison of Boronic Acid Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Boronic Acids

To researchers in organic synthesis and drug development, boronic acids are indispensable tools. Their utility in cornerstone reactions like the Suzuki-Miyaura coupling has revolutionized the construction of complex molecules.[1] However, their very reactivity makes them a double-edged sword. Unprotected boronic acids are prone to several deleterious pathways, most notably the formation of cyclic trimeric anhydrides (boroxines) and a susceptibility to protodeboronation and oxidation, which can complicate purification, characterization, and reaction efficiency.[2][3]

This guide provides a mechanistic-driven comparison of the most prevalent boronic acid protecting groups. We will move beyond a simple catalog of reagents to explore the causality behind their stability and reactivity profiles, offering field-proven insights and detailed experimental protocols to empower you to make the most informed choice for your specific synthetic challenge.

The Fundamental Problem: Taming the Lewis Acidity of Boron

The core challenge in handling boronic acids stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. This Lewis acidity drives the unwanted side reactions. Protecting groups mitigate this by engaging the boron center, either through steric hindrance or by altering its electronic state, typically by changing its hybridization from sp² to a less reactive sp³ state.

G cluster_unprotected Unprotected Boronic Acid Equilibria cluster_protected Protection Strategy RB(OH)2 R-B(OH)₂ (Monomer) Boroxine (RBO)₃ (Trimeric Boroxine) RB(OH)2->Boroxine + H₂O Degradation Degradation (e.g., Protodeboronation, Oxidation) RB(OH)2->Degradation Protected Protected Boronate (e.g., R-B(pin), R-B(MIDA)) - Bench-stable - Chromatography-compatible - Controlled release RB(OH)2->Protected + Protecting Group (e.g., Pinacol, MIDA)

Comparative Analysis of Key Protecting Groups

We will focus on two of the most widely adopted protecting groups, Pinacol (Bpin) and N-methyliminodiacetic acid (MIDA), as they represent two distinct mechanistic classes and offer a clear choice based on desired stability and deprotection strategy.

Pinacol (pin) Esters: The Workhorse of Steric Hindrance

Pinacol boronates are arguably the most common protected form of boronic acids.[4] Their popularity stems from their general stability to a range of reaction conditions and, crucially, their compatibility with silica gel chromatography.

Mechanism of Protection and Stability: Protection is achieved by esterification with pinacol. The stability of the resulting five-membered ring is primarily due to the steric bulk of the four methyl groups, which physically shield the boron atom from incoming nucleophiles or reagents that would facilitate decomposition. While generally robust, the formation of Bpin esters is a reversible process, and they can be susceptible to hydrolysis, especially under acidic or strongly basic conditions in the presence of water.[4] This can lead to premature deprotection and reduced yields during reactions or purification.[4]

Deprotection Mechanism: Deprotection typically requires hydrolysis, which can be sluggish.[2] Standard conditions often involve aqueous acid or base, sometimes with heating.[2] A common strategy to drive the equilibrium is to include an additive like NaIO₄ or phenylboronic acid to trap the released pinacol.[2] This requirement for relatively harsh conditions is a key consideration; if your substrate is sensitive to acid or base, Bpin may not be the optimal choice.

MIDA Boronates: The Power of Intramolecular Coordination

N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in protection strategy, relying on electronics rather than just sterics. Developed by the Burke group, they have enabled powerful synthetic strategies like iterative cross-coupling.[5][6]

Mechanism of Protection and Stability: The MIDA ligand forms a tridentate complex with the boron atom, rehybridizing it from a Lewis acidic sp² state to a tetracoordinate, sp³ hybridized state. This intramolecular coordination effectively "masks" the vacant p-orbital, rendering the boron atom unreactive to standard cross-coupling conditions. The result is a class of compounds that are typically free-flowing, crystalline solids with exceptional benchtop stability and remarkable resistance to chromatography and a wide range of anhydrous reaction conditions.[6]

Deprotection Mechanism: The key advantage of MIDA boronates is their exquisitely controlled deprotection. They are stable under anhydrous conditions but are readily hydrolyzed under mild aqueous basic conditions (e.g., 1M NaOH or even NaHCO₃ at room temperature) to release the free boronic acid in situ. Mechanistic studies have revealed two distinct hydrolysis pathways: a rapid, base-mediated mechanism involving hydroxide attack at a MIDA carbonyl carbon, and a much slower neutral mechanism involving a water cluster.[7][8][9][10] This predictable, switch-like deprotection allows for sequential reactions where the MIDA-protected boron remains inert until its reactivity is intentionally "turned on."

Quantitative Stability Comparison

The choice of protecting group often hinges on its stability under specific conditions. The following table summarizes comparative stability data gleaned from the literature.

ConditionPinacol (Bpin)MIDA BoronateMechanistic Rationale
Benchtop Storage (Air) Variable, can degradeIndefinitely stable[6]MIDA's sp³ hybridization prevents boroxine formation and oxidation.
Silica Gel Chromatography Generally stable[2]Highly stable[6]Both are sufficiently non-polar, but MIDA's stability is superior.
Anhydrous Cross-Coupling Can react directly[2]UnreactiveBpin can transmetalate directly; MIDA's boron is masked.
Aqueous Base (e.g., 1M NaOH, RT) Slow hydrolysisRapid deprotectionMIDA has a specific, rapid base-mediated deprotection pathway.[7][9]
Aqueous Acid (e.g., 1M HCl) Slow to moderate hydrolysis[2]Generally stableThe B-N dative bond in MIDA provides stability against acid.
Oxidative Conditions SusceptibleMore resistant[2]The sp³ boron in MIDA is less prone to oxidation than the sp² boron in Bpin.

Experimental Protocols

Trustworthy science relies on reproducible methods. The following protocols provide a framework for comparing the hydrolytic stability of different boronate esters in your own laboratory.

Protocol 1: Comparative Hydrolytic Stability Assay via HPLC

This experiment aims to quantify the rate of hydrolysis of a Bpin and a MIDA boronate under controlled pH conditions.

Objective: To determine the half-life (t₁/₂) of different boronate esters in aqueous buffers.

Materials:

  • Arylboronic acid pinacol ester (Ar-Bpin)

  • Arylboronic acid MIDA ester (Ar-B(MIDA))

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH 4.0 Acetate Buffer

  • pH 7.4 Phosphate Buffer (PBS)

  • pH 10.0 Carbonate-Bicarbonate Buffer

  • Internal Standard (e.g., naphthalene, biphenyl - a stable, UV-active compound)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of Ar-Bpin, Ar-B(MIDA), and the internal standard in acetonitrile.

  • Reaction Setup: In three separate vials for each boronate ester, add 950 µL of the appropriate buffer (pH 4, 7.4, or 10).

  • Initiation of Reaction: At time t=0, add 50 µL of the boronate ester stock solution to each vial, vortex briefly. The final concentration will be 0.5 mM.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction by adding the 100 µL aliquot to a vial containing 890 µL of acetonitrile and 10 µL of the internal standard stock solution. This prevents further hydrolysis.

  • HPLC Analysis: Analyze each quenched sample by HPLC. Monitor the disappearance of the starting boronate ester peak area relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the relative peak area of the starting material versus time. The slope of the resulting line will be the negative of the rate constant (k). Calculate the half-life using the equation: t₁/₂ = 0.693 / k.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 10 mM Stock Solutions (Ar-Bpin, Ar-B(MIDA), Internal Std) in MeCN B1 pH 4 Buffer A->B1 Add 50 µL stock to 950 µL buffer (t=0) B2 pH 7.4 Buffer A->B2 Add 50 µL stock to 950 µL buffer (t=0) B3 pH 10 Buffer A->B3 Add 50 µL stock to 950 µL buffer (t=0) C Aliquot at Time Points (0, 5, 15... min) B1->C B2->C B3->C D Quench in MeCN + Internal Std C->D E Analyze by HPLC-UV D->E F Plot ln(Area) vs. Time Calculate Half-Life (t½) E->F

Conclusion and Future Outlook

The choice between boronic acid protecting groups is not merely a matter of tradition but a critical mechanistic decision that impacts synthetic strategy.

  • Pinacol esters remain a valuable and cost-effective choice for robust substrates where direct participation in coupling is desired or when mild acidic/basic hydrolysis for deprotection is tolerable.

  • MIDA boronates offer unparalleled stability, enabling complex, multi-step syntheses and iterative coupling strategies that were previously unattainable.[11] Their key strength lies in the controlled, rapid release of the boronic acid under specific and mild aqueous basic conditions.

The ongoing development of new protecting groups, such as photocleavable variants or those with finely tuned hydrolytic stabilities, continues to expand the synthetic chemist's toolkit.[4] By understanding the fundamental mechanisms governing the stability and reactivity of these crucial reagents, researchers can more effectively design and execute the synthesis of novel therapeutics and advanced materials.

References

  • Li, J., Grillo A., Burke, M. From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks. Acc. Chem. Res., 2015, 48: 2297–2307. [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]

  • Wikipedia. N-Methyliminodiacetic acid. [Link]

  • Synfacts. Synthesis of N-Methyliminodiacetic Acid Boryl Heteroaryls. Synfacts, 2016, 12(02): 0126. [Link]

  • Chem-Station. Protecting Groups for Boronic Acids. [Link]

  • MDPI. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 2022, 27(19), 6524. [Link]

  • PNAS. Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 2021, 118(10), e2013691118. [Link]

  • Illinois Experts. MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]

  • ResearchGate. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. [Link]

  • Nature. MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 2017, 9, 142-147. [Link]

  • PubMed. MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]

  • University of Edinburgh Research Explorer. MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]

  • PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 2021, 14(10), 969. [Link]

  • ResearchGate. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. [Link]

  • ChemRxiv. Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. [Link]

  • Journal of the American Chemical Society. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc., 2009, 131(19), 6662–6663. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the proper handling and disposal of reagents like Methylboronic acid MIDA ester is paramount to ensuring laboratory safety and environmental stewardship. N-methyliminodiacetic acid (MIDA) boronates are valued for their stability, often being benchtop stable, crystalline solids that are compatible with a range of reaction conditions and even chromatography.[1][2][3] This guide provides a detailed protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

Understanding the Compound: Hazard Profile and Stability

This compound, while part of a class of generally stable compounds, must be handled with the assumption of potential hazards inherent to boronic acid derivatives.[1][3] The parent compound, methylboronic acid, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6] While the MIDA ligand can temper the reactivity of the boronic acid, it is crucial to consult the Safety Data Sheet (SDS) for the specific reagent. In the absence of a specific SDS for this compound, a conservative approach, treating it as a hazardous substance, is recommended.

Key Chemical Properties:

  • Stability: MIDA boronates are known for their excellent stability in air and moisture, which simplifies handling and storage but does not negate the need for careful disposal.[1]

  • Reactivity: While generally stable, MIDA esters can be deprotected under basic conditions to release the corresponding boronic acid.[1] This reactivity must be considered during waste segregation to avoid unintended reactions in the waste container.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, it is mandatory to be outfitted with the appropriate Personal Protective Equipment.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical goggles.Protects against accidental splashes and airborne dust particles that could cause serious eye irritation.[4][5][6][7][8]
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and potential irritation.[4][7][8]
Body Protection A standard laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.Prevents inhalation of the compound, which may cause respiratory irritation.[4][5][6][7][8]
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[8][9] It should be disposed of through an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[4][8][9]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All waste containing this compound, including contaminated labware (e.g., weighing boats, pipette tips), should be considered hazardous.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams, especially strong bases or oxidizing agents, to prevent unintended chemical reactions.[5] Keep it in its original container whenever possible.

Step 2: Waste Collection and Containment

  • Use a Designated Waste Container: Collect all solid waste in a clearly labeled, sealable, and chemically compatible container. The container should be marked with "Hazardous Waste" and the specific chemical name: "this compound".

  • Avoid Dust Generation: When transferring the solid waste, do so carefully to minimize the generation of dust.[5] If possible, handle in a fume hood.

  • Contaminated Solvents: If the MIDA ester is dissolved in a solvent, the resulting solution must be disposed of as hazardous liquid waste. The container should be labeled with the names of all chemical components.

Step 3: Storage Pending Disposal

  • Store in a Safe Location: The sealed hazardous waste container should be stored in a designated, well-ventilated, and secure area, away from incompatible materials.[4][5][7]

  • Adhere to Storage Time Limits: Be aware of and comply with institutional and regulatory time limits for the storage of hazardous waste.[10]

Step 4: Final Disposal

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[5][6]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and regulatory requirements.

Decision-Making Flowchart for Disposal

DisposalWorkflow This compound Disposal Workflow start Start: Disposal of This compound assess_hazards Assess Hazards (Consult SDS, assume hazardous) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe is_solid Is the waste solid? don_ppe->is_solid collect_solid Collect in a labeled, sealed hazardous waste container. is_solid->collect_solid Yes is_liquid Is the waste liquid (dissolved in solvent)? is_solid->is_liquid No store_waste Store waste in a designated, secure area. collect_solid->store_waste collect_liquid Collect in a labeled, sealed hazardous liquid waste container. is_liquid->collect_liquid Yes is_liquid->store_waste No collect_liquid->store_waste contact_ehs Contact EHS or licensed waste disposal contractor. store_waste->contact_ehs document Document waste for disposal. contact_ehs->document end End: Proper Disposal document->end

Caption: A flowchart outlining the key decision points and steps for the proper disposal of this compound.

Regulatory Context and Best Practices

The disposal of chemical waste in a laboratory setting is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[11][12][13][14][15] It is the responsibility of the waste generator to properly characterize their waste.[9] While this compound may not be explicitly listed as a hazardous waste, it could be classified as such based on its characteristics, such as being an irritant.[4][5][6]

The overarching principle is to prevent the release of chemical substances into the environment.[16] Never dispose of this compound down the drain or in the regular trash. Adherence to a formal Chemical Hygiene Plan (CHP), as mandated by OSHA, is essential for ensuring the safety of all laboratory personnel.[12][14]

By following these procedures, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment.

References

  • Aladdin Scientific Corporation. Vinylboronic acid MIDA ester Safety Data Sheet. [Link]

  • Organic Syntheses. PREPARATION OF 5-ACETYLTHIOPHENE-2-BORONIC ACID MIDA ESTER. [Link]

  • Advanced MicroAnalytical. Settlement and Costly Penalty Announced by EPA for Discharge Violations at Coal Ash Landfills. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Organic Syntheses. PREPARATION OF POTASSIUM (4-METHOXYCARBONYL)PHENYLTRIFLUOROBORATE. [Link]

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]

  • MDPI. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. [Link]

  • National Institutes of Health. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Reddit. Trying to remove a boronic acid in a workup. Help!. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Medical Waste Services. Are You In Compliance With Proper Lab Waste Disposal Regulations?. [Link]

  • ResearchGate. Can I remove boronic acid using Work up process?. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • Google Patents.
  • Shepherd University. Sigma-Aldrich Safety Data Sheets. [Link]

  • Defense Technical Information Center. The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. [Link]

  • Environmental Protection Agency. BAT Guidance Note on Best Available Techniques for the General Inorganic Chemicals Sector and the Production of Alumina. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Alfred University. EPA Hazardous Waste Codes. [Link]

Sources

Personal protective equipment for handling Methylboronic acid MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methylboronic Acid MIDA Ester

Navigating the complexities of modern synthetic chemistry requires not only a deep understanding of reaction mechanisms but also an unwavering commitment to safety. Methylboronic acid N-methyliminodiacetic acid (MIDA) ester is a cornerstone reagent in iterative cross-coupling reactions, valued for its remarkable stability compared to its boronic acid counterpart.[1] While engineered for benchtop stability, its handling necessitates a protocol grounded in rigorous safety practices to protect researchers and ensure experimental integrity. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the causality behind each critical step.

Hazard Assessment: Understanding the Compound

This compound is a white to off-white crystalline powder.[2] Unlike many volatile and reactive boronic acids, MIDA boronates are designed to be air- and moisture-stable, and are generally compatible with silica gel chromatography.[3][4] This stability is a key feature, arising from the trivalent MIDA ligand that rehybridizes the boron center from sp² to sp³, attenuating its reactivity under anhydrous conditions.[1]

However, this stability should not lead to complacency. The primary chemical hazard stems from its potential to hydrolyze under mild aqueous basic conditions (e.g., sodium bicarbonate) to release the free, and more reactive, methylboronic acid.[1][4] Furthermore, while safety data for this specific MIDA ester may indicate low immediate hazard, related boronic acid derivatives can cause skin, eye, and respiratory irritation.[5] A broader concern for the boronic acid class is the potential for mutagenicity, as identified in some studies.[6][7] Therefore, the core principle of our handling strategy is exposure minimization , treating the compound with a level of caution appropriate for a substance with potential long-term health effects.

Key Properties and Safety Data
PropertyValueSource
Chemical Name This compound
CAS Number 1104637-40-2
Molecular Formula C₆H₁₀BNO₄[2]
Molecular Weight 170.96 g/mol
Appearance Powder
Melting Point 255-261 °C
Storage Class 13 - Non-Combustible Solids
Known Hazards Potential for eye, skin, and respiratory irritation upon hydrolysis or for related compounds.[5] Some boronic acid derivatives are potential mutagens.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to prevent dermal, ocular, and respiratory exposure. The following PPE is mandatory when handling this compound in its solid form or in solution.

  • Hand Protection : Wear nitrile gloves at all times. Nitrile provides adequate protection against incidental contact with the solid and most common laboratory solvents. If handling for extended periods or performing a large-scale reaction, consider double-gloving. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[8]

  • Eye Protection : Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles when there is a significant risk of splashing, such as when transferring solutions or working with larger quantities.[5]

  • Body Protection : A flame-resistant laboratory coat must be worn and fully fastened. Ensure the coat has tight-fitting cuffs to protect the wrists.

  • Respiratory Protection : All handling of the solid powder, especially weighing, must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of fine particulates.[9] For weighing operations, a disposable N95 respirator is recommended as an additional precaution to minimize inhalation risk.

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes risk and ensures reproducible results. The following protocol outlines the essential steps from preparation to reaction quenching.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Reaction & Disposal Phase A 1. Assemble PPE (Gloves, Goggles, Lab Coat) B 2. Prepare Workspace (Fume Hood, Clean Surfaces) A->B Ensure Safety First C 3. Weigh Solid Compound (In Fume Hood, Use N95 Respirator) B->C Proceed to Handling D 4. Dissolve or Add to Reaction (Use Spatula, Avoid Dust) C->D Transfer Weighed Solid E 5. Run Reaction (Under Inert Atmosphere if Required) D->E Initiate Chemistry F 6. Decontaminate Glassware (Rinse with Appropriate Solvent) E->F After Reaction Completion G 7. Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-) F->G Categorize Waste Streams H 8. Dispose of Waste (Follow Institutional Guidelines) G->H Proper Disposal I 9. Clean Workspace & Doff PPE H->I Final Cleanup

Caption: A procedural workflow for the safe handling of this compound.

Step 1: Preparation and Workspace Setup

  • Rationale : A prepared environment prevents cross-contamination and allows for a swift response in case of a spill.

  • Procedure :

    • Don all required PPE as described in Section 2.

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Clear the workspace of all unnecessary equipment and chemicals.

    • Have designated waste containers ready and clearly labeled.[10]

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

Step 2: Weighing and Transfer

  • Rationale : This step presents the highest risk of generating airborne particulates. Engineering controls are paramount.

  • Procedure :

    • Perform all weighing operations inside a fume hood.

    • Use a weigh boat or a tared vial to contain the solid.

    • Use a spatula to carefully transfer the powder. Avoid tapping or any motion that could create dust.

    • If transferring to a reaction flask, do so carefully to prevent the powder from puffing out. A powder funnel can be beneficial.

    • Immediately close the stock container after dispensing.

Step 3: In-Reaction Handling

  • Rationale : While stable, the MIDA ester's reactivity is unlocked under specific conditions. Maintaining control over the reaction environment is key.

  • Procedure :

    • Add the MIDA ester to the reaction solvent or mixture under the conditions specified by your experimental protocol.

    • Although the compound is air-stable, many cross-coupling reactions require an inert atmosphere (Nitrogen or Argon) to protect the catalyst and other reagents.[11]

    • Be mindful that the deprotection and subsequent reaction are often triggered by the addition of an aqueous base.[12]

Spill, Exposure, and Disposal Plans

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Spill (Solid) :

    • Alert others in the area.

    • Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with soap and water.

Waste Disposal

  • Rationale : Boron-containing compounds can have environmental impacts and must not be disposed of in standard trash or down the drain.[13]

  • Procedure :

    • Solid Waste : Collect excess this compound and any contaminated materials (weigh boats, gloves, paper towels) in a clearly labeled hazardous waste container designated for solid chemical waste.[14]

    • Liquid Waste : Dispose of reaction mixtures and solvent rinses in a labeled hazardous waste container. Segregate halogenated and non-halogenated waste streams as per your institution's guidelines.

    • Empty Containers : Rinse the original product container three times with a suitable solvent (e.g., acetone or ethyl acetate). Dispose of the rinsate in the appropriate liquid waste container. The triple-rinsed container can then typically be disposed of as non-hazardous waste, but confirm this with your institution's environmental health and safety (EHS) office.

By integrating these safety protocols into your routine, you build a self-validating system of protection. Each step, grounded in an understanding of the compound's chemical nature, ensures that the versatile utility of this compound can be harnessed safely and effectively in your research endeavors.

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature. Retrieved from [Link]

  • MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2019). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2019). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2019). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • LaPorte, A. J., Feldner, J. E., Spies, J. C., et al. (2023). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation.
  • Kumar, A., & Kumar, S. (2021). Recent advances in the synthesis and reactivity of MIDA boronates.
  • Lunn, G., & Sansone, E. B. (2011). Hazardous Laboratory Chemicals Disposal Guide, Third Edition. John Wiley & Sons.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
  • LaPorte, A. J., Feldner, J. E., Spies, J. C., et al. (2023). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation.
  • Boron Trifluoride Safety Operating Procedure. (n.d.). Purdue University. Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Nadin, A., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(8), 996-1004.
  • Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14265–14271.
  • Nadin, A., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(8), 996-1004.
  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. (2022, May 25). Organic Syntheses. Retrieved from [Link]

  • Toxicological Profile for Boron. (2010, September). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Fernandes, C., et al. (2019).
  • How to Safely Dispose of Laboratory Waste?. (2024, October 24). Stericycle UK. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Nadin, A., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(8), 996-1004.
  • Wang, S., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(12), 1121.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylboronic acid MIDA ester
Reactant of Route 2
Methylboronic acid MIDA ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.